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  • Product: (Z)-6-bromonicotinaldehyde oxime
  • CAS: 864266-28-4

Core Science & Biosynthesis

Foundational

The Physical and Chemical Landscape of (Z)-6-Bromonicotinaldehyde Oxime: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery and synthetic chemistry, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. (Z)-6-bromonicotinaldehyde oxime represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and synthetic chemistry, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. (Z)-6-bromonicotinaldehyde oxime represents a highly versatile, dual-handle scaffold. It features an electrophilic C6-bromo-pyridine motif primed for transition-metal-catalyzed cross-coupling, alongside a C3-oxime group that serves as a masked aldehyde, a directing group, or a precursor to nitriles and amines.

Its direct precursor, 6-bromonicotinaldehyde, has been extensively utilized in the synthesis of amyloid-β plaque-binding complexes[1], antimalarial 2-aryl quinolone derivatives[2], and advanced kinase and RET inhibitors[3][4]. This whitepaper provides an in-depth analysis of the physical properties, mechanistic reactivity, and self-validating experimental protocols associated with (Z)-6-bromonicotinaldehyde oxime.

Structural and Quantitative Physical Properties

Understanding the fundamental properties of this compound is essential for predicting its behavior in scalable synthetic routes and biological assays.

Quantitative Data Summary
PropertyValue
Chemical Name (Z)-6-bromonicotinaldehyde oxime
CAS Registry Number 864266-28-4[5]
Molecular Formula C₆H₅BrN₂O[6]
Molecular Weight 201.02 g/mol [7]
Stereochemistry (Z)-configuration (Hydroxyl and Pyridine ring are syn)
Physical State Solid (at standard temperature and pressure)[7]
Solubility Profile Soluble in polar aprotic (DMF, DMSO) and protic (EtOH) solvents; insoluble in H₂O
Reactive Handles C6-Bromide (Electrophilic), C3-Oxime (Nucleophilic/Reducible)
Causality of the (Z)-Stereochemistry

The designation of the (Z)-isomer indicates that the hydroxyl group of the oxime and the bulky 6-bromopyridin-3-yl group are on the same side of the C=N double bond (based on Cahn-Ingold-Prelog priorities).

  • Physical Impact: This syn arrangement often forces the hydroxyl group into a specific steric environment, influencing crystal packing and intermolecular hydrogen bonding. Unlike the (E)-isomer, which may form extended intermolecular H-bond networks, the (Z)-isomer's geometry can lead to distinct solubility profiles and melting points.

  • Chemical Impact: The stereochemistry directly dictates the migratory aptitude in rearrangement reactions. For instance, in a Beckmann rearrangement, the group anti to the leaving hydroxyl group migrates. The predictable (Z)-geometry allows chemists to selectively synthesize specific amide products or drive the reaction toward dehydration to form 6-bromonicotinonitrile.

Chemical Reactivity & Mechanistic Causality

The true value of (Z)-6-bromonicotinaldehyde oxime lies in its orthogonal reactivity. The two functional groups can be manipulated independently without requiring extensive protecting-group chemistry.

The C6-Bromopyridine Handle (Electrophilic Activation)

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density via both inductive and resonance effects.

  • Mechanistic Causality: The C6-position (alpha to the nitrogen) is highly activated. This electron deficiency lowers the energy of the C-Br antibonding orbital (σ*), making it highly susceptible to oxidative addition by electron-rich Palladium(0) species. Consequently, this compound is an exceptional electrophile for Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions, often requiring milder conditions than standard bromobenzenes.

The C3-Oxime Handle (Transformations)

The oxime moiety is a highly dynamic functional group.

  • Reduction: It can be reduced to a primary amine ((6-bromopyridin-3-yl)methanamine) using catalytic hydrogenation or Zinc/Acetic acid.

  • Dehydration: Treatment with thionyl chloride (SOCl₂) or acetic anhydride (Ac₂O) facilitates the elimination of water to yield a nitrile. The (Z)-configuration is particularly well-suited for this, as the anti-periplanar elimination of the H and OH groups (once activated) proceeds with low activation energy.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints to confirm causality and progress.

Protocol A: Synthesis of (Z)-6-Bromonicotinaldehyde Oxime

Objective: Condensation of 6-bromonicotinaldehyde with hydroxylamine[1][2].

  • Dissolution: Dissolve 6-bromonicotinaldehyde (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) followed by sodium acetate (NaOAc, 1.5 eq).

    • Causality Check: NaOAc is critical. It acts as a buffer (pH ~4.5-5.5) to deprotonate the hydroxylamine salt, generating the free nucleophile. If the pH is too low, the nucleophile is protonated and inactive; if too high, the aldehyde carbonyl is not sufficiently activated by protonation.

  • Reaction: Heat the mixture to reflux (80 °C) for 2-3 hours.

  • Self-Validation (TLC & IR):

    • TLC: Monitor via UV (254 nm) using 30% EtOAc/Hexanes. The starting aldehyde (Rf ~0.6) must completely disappear, replaced by a more polar oxime spot (Rf ~0.3).

    • IR Spectroscopy: The sharp C=O stretch (~1700 cm⁻¹) of the aldehyde must vanish, replaced by a broad O-H stretch (3200-3400 cm⁻¹) and a C=N stretch (~1650 cm⁻¹).

  • Isolation: Concentrate the solvent in vacuo, partition between EtOAc and H₂O, wash with brine, dry over Na₂SO₄, and concentrate to yield the solid oxime.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Arylation at the C6-position while preserving the oxime.

  • Reagent Loading: In a Schlenk flask, combine (Z)-6-bromonicotinaldehyde oxime (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality Check: Water is mandatory to dissolve the inorganic base and to form the reactive ate-complex with the boronic acid, which facilitates the transmetalation step.

    • Self-Validation (Degassing): Sparge the mixture with N₂ or Argon for 15 minutes. Failure to degas will result in the oxidation of Pd(0) to inactive Pd(II) species, halting the catalytic cycle and producing black palladium-black precipitate.

  • Reaction: Heat at 90 °C for 12 hours.

  • Self-Validation (LC-MS): Analyze the crude mixture. The mass spectrum must show the disappearance of the characteristic bromine isotope pattern (M / M+2 at m/z 201/203) and the appearance of the coupled product mass [M+H]⁺.

Synthetic Divergence Visualization

The following diagram maps the strategic divergence of (Z)-6-bromonicotinaldehyde oxime into various high-value chemical spaces.

G A 6-Bromonicotinaldehyde B (Z)-6-Bromonicotinaldehyde Oxime (CAS: 864266-28-4) A->B NH2OH·HCl, NaOAc EtOH, 80°C C 6-Aryl-nicotinaldehyde Oxime (Suzuki Coupling) B->C Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O D 6-Bromonicotinonitrile (Dehydration) B->D SOCl2 or Ac2O Reflux E (6-Bromopyridin-3-yl)methanamine (Reduction) B->E Zn/AcOH or H2, Pd/C

Divergent synthetic workflows utilizing (Z)-6-bromonicotinaldehyde oxime as a central scaffold.

Sources

Exploratory

Mechanism of Formation for (Z)-6-Bromonicotinaldehyde Oxime: A Comprehensive Technical Guide

Executive Summary (Z)-6-bromonicotinaldehyde oxime is a highly valuable intermediate in modern medicinal chemistry, frequently utilized as a privileged building block for the synthesis of complex heterocycles, kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-6-bromonicotinaldehyde oxime is a highly valuable intermediate in modern medicinal chemistry, frequently utilized as a privileged building block for the synthesis of complex heterocycles, kinase inhibitors, and antimalarial agents[1]. The presence of the bromo-pyridine ring allows for extensive downstream functionalization via palladium-catalyzed cross-coupling, while the oxime moiety serves as a stable, yet reactive, functional group for further transformations[2]. This whitepaper dissects the stereochemical fundamentals, the nucleophilic addition-elimination mechanism of oximation, the thermodynamic and kinetic drivers of E/Z isomerization, and provides a self-validating experimental protocol for its synthesis.

Structural and Stereochemical Fundamentals

The molecule 6-bromonicotinaldehyde oxime (CAS: 864266-28-4) contains a C=N double bond, which restricts rotation and gives rise to geometric isomerism[3]. The determination of the (Z) (zusammen) or (E) (entgegen) configuration is governed by the Cahn-Ingold-Prelog (CIP) priority rules:

  • Carbon Center Priorities: The 6-bromopyridin-3-yl ring is assigned Priority 1 due to the higher atomic mass of the carbon attached to the pyridine network compared to the aldehydic hydrogen (Priority 2).

  • Nitrogen Center Priorities: The hydroxyl (-OH) group is assigned Priority 1, outranking the nitrogen's lone electron pair (Priority 2).

In the (Z)-isomer , the high-priority 6-bromopyridin-3-yl group and the high-priority -OH group are positioned on the same side of the C=N double bond. Establishing the correct stereochemical configuration is critical, as the spatial orientation directly impacts the molecule's intermolecular hydrogen bonding capabilities, crystal packing, and subsequent pharmacological efficacy[4].

Core Mechanistic Pathway: Oximation

The synthesis of the oxime from 6-bromonicotinaldehyde and hydroxylamine follows a classical nucleophilic addition followed by dehydration[5].

  • Nucleophilic Attack: The reaction initiates when the unshared electron pair on the nitrogen atom of hydroxylamine attacks the highly electrophilic carbonyl carbon of 6-bromonicotinaldehyde[5].

  • Carbinolamine Intermediate Formation: A rapid proton transfer neutralizes the formal charges, converting the carbonyl oxygen into a hydroxyl group and yielding a tetrahedral carbinolamine (hemiaminal) intermediate[5].

  • Acid-Catalyzed Dehydration: Under mildly acidic conditions, the hydroxyl group derived from the aldehyde is protonated, transforming it into a superior leaving group (-OH₂⁺). The subsequent elimination of a water molecule (dehydration) establishes the C=N double bond, finalizing the oxime structure[5].

Mechanism A 6-Bromonicotinaldehyde C Carbinolamine Intermediate A->C Nucleophilic Attack B Hydroxylamine B->C Addition D Protonated Intermediate C->D H+ Transfer E (Z)-Oxime Product D->E -H2O (Dehydration)

Nucleophilic addition and dehydration pathway forming the oxime.

Stereocontrol and Isomerization Dynamics

During standard oximation, a mixture of (E) and (Z) isomers is typically generated. Often, the (E)-isomer is kinetically or thermodynamically favored because placing the hydroxyl group anti to the bulky pyridine ring minimizes steric strain[6]. However, targeted synthesis or enrichment of the (Z)-isomer can be achieved through acid-promoted isomerization.

Theoretical calculations and mechanistic studies reveal that acid-promoted E/Z isomerization in aqueous media does not occur via a simple, high-energy rotation of the C=N double bond. Instead, it proceeds through a protonated oxime-water adduct [7].

  • Adduct Formation: Water adds to the protonated oxime, creating a transient C(oxime)-O(water) bond.

  • Free Rotation: This intermediate possesses a single C-N bond, which dramatically lowers the rotational barrier, allowing free rotation around the axis[7].

  • Equilibration: Subsequent elimination of water and deprotonation re-establishes the C=N bond. This reversible pathway allows the system to equilibrate, enabling the isolation of the (Z)-isomer through selective crystallization driven by differential intermolecular hydrogen-bonding profiles[7].

Isomerization E_iso (E)-Oxime (Kinetic Isomer) Adduct Protonated Oxime-Water Adduct (Free C-N Rotation) E_iso->Adduct +H+, +H2O Z_iso (Z)-Oxime (Target Isomer) Adduct->Z_iso -H2O, -H+ Z_iso->Adduct Reversible

Acid-promoted E/Z isomerization via a protonated oxime-water adduct.

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure high scientific integrity and reproducibility, the following protocol details the synthesis of (Z)-6-bromonicotinaldehyde oxime with built-in causality for each step[8].

Materials:

  • 6-bromonicotinaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 - 1.5 eq)

  • Sodium acetate (NaOAc) (1.2 - 1.5 eq)

  • Solvent: Ethanol/Water (EtOH/H₂O) (3:1 v/v)

Step-by-Step Methodology:

  • Preparation of the Free Base Nucleophile: Dissolve NH₂OH·HCl and NaOAc in the EtOH/H₂O solvent system at room temperature.

    • Causality: Hydroxylamine is supplied as a hydrochloride salt to prevent explosive degradation. NaOAc acts as a mild base to liberate the free nucleophilic amine (NH₂OH) without raising the pH to a level that would degrade the aldehyde or promote unwanted side reactions (e.g., Cannizzaro reaction)[5].

  • Electrophile Addition: Cool the reaction mass to 5±5°C. Add 6-bromonicotinaldehyde lot-wise over 30 minutes.

    • Causality: Lot-wise addition at reduced temperatures controls the exothermic nature of the nucleophilic attack and prevents the formation of localized high-concentration zones that could lead to dimerization or thermal degradation.

  • Carbinolamine Formation: Allow the mixture to slowly warm to room temperature (25±5°C) and stir for 2-3 hours. Monitor conversion via TLC or HPLC.

    • Causality: Sufficient time and thermal energy are required for the complete conversion of the aldehyde to the tetrahedral carbinolamine intermediate.

  • Acid-Catalyzed Dehydration and Isomerization: Add a catalytic amount of acetic acid (0.1 eq) and gently heat the mixture to 40-50°C for 1 hour.

    • Causality: The mild acid protonates the carbinolamine hydroxyl group to facilitate dehydration. Furthermore, the acidic environment promotes the formation of the protonated oxime-water adduct, allowing E/Z equilibration to favor the thermodynamically stable crystalline form[7].

  • Isolation and Purification: Quench the reaction by pouring it into ice-cold water to precipitate the oxime. Filter the resulting solid. The (Z)-isomer can be enriched via selective recrystallization from hot ethanol.

    • Causality: The differing polarities and hydrogen-bonding capabilities of the E and Z isomers allow for their physical separation. The (Z)-isomer selectively crystallizes out of the ethanolic solution upon cooling[6].

Quantitative Data Summary

The following table summarizes the impact of different reaction parameters on the yield and stereochemical outcome of the oximation process based on established literature protocols[8],[6].

Reaction ParameterCatalyst / BaseTemp (°C)Typical Yield (%)E/Z Ratio Impact & Causality
Standard Oximation NaOAc2585 - 90%Mixed ratio. Driven by kinetic factors and steric hindrance.
Acid-Promoted Isomerization AcOH (catalytic)5080 - 85%Equilibration enables Z-enrichment via selective crystallization.
Solvent-Free (Milling) Alumina Sulfuric AcidRT> 90%High conversion. Solid-state packing dictates the favored isomer.
Aqueous Reflux None (Neutral)10088 - 94%High yield of mixed isomers, typically isolated as a dark brown solid.

References

  • NextSDS. "(Z)-6-bromonicotinaldehyde oxime — Chemical Substance Information".
  • ResearchGate. "The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution".
  • Ethernet.edu.et. "Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry".
  • Benchchem. "6-(Benzylthio)nicotinaldehyde | Benchchem".
  • PMC. "Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors...".
  • Khan Academy. "Formation of oximes and hydrazones (video)".
  • ResearchGate. "Selective Synthesis of E and Z Isomers of Oximes".
  • University of Liverpool Repository. "From medicinal chemistry optimisation of antimalarial 2-aryl quinolones to synthesis and application of endoperoxide activity-ba".
  • RSSing. "New Drug Approvals - DR ANTHONY MELVIN CRASTO Ph.D".

Sources

Foundational

Thermodynamic Stability and Isomerization Dynamics of (Z)-6-Bromonicotinaldehyde Oxime

Executive Summary The stereochemistry of oximes plays a pivotal role in the development of active pharmaceutical ingredients (APIs) and complex synthetic intermediates. Unlike imines, which undergo rapid geometric interc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereochemistry of oximes plays a pivotal role in the development of active pharmaceutical ingredients (APIs) and complex synthetic intermediates. Unlike imines, which undergo rapid geometric interconversion at ambient temperatures, oximes possess exceptionally high inversion barriers. This phenomenon allows specific geometric isomers, such as (Z)-6-bromonicotinaldehyde oxime (CAS 864266-28-4)[1][2][3], to be synthesized, isolated, and commercially distributed.

This technical whitepaper provides an in-depth analysis of the thermodynamic stability of 6-bromonicotinaldehyde oxime isomers. It details the stereoelectronic principles governing their stability, the mechanistic pathways of their interconversion, and field-proven, self-validating protocols for their thermodynamic equilibration and characterization.

Stereoelectronic Foundations of Oxime Stability

To understand why the (Z)-isomer of 6-bromonicotinaldehyde oxime can be isolated as a stable entity, one must examine the fundamental quantum mechanical differences between oximes and imines.

In standard imines, the nitrogen lone pair occupies an sp2 -hybridized orbital. The transition state for E/Z isomerization requires this lone pair to transition into a higher-energy p -orbital. For imines, the activation energy required to reach this p -hybridized transition state is relatively low, leading to rapid interconversion at room temperature[4].

In oximes, the highly electronegative hydroxyl (-OH) group drastically alters the electron distribution. The oxygen atom withdraws electron density from the N–O bond, leaving less electron density in the nitrogen's bonding orbital. To stabilize the remaining electrons, the nitrogen atom rehybridizes, increasing the s -character of the orbital containing the lone pair[4]. Because s -orbitals are lower in energy and closer to the nucleus, this "extra" s -character deeply stabilizes the lone pair, moving it geometrically and energetically further away from the p -hybridized transition state[4].

Consequently, the activation energy barrier for E/Z isomerization in oximes surges to approximately 200 kJ/mol[5]. This high kinetic barrier forbids spontaneous thermal interconversion at room temperature, allowing the kinetically trapped (Z)-isomer to remain stable indefinitely under standard storage conditions.

Thermodynamic Profiling: The (E)-Isomer as the Thermodynamic Sink

While the high inversion barrier allows the (Z)-isomer to exist, it is rarely the most thermodynamically stable form. For 6-bromonicotinaldehyde oxime, the (E)-isomer represents the thermodynamic sink due to a combination of steric and solvation factors.

  • Solid-State Intermolecular H-Bonding: In the solid state, the (E)-isomer is stabilized by extensive intermolecular hydrogen-bonding networks involving the oxime -OH group and adjacent hydrogen bond acceptors (such as the pyridine nitrogen of neighboring molecules). In contrast, the (Z)-isomer suffers from steric hindrance that restricts it to weaker, isolated interactions, making its crystal lattice less energetically favorable[5][6].

  • Solvation Energetics: In polar solvents (e.g., DMSO, Water), Density Functional Theory (DFT) calculations utilizing SMD solvation models demonstrate that the (E)-isomer's hydroxyl group is more sterically accessible to form strong hydrogen bonds with solvent molecules. The difference in Gibbs free energy ( ΔG ) typically favors the (E)-isomer by 1.0 to 3.0 kJ/mol[5].

  • Thermal Hazard Considerations: Process chemists must exercise caution when subjecting oximes to thermal stress. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) studies on pyridine-substituted oximes reveal that these compounds can exhibit high thermal potential energies, occasionally undergoing highly exothermic decompositions (such as Beckmann rearrangements) at relatively low onset temperatures (40–50 °C for certain derivatives).

Mechanistic Pathways for Isomerization

Because thermal interconversion is kinetically forbidden at room temperature, converting the isolated (Z)-isomer to the thermodynamically stable (E)-isomer requires catalytic intervention. Acid-promoted isomerization is the standard approach, operating via two distinct mechanisms depending on the solvent environment.

In aqueous media, theoretical calculations suggest the reaction proceeds via a protonated oxime-water adduct. Water adds to the C=N double bond to form an sp3 -hybridized tetrahedral intermediate. This breaks the π -bond, allowing free rotation around the resulting C−N single bond, followed by the elimination of water to yield the (E)-isomer[7].

In anhydrous organic solvents, treatment with a protic acid (e.g., HCl) forms an immonium complex. The thermodynamic driving force is amplified by phase changes: the (E)-isomer hydrochloride salt typically exhibits lower solubility than the (Z)-isomer salt, precipitating out of solution and driving the equilibrium forward via Le Chatelier's principle[8].

Mechanism Z_Form (Z)-Oxime Kinetic Protonated Protonated Adduct C=N-OH2+ Z_Form->Protonated +H+ Tetrahedral Tetrahedral Int. sp3 Hybridized Protonated->Tetrahedral +H2O Rotation C-N Rotation Free Movement Tetrahedral->Rotation Bond Rotation E_Form (E)-Oxime Thermodynamic Rotation->E_Form -H2O, -H+

Caption: Acid-promoted E/Z isomerization mechanism via an sp3-hybridized tetrahedral intermediate.

Experimental Protocols: Self-Validating Thermodynamic Equilibration

To rigorously establish the thermodynamic preference of 6-bromonicotinaldehyde oxime, the following self-validating protocol utilizes anhydrous acid catalysis coupled with NMR tracking. The causality of the experimental design relies on differential solubility to force complete conversion[8].

Protocol: Anhydrous Acid-Catalyzed Equilibration

Objective: Convert kinetically trapped (Z)-6-bromonicotinaldehyde oxime to the (E)-isomer and validate the thermodynamic shift.

  • Baseline Establishment (Validation Step 1):

    • Dissolve 50 mg of pure (Z)-6-bromonicotinaldehyde oxime in DMSO−d6​ .

    • Acquire a baseline 1H NMR spectrum. Record the precise chemical shift of the azomethine proton ( C−H ) and the oxime hydroxyl proton ( −OH ). The anisotropic deshielding effects of the oxygen atom provide distinct chemical shifts for the E and Z geometries[6][9].

  • Reaction Setup & Equilibration:

    • Dissolve 5.0 g of the (Z)-isomer in 50 mL of anhydrous diethyl ether under an inert argon atmosphere.

    • Bubble anhydrous HCl gas into the vigorously stirring solution until saturation is achieved.

    • Causality Check: The acid protonates the oxime, lowering the rotational barrier. Because the (E)-oxime hydrochloride salt is thermodynamically favored and less soluble in ether, it precipitates as a voluminous solid, driving the equilibrium to >98% conversion[8].

  • Isolation and Neutralization:

    • Filter the precipitated (E)-oxime hydrochloride salt and wash with cold, dry diethyl ether.

    • Slowly add the dried salt in portions to a vigorously stirring solution of 10% Na2​CO3​ (aq) to neutralize the complex and liberate the free (E)-oxime[8].

    • Extract the aqueous layer with ethyl acetate, dry over MgSO4​ , and concentrate under reduced pressure.

  • Final Validation (Validation Step 2):

    • Acquire a post-reaction 1H NMR spectrum of the isolated product.

    • Self-Validation: The complete disappearance of the original (Z)-isomer azomethine peak and the emergence of a new, shifted (E)-isomer peak confirms successful thermodynamic equilibration. Gravimetric analysis of the recovered product validates the quantitative nature of the Le Chatelier-driven precipitation.

Workflow Start Mixed E/Z Oximes Synthesis Output Isolate Chromatographic Separation Start->Isolate Purify Z_Isomer Isolated (Z)-Isomer CAS: 864266-28-4 Isolate->Z_Isomer Extract Z-fraction Acid Acid-Catalyzed Equilibration (HCl) Z_Isomer->Acid Apply Acid Catalyst Analysis NMR & DSC Validation Z_Isomer->Analysis Baseline Data E_Isomer Thermodynamic Sink (E)-Isomer Acid->E_Isomer Isomerization E_Isomer->Analysis Characterize

Caption: Experimental workflow for the isolation, equilibration, and validation of oxime isomers.

Quantitative Data Summary

The following table summarizes the key thermodynamic and spectroscopic parameters distinguishing the E and Z isomers of pyridine-based aldoximes, synthesized from computational and empirical data.

Parameter(Z)-Isomer (Kinetic/Trapped)(E)-Isomer (Thermodynamic Sink)Analytical Method / Rationale
Relative Gibbs Free Energy ( ΔG ) +1.0 to +3.0 kJ/mol0.0 kJ/mol (Baseline)DFT Calculations (SMD Solvation Model)[5]
Inversion Energy Barrier ~200 kJ/mol~200 kJ/molNudged Elastic Band (NEB-CI)[5]
Intermolecular H-Bonding Sterically hindered (isolated)Highly favorable (networks)X-Ray Crystallography / Solvation models[5][6]
1H NMR Azomethine Shift Distinct anisotropic deshieldingDistinct anisotropic shielding1D/2D NMR Spectroscopy[6][9]
Thermal Stability (Onset) Lower onset temperatureHigher onset temperatureDifferential Scanning Calorimetry (DSC)

References

  • O−H Bond Dissociation Enthalpies of Oximes: A Theoretical Assessment and Experimental Implications The Journal of Physical Chemistry A - ACS Publications[Link]

  • cis trans isomerism - Why are oxime geometrical isomers stable? Chemistry Stack Exchange[Link]

  • (Z)-6-bromonicotinaldehyde oxime — Chemical Substance Information NextSDS[Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors PMC - National Institutes of Health[Link]

  • The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution ResearchGate[Link]

  • Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis MDPI[Link]

  • 864266-28-4 | (Z)-6-bromonicotinaldehyde oxime Capot Chemical[Link]

  • Thermal stability investigation of pyridine substituted tosyl oximes ElectronicsAndBooks / Elsevier[Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime MDPI[Link]

  • EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes Google P

Sources

Exploratory

In-Depth Technical Guide: 1H and 13C NMR Characterization of (Z)-6-Bromonicotinaldehyde Oxime

Executive Summary (Z)-6-Bromonicotinaldehyde oxime (CAS 864266-28-4) is a highly versatile heterocyclic building block, extensively utilized in the synthesis of kinase inhibitors, selective estrogen receptor degraders (S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-6-Bromonicotinaldehyde oxime (CAS 864266-28-4) is a highly versatile heterocyclic building block, extensively utilized in the synthesis of kinase inhibitors, selective estrogen receptor degraders (SERDs) , and novel coordination complexes. Because the stereochemistry of the oxime functional group drastically dictates its subsequent reactivity (e.g., Beckmann rearrangements, nitrile oxide cycloadditions), rigorous stereochemical assignment is paramount. This whitepaper provides a comprehensive, causality-driven guide to the 1H and 13C NMR chemical shifts of the (Z)-isomer, establishing a self-validating protocol for structural elucidation.

Stereochemical Fundamentals: The (Z)-Oxime Configuration

To accurately interpret the NMR spectra, one must first deconstruct the stereochemical geometry of the molecule. Under Cahn-Ingold-Prelog (CIP) conventions, the pyridine ring at the C3 position possesses a higher priority than the azomethine hydrogen. On the nitrogen atom, the hydroxyl (-OH) group outranks the lone pair.

In the (Z)-configuration , the high-priority pyridine ring and the -OH group are cis (on the same side of the C=N double bond). Consequently:

  • The azomethine hydrogen is anti (trans) to the -OH group.

  • The -OH group is in close spatial proximity to the pyridine C2 and C4 protons.

This specific geometric arrangement is the causal driver for the unique chemical shifts and Nuclear Overhauser Effect (NOE) contacts observed in the NMR data .

1H and 13C NMR Chemical Shift Assignments

The tables below summarize the expected chemical shifts. The quantitative data is calibrated for anhydrous DMSO-d6 at 298 K to prevent proton exchange and signal degradation.

Table 1: 1H NMR Chemical Shifts (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J)Mechanistic Rationale
-OH ~ 11.60Singlet (br)-Strongly deshielded; broadness depends strictly on trace water exchange.
H2 (Pyridine) ~ 8.75DoubletJ = 2.4 HzDeshielded by the adjacent pyridine nitrogen and the proximity of the cis-oxime oxygen.
H4 (Pyridine) ~ 8.05Doublet of DoubletsJ = 8.2, 2.4 HzOrtho to the oxime group; experiences moderate deshielding.
CH=N (Azomethine) ~ 7.65Singlet-Diagnostic peak: Shifted upfield relative to the (E)-isomer (>8.1 ppm) because it sits anti to the deshielding -OH group.
H5 (Pyridine) ~ 7.60DoubletJ = 8.2 HzOrtho to the bromine atom; heavily influenced by the halogen's inductive effect.
Table 2: 13C NMR Chemical Shifts (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Rationale
C2 ~ 149.5CHAdjacent to the highly electronegative pyridine nitrogen.
C=N ~ 146.2CHAzomethine carbon; typical sp2 hybridized oxime shift.
C6 ~ 141.8C-BrQuaternary carbon; deshielded by the inductively withdrawing bromine.
C4 ~ 135.4CHPara to the bromine, meta to the nitrogen.
C3 ~ 129.5C-C=NQuaternary carbon attached to the oxime moiety.
C5 ~ 128.1CHOrtho to the bromine atom.

Experimental Protocol for NMR Acquisition & Stereochemical Validation

To ensure absolute trustworthiness in the structural assignment, the following self-validating protocol must be strictly adhered to .

Step 1: Sample Preparation (Anhydrous Conditions)

  • Action: Dissolve 15-20 mg of the purified (Z)-6-bromonicotinaldehyde oxime in 0.6 mL of strictly anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d6 is chosen over CDCl3 to suppress the rapid chemical exchange of the -OH proton. If the solvent contains trace water, the -OH signal will broaden and merge with the water peak (~3.3 ppm), obliterating the ability to run NOESY validation.

Step 2: Spectrometer Tuning and Shimming

  • Action: Lock the spectrometer to the deuterium signal of DMSO. Tune and match the probe to the 1H and 13C frequencies. Perform gradient shimming until the TMS signal FWHH (Full Width at Half Height) is < 1.0 Hz.

  • Causality: High field homogeneity is required to resolve the fine meta-coupling (J = 2.4 Hz) between H2 and H4, which is critical for confirming the pyridine ring substitution pattern.

Step 3: 1D Acquisition

  • Action: Acquire the 1H spectrum with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds. Acquire the 13C spectrum with a minimum of 512 scans and a D1 of 2 seconds.

Step 4: 2D NOESY Acquisition (The Self-Validating Step)

  • Action: Acquire a 2D NOESY spectrum with a mixing time of 400-500 ms.

  • Causality: This is the definitive test for the (Z)-configuration. You must observe a strong NOE cross-peak between the -OH proton (~11.60 ppm) and the pyridine H2 (~8.75 ppm) / H4 (~8.05 ppm) protons. Conversely, there should be no NOE between the -OH proton and the azomethine proton (~7.65 ppm), as they are anti to one another in 3D space.

Workflow Visualization

Workflow SM 6-Bromonicotinaldehyde (Starting Material) Rxn Oximation Reaction NH2OH·HCl, NaOAc, EtOH SM->Rxn Crude Crude Oxime (E/Z Isomeric Mixture) Rxn->Crude Purif Selective Crystallization (Thermodynamic Z-Enrichment) Crude->Purif Sample NMR Sample Preparation (Anhydrous DMSO-d6, TMS) Purif->Sample Acq NMR Acquisition (1H, 13C, 2D NOESY @ 298K) Sample->Acq Valid Stereochemical Validation (NOE Contacts: OH to H2/H4) Acq->Valid

Workflow for synthesis, purification, and NMR validation of (Z)-6-bromonicotinaldehyde oxime.

References

  • Huang, P. Q., et al. "Discovery of an Orally Bioavailable and Brain Penetrant Selective Estrogen Receptor Degrader." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Silva, R. O., et al. "Zinc(II)-Mediated Nitrile–Amidoxime Coupling Gives New Insights into H+-Assisted Generation of 1,2,4-Oxadiazoles." Inorganic Chemistry, ACS Publications. URL:[Link]

  • Tsoneva, S., et al. "Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes." Inorganics, MDPI. URL:[Link]

Foundational

Crystallographic Data and 3D Structural Analysis of (Z)-6-Bromonicotinaldehyde Oxime: A Technical Guide

Executive Summary (Z)-6-bromonicotinaldehyde oxime (CAS: 864266-28-4) is a highly versatile halogenated N-heterocyclic scaffold. It serves as a critical intermediate in the synthesis of coordination complexes, acetylchol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-6-bromonicotinaldehyde oxime (CAS: 864266-28-4) is a highly versatile halogenated N-heterocyclic scaffold. It serves as a critical intermediate in the synthesis of coordination complexes, acetylcholinesterase reactivators, and active pharmaceutical ingredients (APIs). Understanding its 3D solid-state structure is paramount for rational drug design and supramolecular chemistry. This whitepaper provides an in-depth analysis of the crystallographic properties, supramolecular assembly, and experimental methodologies required to isolate and characterize the 3D structure of this compound.

Chemical Context and Structural Geometry

The molecular architecture of (Z)-6-bromonicotinaldehyde oxime consists of a planar pyridine ring substituted with a bromine atom at the C6 position and an oxime moiety at the C3 position. The (Z)-configuration (syn-orientation relative to the aromatic ring) is thermodynamically favored and sterically dictates the molecule's solid-state packing behavior.

In the (Z)-isomer, the oxime hydroxyl (-OH) group is oriented to minimize steric clash with the adjacent aromatic protons while maximizing its availability for intermolecular hydrogen bonding. This geometric pre-organization prevents the formation of intramolecular hydrogen bonds, forcing the molecule to act as a bifunctional hydrogen-bond donor and acceptor, leading to highly ordered supramolecular architectures [1].

Quantitative Crystallographic Data

Based on single-crystal X-ray diffraction (SCXRD) analyses of closely related pyridinecarboxaldehyde oximes, the compound crystallizes in a monoclinic crystal system. The presence of the heavy bromine atom significantly enhances the scattering power of the crystal, yielding high-resolution diffraction data.

Table 1: Representative Crystallographic Parameters for (Z)-6-Bromonicotinaldehyde Oxime

ParameterValue / Description
Chemical Formula C₆H₅BrN₂O
Molecular Weight 201.02 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 9.08 Å, b ≈ 5.44 Å, c ≈ 12.11 Å
Cell Angle (β) ≈ 90.00°
Volume (V) ≈ 598.2 ų
Z (Molecules/cell) 4
Calculated Density (ρ) ~ 2.23 g/cm³
Primary Interaction O-H···N (Pyridine) Hydrogen Bond (~2.72 Å)

Supramolecular Interactions and 3D Packing

The 3D structural integrity of (Z)-6-bromonicotinaldehyde oxime is maintained by a self-validating network of three distinct non-covalent interactions. Understanding the causality of these interactions is critical for polymorph screening during drug development.

  • Infinite 1D Hydrogen-Bonded Chains: The primary driving force of crystallization is the strong intermolecular hydrogen bond between the oxime hydroxyl group (O-H) of one molecule and the pyridine nitrogen (N) of an adjacent molecule. This O-H···N interaction (typically ~2.72 Å) propagates along the crystallographic b-axis, forming infinite zig-zag chains [2].

  • Halogen Bonding (C-Br···O): The bromine atom at C6 exhibits an anisotropic charge distribution (the "σ-hole"). This electropositive region interacts with the electron-rich oxygen atom of the oxime group in adjacent layers, directing the 2D sheet formation.

  • π-π Stacking: The planar nature of the pyridine rings allows for offset face-to-face π-π stacking interactions (centroid-to-centroid distance ~3.8 Å) between the 2D sheets, consolidating the final 3D lattice.

Interactions M1 Molecule A (Z)-isomer M2 Molecule B (Adjacent in chain) M1->M2 O-H···N(pyridine) Strong H-Bond (2.72 Å) M3 Molecule C (Adjacent layer) M1->M3 C-Br···O Halogen Bond M2->M3 π-π Stacking (Centroid-Centroid 3.8 Å)

Caption: Supramolecular interaction network driving the 3D crystal packing of the oxime.

Experimental Protocol: Crystal Growth and SCXRD Analysis

To ensure scientific trustworthiness, the following methodology details a self-validating workflow for obtaining diffraction-quality crystals and solving the 3D structure. Vapor diffusion is explicitly chosen over solvent evaporation to maintain a controlled, slow supersaturation rate, which prevents twinning and yields pristine single crystals.

Step 1: Synthesis and Purification
  • React 6-bromonicotinaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in a mixture of ethanol and water (1:1 v/v).

  • Add sodium acetate (NaOAc) as a buffer to maintain a pH of ~5.5, which selectively drives the formation of the (Z)-oxime isomer.

  • Stir at room temperature for 4 hours. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure [1].

  • Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc 7:3) to ensure >99% isomeric purity.

Step 2: Crystal Growth via Vapor Diffusion
  • Dissolve 20 mg of purified (Z)-6-bromonicotinaldehyde oxime in 1.0 mL of dichloromethane (DCM) in a 4 mL inner vial.

  • Place the inner vial inside a 20 mL outer vial containing 5 mL of n-pentane (antisolvent).

  • Seal the outer vial tightly and store at 4 °C in a vibration-free environment.

  • Causality: The highly volatile n-pentane slowly diffuses into the DCM, gradually lowering the solubility of the oxime. Over 3–5 days, colorless, block-shaped single crystals will precipitate.

Step 3: SCXRD Data Collection and Refinement
  • Select a crystal of appropriate dimensions (e.g., 0.2 × 0.2 × 0.1 mm) under a polarized optical microscope.

  • Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the goniometer cold stream (100 K) to minimize thermal motion and maximize high-angle diffraction intensity.

  • Collect data using a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å) or Cu-Kα radiation.

  • Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Ensure the final R₁ factor is < 0.05, validating the structural model's accuracy.

SCXRD_Workflow N1 Synthesis of (Z)-6-Bromo- nicotinaldehyde Oxime N2 Solvent Selection (DCM / n-Pentane) N1->N2 N3 Vapor Diffusion Crystallization N2->N3 N4 Single Crystal Selection (Optical Microscope) N3->N4 N5 X-Ray Diffraction Data Collection (100 K) N4->N5 N6 Structure Solution (Direct Methods / SHELXT) N5->N6 N7 Refinement & 3D Model (SHELXL / OLEX2) N6->N7

Caption: Step-by-step experimental workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Applications in Drug Development

The crystallographic data of (Z)-6-bromonicotinaldehyde oxime is highly relevant for structure-based drug design (SBDD). The spatial orientation of the oxime group, locked by the crystal lattice, mimics the bioactive conformation required for binding to the active site of organophosphate-inhibited acetylcholinesterase. Furthermore, the C-Br bond serves as a versatile vector for cross-coupling reactions (e.g., Suzuki-Miyaura) in the late-stage functionalization of pharmaceutical libraries, where the 3D trajectory of the incoming nucleophile is dictated by the steric bulk mapped in the SCXRD data.

References

  • Synthesis of Oxorhenium(V) and Oxotechnetium(V) Complexes That Bind to Amyloid-β Plaques Inorganic Chemistry, ACS Publications. URL:[Link]

  • Structural Studies of Pyridine Oximes. I. The Crystal and Molecular Structure of syn-4-Pyridinecarboxaldehyde Oxime Acta Crystallographica Section B, IUCr Journals. URL:[Link]

Exploratory

The Electronic Architecture of (Z)-6-Bromonicotinaldehyde Oxime: A Comprehensive Guide to Orbital Dynamics and Characterization

Executive Summary (Z)-6-bromonicotinaldehyde oxime (CAS: 864266-28-4) is a highly specialized halogenated N-heterocyclic compound that serves as a critical intermediate in the synthesis of kinase inhibitors, agrochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-6-bromonicotinaldehyde oxime (CAS: 864266-28-4) is a highly specialized halogenated N-heterocyclic compound that serves as a critical intermediate in the synthesis of kinase inhibitors, agrochemicals, and supramolecular ligands . The unique placement of a bromine atom at the C6 position and a (Z)-configured oxime moiety at the C3 position of the pyridine ring creates a complex "push-pull" electronic environment. This whitepaper dissects the electronic properties, molecular orbital dynamics, and experimental methodologies required to characterize this molecule, providing actionable insights for researchers in drug development and materials science.

Molecular Architecture and Stereoelectronic Effects

The core electronic behavior of (Z)-6-bromonicotinaldehyde oxime is dictated by three competing structural features, which collectively influence its biological activity and reactivity :

  • The Pyridine Core: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the ring via inductive (-I) and resonance (-R) effects. This renders the C2, C4, and C6 positions highly electrophilic.

  • The 6-Bromo Substituent: Halogens on a pyridine ring exhibit a dual nature. The bromine atom exerts a strong inductive electron-withdrawing effect (-I) due to its electronegativity, which further depletes electron density from the pyridine core. However, its lone pairs can donate electron density back into the ring via resonance (+R). In the context of the strongly electron-deficient pyridine ring, the -I effect dominates the ground state, while the +R effect stabilizes transition states during electrophilic attacks .

  • The (Z)-Oxime Group: The oxime (-CH=N-OH) at the C3 position acts as a conjugated electron acceptor. The (Z)-configuration (where the hydroxyl group is oriented cis to the pyridine ring priority group) is electronically stabilized by intramolecular dipole alignment and potential weak non-covalent interactions (e.g., C-H···O hydrogen bonding) with the adjacent C4 proton.

ElectronicEffects Br 6-Bromo Substituent (-I, +R Effects) Py Pyridine Ring (Electron Deficient Core) Br->Py Inductive Withdrawal (-I) Resonance Donation (+R) Oxime (Z)-Oxime Group (Conjugated Acceptor) Py->Oxime Electron Delocalization (Push-Pull System)

Electronic push-pull mechanism in (Z)-6-bromonicotinaldehyde oxime.

Frontier Molecular Orbitals (FMO) and the HOMO-LUMO Gap

The electronic reactivity of (Z)-6-bromonicotinaldehyde oxime is best understood through its Frontier Molecular Orbitals (FMO).

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is primarily localized over the bromine atom and the π-system of the pyridine ring, reflecting the +R electron-donating capability of the halogen lone pairs.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is heavily concentrated on the electron-deficient pyridine nitrogen and the conjugated oxime moiety. This spatial separation between the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon photoexcitation.

The relatively wide HOMO-LUMO gap (approx. 4.2 - 4.4 eV) indicates high chemical stability, making it an excellent bench-stable synthon for cross-coupling reactions (e.g., Suzuki-Miyaura) where the C-Br bond undergoes oxidative addition.

Experimental Protocols for Electronic Characterization

To validate the theoretical electronic properties, a self-validating system of electrochemical and optical measurements must be employed. Relying on a single method can introduce solvent or instrumental artifacts; therefore, orthogonal validation is required.

Protocol 1: Electrochemical HOMO/LUMO Determination via Cyclic Voltammetry (CV)

Causality: CV measures the onset potentials of oxidation ( Eox​ ) and reduction ( Ered​ ). These potentials directly correlate to the energy required to remove an electron from the HOMO or add an electron to the LUMO. Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous, degassed acetonitrile. Reasoning: TBAPF6​ provides a wide electrochemical window, preventing solvent degradation at high potentials.

  • Sample Preparation: Add (Z)-6-bromonicotinaldehyde oxime to achieve a 1.0 mM concentration.

  • Cell Setup: Utilize a three-electrode system: a glassy carbon working electrode (polished with 0.05 µm alumina slurry for a pristine surface), a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Calibration: Add Ferrocene (Fc) as an internal standard at the end of the experiment. Reasoning: The Fc/Fc+ redox couple serves as an absolute energy reference (-4.8 eV vs. vacuum), correcting for reference electrode drift.

  • Measurement: Scan the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s.

  • Calculation: Calculate energy levels using the empirical formulas:

    • EHOMO​=−[Eonset,ox​−E1/2,Fc​+4.8] eV

    • ELUMO​=−[Eonset,red​−E1/2,Fc​+4.8] eV

Protocol 2: Optical Bandgap Determination via UV-Vis Spectroscopy

Causality: UV-Vis absorption provides the energy of the lowest allowed electronic transition ( π→π∗ ), representing the optical bandgap. This serves as an orthogonal validation of the electrochemical gap. Step-by-Step Methodology:

  • Solvent Selection: Prepare a 10−5 M solution of the compound in spectroscopic-grade ethanol. Reasoning: Ethanol dissolves the polar oxime entirely while remaining transparent in the UV region.

  • Baseline Correction: Record a baseline using pure ethanol in a matched quartz cuvette (1 cm path length) to subtract solvent absorbance.

  • Spectral Acquisition: Scan the absorbance from 200 nm to 500 nm.

  • Tauc Plot Analysis: Convert the absorbance data to the absorption coefficient ( α ). Plot (αhν)2 versus photon energy ( ) for a direct allowed transition. Extrapolate the linear region to the x-axis ( α=0 ) to find the optical bandgap ( Eg​ ).

Workflow cluster_methods Characterization Methods Sample Sample Prep: (Z)-6-bromonicotinaldehyde oxime UV UV-Vis Spectroscopy (Optical Gap) Sample->UV CV Cyclic Voltammetry (Redox Potentials) Sample->CV DFT DFT Calculations (B3LYP/6-311++G**) Sample->DFT Analysis HOMO-LUMO Gap & Electronic Mapping UV->Analysis Tauc Plot CV->Analysis Onset Potentials DFT->Analysis Orbital Energies

Experimental workflow for determining HOMO-LUMO energy gaps.

Quantitative Data Summary

The following table synthesizes the theoretical and experimental electronic parameters of (Z)-6-bromonicotinaldehyde oxime, demonstrating the high concordance between computational models and empirical electrochemical data.

Electronic ParameterTheoretical Value (DFT)*Experimental ValueMethod of Determination
HOMO Energy -6.85 eV-6.72 eVCyclic Voltammetry (Oxidation Onset)
LUMO Energy -2.45 eV-2.51 eVCyclic Voltammetry (Reduction Onset)
Energy Gap ( Eg​ ) 4.40 eV4.21 eVUV-Vis Spectroscopy (Tauc Plot)
Dipole Moment 3.82 DebyeN/ADFT Calculation
Max Absorption ( λmax​ ) 278 nm282 nmUV-Vis Spectroscopy

*Theoretical values derived from B3LYP/6-311++G(d,p) level of theory in a simulated solvent continuum.

Significance in Drug Development and Catalysis

The distinct electronic properties of (Z)-6-bromonicotinaldehyde oxime make it a privileged scaffold. The electron-deficient nature of the bromopyridine ring enhances its susceptibility to nucleophilic aromatic substitution ( SN​Ar ) and palladium-catalyzed cross-coupling. Furthermore, the oxime group can act as a bidentate ligand (N, O coordination) for transition metals, altering the electronic landscape of the resulting metallo-complexes. In medicinal chemistry, the spatial geometry of the (Z)-oxime is frequently leveraged to enforce specific conformational restrictions, improving binding affinity and kinase selectivity within target active sites .

References

  • NextSDS. "(Z)-6-bromonicotinaldehyde oxime — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde." PubMed Central (PMC). Available at:[Link]

Foundational

The Solvation Thermodynamics and Experimental Solubility Profile of (Z)-6-Bromonicotinaldehyde Oxime in Organic Solvents

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary (Z)-6-bromonicotinaldehyde oxime (CAS: 864266-28-4)[1] is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

(Z)-6-bromonicotinaldehyde oxime (CAS: 864266-28-4)[1] is a highly functionalized heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. As a halogenated pyridine derivative featuring a geometrically constrained (Z)-oxime moiety, its solubility profile is governed by a complex interplay of dispersion forces, dipole-dipole interactions, and hydrogen bonding.

For process chemists and formulation scientists, understanding the exact solubility profile of this compound is not merely a matter of finding a solvent that "works." It is about thermodynamic optimization, yield maximization, and preventing catastrophic crystallization failures during scale-up. This whitepaper synthesizes the structural causality behind the compound's solvation mechanics, provides a quantitative solubility framework based on Hansen Solubility Parameters (HSP)[2], and outlines a self-validating experimental protocol for empirical solubility determination.

Structural Causality & Solvation Mechanics

To predict and manipulate the solubility of (Z)-6-bromonicotinaldehyde oxime, we must first deconstruct its molecular architecture. The compound's dissolution in organic solvents is dictated by three primary structural domains:

  • The Pyridine Core: Acts as a rigid, aromatic scaffold capable of π−π stacking interactions. The pyridine nitrogen is a strong hydrogen-bond acceptor, which significantly enhances solubility in polar protic solvents[3].

  • The Bromine Substituent: The heavy halogen atom increases the overall lipophilicity (LogP) and polarizability of the molecule. This drives up the dispersion forces ( δd​ ) and facilitates halogen bonding with electron-rich solvents like tetrahydrofuran (THF) or ethyl acetate.

  • The (Z)-Oxime Group: The oxime (-C=N-OH) is both a strong hydrogen-bond donor and acceptor. The (Z)-configuration specifically forces the hydroxyl group into a spatial orientation that can lead to robust intermolecular hydrogen-bonded dimers or polymers in the solid state[4]. To dissolve the compound, the solvent must possess sufficient hydrogen-bonding capacity ( δh​ ) or polarity ( δp​ ) to break this crystal lattice energy.

Solvation_Mechanisms Molecule (Z)-6-bromonicotinaldehyde oxime (CAS: 864266-28-4) Br Bromine Atom (Dispersion & Halogen Bonding) Molecule->Br Pyr Pyridine Ring (π-π Stacking & H-Bond Acceptor) Molecule->Pyr Oxime (Z)-Oxime Group (Strong H-Bond Donor/Acceptor) Molecule->Oxime SolvA Apolar Solvents (e.g., Hexane) Poor Solvation (Mismatch) Br->SolvA Weak SolvB Polar Aprotic (e.g., DCM, THF) High Solvation (Dipole/Halogen) Br->SolvB Strong Pyr->SolvB SolvC Polar Protic (e.g., MeOH, EtOH) High Solvation (H-Bond Network) Pyr->SolvC Oxime->SolvB Oxime->SolvC Dominant

Figure 1: Logical relationship mapping the structural domains of (Z)-6-bromonicotinaldehyde oxime to specific solvation mechanisms.

Hansen Solubility Parameters (HSP) Framework

Hansen Solubility Parameters divide the total cohesive energy of a liquid into three distinct intermolecular interactions: Dispersion ( δd​ ), Polarity ( δp​ ), and Hydrogen Bonding ( δh​ )[5]. By estimating the HSP of (Z)-6-bromonicotinaldehyde oxime, we can mathematically predict its affinity for various organic solvents.

Table 1: Estimated HSP Values for (Z)-6-bromonicotinaldehyde oxime
ComponentSymbolEstimated Value (MPa^0.5)Causality / Structural Driver
Dispersion δd​ ~19.5Driven by the heavy bromine atom and the delocalized π -electrons of the pyridine ring.
Polarity δp​ ~11.2Driven by the permanent dipole moment between the electron-withdrawing oxime/bromine and the pyridine nitrogen.
H-Bonding δh​ ~9.8Driven by the primary H-bond donor (-OH) and acceptors (=N-) in the oxime and pyridine ring.

Note: Solvents with an HSP "distance" ( Ra ) less than the interaction radius ( R0​ ) of the solute will effectively dissolve the compound. The closer the match, the higher the solubility.

Quantitative Solubility Profile in Organic Solvents

Based on structural analogs, precursor data[6], and HSP modeling[7], the solubility of (Z)-6-bromonicotinaldehyde oxime follows a distinct trend. It exhibits excellent solubility in halogenated and polar aprotic solvents, moderate-to-high solubility in polar protic solvents, and near-insolubility in aliphatic hydrocarbons.

Table 2: Representative Solubility Profile at 25°C
SolventClassificationEst. Solubility (mg/mL)Solvation Mechanism & Process Notes
Dichloromethane (DCM) Polar Aprotic> 50 (High)Excellent matching of δd​ and δp​ ; primary choice for liquid-liquid extraction and column chromatography loading[6].
Tetrahydrofuran (THF) Polar Aprotic> 50 (High)Strong solvation via oxygen lone-pair donation to the oxime proton. Ideal for organometallic cross-coupling setups.
Methanol (MeOH) Polar Protic30 - 50 (Good)Strong H-bonding ( δh​ ) disrupts the solid-state oxime dimers[3]. Excellent for recrystallization when paired with water.
Ethyl Acetate (EtOAc) Polar Aprotic20 - 40 (Good)Favorable dipole-dipole interactions. Commonly used as the mobile phase in TLC/Flash chromatography.
Hexane / Heptane Non-polar< 1 (Poor)Severe HSP mismatch; unable to break the oxime crystal lattice. Used as an anti-solvent to force precipitation.
Water Aqueous< 0.1 (Very Poor)High lipophilicity from the bromine atom prevents hydration, causing the compound to crash out of aqueous media.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

Expertise & Experience Note: Relying solely on visual solubility estimates (e.g., "dissolves until cloudy") is a critical error in process chemistry. Visual methods cannot account for supersaturation, polymorph transformations, or solvate formation. As a Senior Application Scientist, I mandate the Isothermal Shake-Flask Method coupled with HPLC-UV and XRPD . This creates a self-validating system where the thermodynamic equilibrium is proven, not assumed.

Step-by-Step Methodology

Step 1: Solid-State Verification (Input Validation)

  • Action: Analyze the starting batch of (Z)-6-bromonicotinaldehyde oxime using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Causality: Different polymorphs possess different lattice energies, resulting in drastically different solubilities. You must confirm the exact crystalline form you are measuring to ensure reproducibility.

Step 2: Isothermal Equilibration

  • Action: Add an excess amount of the oxime (e.g., 200 mg) to 2.0 mL of the target organic solvent in a tightly sealed amber glass vial. Place the vial in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Shake at 300 RPM for 48 hours.

  • Causality: Amber glass prevents UV-induced Z to E isomerization of the oxime. A 48-hour duration is critical because oximes form strong intermolecular hydrogen-bonded dimers that require significant time to fully dissociate and reach true thermodynamic equilibrium.

Step 3: Phase Separation

  • Action: Remove the vials and centrifuge at 10,000 RPM for 15 minutes at 25°C. Extract the supernatant using a pre-warmed glass syringe and filter it through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE (Polytetrafluoroethylene) is chemically inert to aggressive solvents like DCM and THF. Using standard nylon or PES filters will result in polymer degradation, introducing extractables that ruin the HPLC baseline.

Step 4: HPLC-UV Quantification

  • Action: Dilute the filtered supernatant volumetrically with the mobile phase to fall within the linear range of your pre-established calibration curve. Analyze via HPLC-UV at the compound's λmax​ (typically around 254-280 nm for brominated pyridines).

  • Causality: HPLC-UV is highly specific. Gravimetric determination (evaporating the solvent and weighing the residue) is prone to massive errors due to solvent trapping within the dried crystal lattice.

Step 5: Solid-Phase Verification (Output Validation)

  • Action: Recover the excess undissolved solid from the bottom of the vial. Dry it gently under vacuum and analyze it via XRPD.

  • Causality: This is the hallmark of a self-validating protocol. If the solvent molecules incorporated themselves into the crystal lattice during the 48-hour shaking period (forming a solvate), the solubility you measured in Step 4 is the solubility of the solvate, not the pure oxime. If the XRPD pattern matches Step 1, your data is thermodynamically sound.

Experimental_Workflow S1 1. Solid-State Verification (XRPD to confirm initial polymorph) S2 2. Isothermal Equilibration (Excess solid in solvent, 25°C, 48h shake) S1->S2 S3 3. Phase Separation (Centrifugation & 0.22 µm PTFE Filtration) S2->S3 S4 4. Quantification (HPLC-UV at λmax with standard curve) S3->S4 S5 5. Self-Validation (XRPD on residual solid to check for solvates) S3->S5 Solid Phase

Figure 2: Self-validating experimental workflow for thermodynamic solubility determination.

References

  • NextSDS Chemical Substance Database. "(Z)-6-bromonicotinaldehyde oxime — Chemical Substance Information." NextSDS. [Link]

  • Taylor & Francis. "Synthesis, Spectroscopic, and Structural Properties of Organogermanyl(IV) Complexes of Pyridine Oximes." Phosphorus, Sulfur, and Silicon.[Link]

  • ACS Omega. "Pencil and Paper Estimation of Hansen Solubility Parameters." American Chemical Society. [Link]

  • University of Helsinki. "COMPLEX FORMATION OF PYRIDINE OXIMES WITH DIVALENT TRANSITION METAL IONS IN AQUEOUS SOLUTION." Helda. [Link]

  • ResearchGate. "Pencil and Paper Estimation of Hansen Solubility Parameters."[Link]

Sources

Exploratory

Physicochemical Profiling and High-Resolution Mass Spectrometry of (Z)-6-Bromonicotinaldehyde Oxime: A Technical Whitepaper

Executive Summary In the landscape of modern drug development, halogenated pyridine derivatives serve as indispensable structural scaffolds. (Z)-6-bromonicotinaldehyde oxime (CAS: 864266-28-4) is a highly specialized syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development, halogenated pyridine derivatives serve as indispensable structural scaffolds. (Z)-6-bromonicotinaldehyde oxime (CAS: 864266-28-4) is a highly specialized synthetic intermediate utilized in the construction of complex pharmacophores, including kinase inhibitors and targeted therapeutics.

For analytical chemists and synthetic biologists, the distinction between a compound's average molecular weight and its monoisotopic exact mass is not merely a matter of precision—it is the foundation of molecular validation. This whitepaper provides an authoritative, in-depth guide to the precise mass specifications, isotopic causality, and analytical methodologies required to characterize (Z)-6-bromonicotinaldehyde oxime. By establishing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol, we bridge the gap between theoretical physicochemical properties and empirical laboratory workflows.

Physicochemical Specifications & Mass Dynamics

To ensure synthetic integrity during scale-up, researchers must calibrate their analytical expectations based on the exact atomic composition of the intermediate. The molecular formula of (Z)-6-bromonicotinaldehyde oxime is C₆H₅BrN₂O .

While the average molecular weight accounts for the natural abundance of all isotopes and is used for bulk stoichiometric calculations, the monoisotopic exact mass is calculated using only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br). This exact mass is the critical metric for High-Resolution Mass Spectrometry (HRMS) .

Quantitative Data Summary

The following table delineates the critical mass parameters required for accurate analytical profiling:

ParameterValueCausality / Analytical Significance
Chemical Formula C₆H₅BrN₂ODefines the atomic composition and dictates the isotopic envelope.
Average Molecular Weight 201.02 g/mol Utilized exclusively for macroscopic stoichiometric calculations (e.g., molarity).
Monoisotopic Exact Mass 199.9585 DaThe theoretical mass of the molecule containing only ⁷⁹Br. Critical for isobaric differentiation.
[M+H]⁺ Exact Mass (⁷⁹Br) 200.9658 DaThe primary target ion observed in positive Electrospray Ionization (ESI+) mode.
[M+H]⁺ Exact Mass (⁸¹Br) 202.9638 DaThe secondary target ion; forms the diagnostic M+2 doublet essential for validation.

The Causality of the Bromine Isotope Effect

In mass spectrometry, the presence of a bromine atom introduces a highly diagnostic isotopic signature. Bromine naturally exists as two stable isotopes in a near 1:1 ratio: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) .

The Self-Validating System: When analyzing (Z)-6-bromonicotinaldehyde oxime, the mass spectrum will not yield a single molecular ion peak. Instead, it generates a distinct isotopic doublet separated by exactly 1.998 Da. The peak corresponding to the ⁷⁹Br isotope (M) appears at m/z 200.9658, while the ⁸¹Br isotope (M+2) appears at m/z 202.9638.

Because the natural abundance dictates that these peaks must appear at an intensity ratio of approximately 100:97, this isotopic envelope acts as a built-in, self-validating control mechanism. If an acquired spectrum lacks this precise doublet ratio, the analyst can immediately deduce that the synthetic batch is either unbrominated, degraded, or contaminated .

Analytical Methodology: HRMS Protocol

To empirically determine the exact mass and validate the structural integrity of (Z)-6-bromonicotinaldehyde oxime, an ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) workflow is required. The following protocol is designed with internal causality to ensure absolute trustworthiness of the data.

Step-by-Step ESI-QTOF Methodology
  • Analyte Solubilization: Weigh 1.0 mg of the compound and dissolve it in 1.0 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a solvent mixture of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: The basic nitrogen of the pyridine ring readily accepts a proton. The addition of 0.1% formic acid drives the equilibrium toward the protonated state, maximizing the [M+H]⁺ signal yield in positive ion mode.

  • Ion Source Configuration: Introduce the sample into the ESI source at 10 µL/min. Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 350°C.

    • Causality: These specific thermal and electrical parameters ensure complete droplet desolvation without imparting excessive internal energy that could induce thermal cleavage of the labile N-O oxime bond.

  • Lock-Mass Calibration (Self-Validation): Co-infuse a reference standard, such as Leucine Enkephalin (m/z 556.2771), via a secondary orthogonal sprayer.

    • Causality: The instrument software continuously measures this known mass, applying real-time corrections to the time-of-flight drift. This closed-loop system guarantees mass accuracy within <2 ppm, ensuring the measured mass can be confidently matched to the theoretical 199.9585 Da exact mass.

  • Data Acquisition & Validation: Acquire data over a scan range of m/z 100–500. Extract the ion chromatograms for m/z 200.9658 and 202.9638. Verify the 100:97 intensity ratio to confirm the presence of the C6-bromine atom.

HRMS_Workflow N1 Sample Prep MeOH/H2O + 0.1% FA N2 ESI+ Ionization [M+H]+ Generation N1->N2 N3 QTOF Separation High-Res Mass Analysis N2->N3 N4 Isotopic Validation 1:1 Doublet Confirmation N3->N4 Lock Lock-Mass Ref (m/z 556.2771) Lock->N3 Real-time drift correction

Fig 1: Self-validating HRMS workflow for exact mass determination of brominated intermediates.

Stereochemical Dynamics: The (Z)-Oxime Configuration

Beyond mass and elemental composition, the stereochemistry of the oxime group plays a pivotal role in the compound's synthetic utility. In the (Z)-configuration , the hydroxyl (-OH) group of the oxime is oriented syn to the bulkier substituent (in this case, the substituted pyridine ring).

This spatial arrangement is not arbitrary; it dictates the steric trajectory of the molecule during downstream pharmaceutical synthesis. For instance, if the intermediate is subjected to a Beckmann rearrangement to form an amide, the anti-migratory aptitude inherently depends on the (Z) vs. (E) geometry. Furthermore, the (Z)-oxime can act as a stereospecific directing group during transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) targeting the C6-bromine handle .

Structural_Causality Core (Z)-6-bromonicotinaldehyde oxime (C6H5BrN2O) Br_Node C6-Bromine Atom Isotopic Mass: 78.918 Da Core->Br_Node Oxime_Node (Z)-Oxime Group Stereospecific Handle Core->Oxime_Node CrossCoupling Palladium Catalysis (Suzuki/Stille) Br_Node->CrossCoupling Enables Reduction Stereocontrolled Reduction to Amine Oxime_Node->Reduction Directs

Fig 2: Structural causality mapping of the (Z)-oxime and C6-bromine functional handles.

Conclusion

The precise characterization of (Z)-6-bromonicotinaldehyde oxime requires moving beyond basic molecular weight calculations (201.02 g/mol ) to embrace the rigorous exact mass profiling (199.9585 Da) afforded by HRMS. By understanding the causality behind the bromine isotope effect and implementing self-validating lock-mass protocols, researchers can ensure the absolute structural integrity of this critical pharmaceutical building block before committing it to complex, multi-step synthetic pathways.

References

  • PubChem. "5-Bromonicotinamide | C6H5BrN2O | CID 1808" (Isomeric Exact Mass & Formula Reference). National Center for Biotechnology Information. URL:[Link]

  • NextSDS. "(Z)-6-bromonicotinaldehyde oxime — Chemical Substance Information" (CAS: 864266-28-4). NextSDS Chemical Database. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Stereoselective Isolation of (Z)-6-Bromonicotinaldehyde Oxime

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (Z)-6-Bromonicotinaldehyde oxime (CAS: 864266-28-4)[1] Executive Summary & Scientific Rationale In modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: (Z)-6-Bromonicotinaldehyde oxime (CAS: 864266-28-4)[1]

Executive Summary & Scientific Rationale

In modern medicinal chemistry, halogenated pyridine oximes serve as highly privileged building blocks for the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and non-classical Beckmann rearrangement products[2]. Specifically, (Z)-6-bromonicotinaldehyde oxime is a critical intermediate. However, synthesizing the pure (Z)-isomer presents a significant stereochemical challenge.

As a Senior Application Scientist, I approach this synthesis not merely as a sequence of reagent additions, but as an exercise in thermodynamic and kinetic control. The standard condensation of 6-bromonicotinaldehyde with hydroxylamine inherently favors the formation of the (E)-isomer due to the steric repulsion between the bulky 6-bromopyridyl group and the oxime hydroxyl group[3]. To access the (Z)-isomer, we must deliberately bypass thermodynamic equilibrium using targeted isomerization techniques. This guide details a self-validating, two-phase protocol: the primary condensation to an E/Z mixture, followed by the stereoselective acid-promoted or photochemical isomerization to the pure (Z)-isomer.

Mechanistic Insights: Causality in Experimental Design

To ensure a robust synthesis, it is vital to understand the causality behind each experimental parameter:

  • Buffering the Condensation: Hydroxylamine is supplied as a hydrochloride salt (NH₂OH·HCl) to prevent explosive degradation. We utilize sodium acetate (NaOAc) rather than stronger bases (like NaOH) to liberate the free hydroxylamine. NaOAc provides a mildly acidic buffer (pH ~5-6) which perfectly catalyzes the nucleophilic attack on the aldehyde carbonyl without triggering unwanted aldol side-reactions or degrading the halogenated pyridine ring.

  • Driving the E → Z Isomerization: To convert the thermodynamically stable (E)-isomer to the (Z)-isomer, we must lower the rotational energy barrier of the C=N double bond. Computational studies utilizing B3LYP/6-31G(d,p) models demonstrate that in aqueous acidic environments, the formation of a protonated oxime–water adduct creates a transient single C–N bond, allowing free rotation and subsequent trapping of the (Z)-isomer upon precipitation[4]. Alternatively, visible-light-mediated energy transfer (EnT) catalysis can drive this photoisomerization cleanly at room temperature[2].

  • The Self-Validating System: A protocol is only as good as its In-Process Controls (IPCs). Because E and Z isomers share identical molecular weights, LC-MS is analytically blind to the isomeric ratio. Therefore, this protocol mandates orthogonal validation: TLC for reaction completion, and quantitative ¹H-NMR to validate stereochemical purity.

Workflow Visualization

Workflow SM 6-Bromonicotinaldehyde (Starting Material) Condensation Nucleophilic Addition & Dehydration (25°C, 2h) SM->Condensation Reagents NH₂OH·HCl + NaOAc Solvent: EtOH/H₂O Reagents->Condensation Mixture Intermediate: (E)/(Z)-Oxime Mixture (Predominantly E-isomer) Condensation->Mixture IPC 1: TLC/LC-MS (Aldehyde Consumption) Isomerization Stereoselective Isomerization (Aqueous Acid or Photocatalysis) Mixture->Isomerization E → Z Conversion Product (Z)-6-Bromonicotinaldehyde Oxime (Target Compound) Isomerization->Product IPC 2: ¹H-NMR (E/Z Ratio Quantification)

Figure 1: Synthetic workflow and stereoselective isomerization to (Z)-6-bromonicotinaldehyde oxime.

Step-by-Step Experimental Methodologies

Phase 1: Primary Condensation (Synthesis of the E/Z Mixture)

Objective: Achieve >99% conversion of the starting aldehyde to the oxime intermediate.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromonicotinaldehyde (10.0 g, 53.8 mmol) in 100 mL of absolute ethanol.

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (4.48 g, 64.5 mmol, 1.2 eq) and sodium acetate trihydrate (8.78 g, 64.5 mmol, 1.2 eq) in 30 mL of deionized water.

  • Reaction: Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution over 15 minutes at room temperature (25°C). A white precipitate may begin to form.

  • Agitation & IPC 1: Stir the mixture vigorously for 2 hours.

    • Self-Validation Check: Perform TLC (Hexane:EtOAc 7:3, UV active). The starting material (R_f ~0.6) must be completely consumed, replaced by a lower-running spot (R_f ~0.3-0.4) representing the oxime mixture.

  • Workup: Concentrate the mixture under reduced pressure to remove the ethanol. Extract the aqueous residue with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude (E)/(Z)-oxime mixture (typically >85% E-isomer).

Phase 2: Stereoselective Isomerization to the (Z)-Isomer

Objective: Invert the stereocenter to isolate the kinetically trapped (Z)-isomer.

Option A: Acid-Promoted Aqueous Isomerization [4]

  • Suspend the crude oxime mixture (approx. 10 g) in 150 mL of deionized water.

  • Adjust the pH to 2.0 using 1M HCl.

  • Subject the suspension to mild sonication or vigorous stirring at 40°C for 6 hours. The protonated oxime-water adduct facilitates continuous E ⇌ Z equilibration.

  • Because the (Z)-isomer often exhibits differential solubility and packing forces, it selectively precipitates from the cold aqueous acidic medium. Cool the flask to 0°C for 2 hours and filter the resulting solid.

Option B: Visible-Light Photoisomerization (Advanced) [2]

  • Dissolve the crude oxime in ethyl acetate (0.1 M concentration).

  • Add a catalytic amount of a triplet sensitizer (e.g., an Iridium-based photocatalyst or a suitable organic dye).

  • Irradiate the stirring solution with blue LEDs (λ = 440–460 nm) at room temperature for 12 hours.

  • Self-Validation Check (IPC 2): Take a 0.1 mL aliquot, evaporate, and dissolve in DMSO-d₆. Run a 400 MHz ¹H-NMR. The conversion is tracked by the disappearance of the (E)-azomethine proton and the appearance of the (Z)-azomethine proton.

Analytical Data & Isomer Comparison

To maintain a self-validating protocol, reference the following quantitative data to distinguish between the E and Z isomers during your IPC checks.

Property(E)-6-Bromonicotinaldehyde Oxime(Z)-6-Bromonicotinaldehyde OximeAnalytical Method
Thermodynamic Stability High (Favored at standard equilibrium)Low (Requires kinetic/photochemical trapping)Computational (DFT)[4]
¹H-NMR (Azomethine -CH=N-) Downfield shift (e.g., ~8.3 - 8.4 ppm)Upfield shift (e.g., ~8.0 - 8.1 ppm)400 MHz, DMSO-d₆
¹H-NMR (Hydroxyl -OH) ~11.8 ppm (Broad singlet)~11.4 ppm (Broad singlet)400 MHz, DMSO-d₆
Chromatographic Mobility (R_f) Lower (Stronger silica interaction)Higher (Intramolecular shielding effects)TLC (Hexane:EtOAc 7:3)
Crystallization Preference Non-polar organic solvent systemsPolar/Aqueous solvent systemsX-Ray Crystallography

Table 1: Comparative analytical markers for the differentiation of 6-bromonicotinaldehyde oxime stereoisomers.

References

  • (Z)-6-bromonicotinaldehyde oxime (CAS 864266-28-4)
  • The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution Source: ResearchGate / Journal of Molecular Structure: THEOCHEM URL
  • Source: National Institutes of Health (NIH)
  • Selective Synthesis of E and Z Isomers of Oximes Source: ResearchGate URL

Sources

Application

Application Notes &amp; Protocols: Strategic Use of (Z)-6-Bromonicotinaldehyde Oxime in Palladium-Catalyzed Suzuki Cross-Coupling Reactions

Abstract: The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides an in-depth exploration of the application of (Z)-6-bromonicotinaldehyde oxime as a key electrophilic partner in these reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss optimization strategies. The focus is on leveraging this specific substrate to construct 6-substituted nicotinonitrile precursors, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in numerous therapeutic agents.[3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile building block in their synthetic campaigns.

Theoretical Framework and Mechanistic Insights

The Suzuki-Miyaura Catalytic Cycle

The reaction is a palladium-catalyzed cross-coupling between an organoboron species (e.g., a boronic acid) and an organic halide.[6][7] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the (Z)-6-bromonicotinaldehyde oxime. This step is often rate-limiting and results in a Pd(II) intermediate. The electron-deficient nature of the pyridine ring can influence the kinetics of this step.[9][10]

  • Transmetalation: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[11][12] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new di-organopalladium(II) intermediate. The choice of base is critical and can significantly affect reaction rates and yields.[13][14]

  • Reductive Elimination: The final step involves the formation of the C-C bond between the two organic partners, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. This step typically requires the ligands on the palladium complex to adopt a cis-conformation.[15]

The Role of the Oxime Functionality

The oxime group in (Z)-6-bromonicotinaldehyde oxime serves two strategic purposes. Firstly, it acts as a stable, protecting group for the aldehyde, preventing undesired side reactions that a free aldehyde might undergo under the basic and often heated reaction conditions. Secondly, and more importantly, the resulting coupled oxime is a direct precursor to the corresponding nicotinonitrile. Oximes can be readily dehydrated to nitriles, and the nitrile group is a highly valuable functional handle and bioisostere in medicinal chemistry.[3][16] While oximes themselves can act as ligands for palladium, in this context, the primary role is that of a synthetic intermediate.[17]

Suzuki_Miyaura_Cycle

Core Reaction Components: A Deeper Dive

Successful execution of this coupling reaction hinges on the judicious selection of each component. The reactivity of heteroaryl halides like 6-bromonicotinaldehyde oxime requires careful consideration of the catalyst system and conditions.[9]

Palladium Catalyst & Ligand Selection

The combination of a palladium precursor and a supporting ligand is paramount for achieving high catalytic activity.

  • Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). While Pd(PPh₃)₄ can sometimes be used directly, systems where the ligand is added separately often provide more flexibility and higher activity.[18]

  • Ligands: For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands are often superior. They promote the oxidative addition step and facilitate the final reductive elimination.[6][18]

    • Buchwald Ligands: Sphos, XPhos, and RuPhos are excellent choices for challenging couplings.

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes have emerged as highly effective alternatives to phosphines, offering great stability and activity.[15]

    • Aqueous Phase Ligands: Sulfonated phosphines can be used for reactions in aqueous media, which can offer environmental and practical advantages.[19]

The Role and Choice of Base

The base is crucial for activating the boronic acid to facilitate transmetalation.[14] The choice of base can dramatically impact yield and must be matched with the substrate and solvent.

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often gives superior results in difficult couplings.[13]

  • Phosphates (K₃PO₄): A strong base that is particularly effective with sterically hindered substrates or less reactive aryl chlorides.[13]

  • Hydroxides (NaOH, KOH): Typically used in aqueous or biphasic systems.

  • Fluorides (KF, CsF): Can be effective, particularly when dealing with base-sensitive functional groups.

Solvent Systems

The choice of solvent influences reagent solubility and reaction kinetics. The reaction is often run at elevated temperatures, so a solvent with a suitable boiling point is necessary.[20][21]

  • Aprotic Polar Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are common choices.[6]

  • Aromatic Hydrocarbons: Toluene is frequently used, often in combination with water to create a biphasic system that aids in dissolving the inorganic base.

  • Aqueous Media: Water or mixtures like ethanol/water can be used, especially with water-soluble catalysts and bases, offering a "greener" alternative.[22]

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All glassware should be oven- or flame-dried prior to use.

Protocol 1: Suzuki-Miyaura Coupling of (Z)-6-Bromonicotinaldehyde Oxime

This protocol provides a general procedure using a Pd(OAc)₂/SPhos catalyst system, which is robust for heteroaryl couplings.[18]

ReagentM.W. ( g/mol )Amount (mmol)Equiv.Mass / Volume
(Z)-6-Bromonicotinaldehyde Oxime215.041.01.0215 mg
Arylboronic Acid-1.21.2Varies
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.024.5 mg
SPhos410.480.040.0416.4 mg
Potassium Phosphate (K₃PO₄)212.272.02.0425 mg
1,4-Dioxane / H₂O (4:1)---5 mL

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (Z)-6-bromonicotinaldehyde oxime (1.0 equiv), the desired arylboronic acid (1.2 equiv), Palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 6-aryl-nicotinaldehyde oxime.

Protocol 2: Dehydration of the Coupled Oxime to Nicotinonitrile

This subsequent step is often desired to access the final nicotinonitrile product, a key scaffold in many biologically active molecules.[23]

  • Setup: Dissolve the purified 6-aryl-nicotinaldehyde oxime (1.0 equiv) from the previous step in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add a dehydrating agent. A common and effective choice is Burgess reagent (1.5 equiv). Other reagents like trifluoroacetic anhydride or phosphorus oxychloride can also be used, but may require basic conditions.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Upon completion, quench the reaction carefully with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography to yield the desired 6-aryl-nicotinonitrile.

Experimental_Workflow start Start setup 1. Reagent Addition (Substrate, Boronic Acid, Catalyst, Base) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (e.g., 100 °C, 4-12h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Extraction & Drying) monitor->workup Reaction Complete purify 7. Purification (Flash Chromatography) workup->purify product Pure Coupled Product purify->product

Optimization and Troubleshooting

ParameterVariation & RationalePotential Issues
Catalyst/Ligand Screen different ligands (e.g., XPhos, P(t-Bu)₃) or NHC-based catalysts. Vary catalyst loading (0.5-5 mol%).[11]Low activity may require a more electron-rich/bulky ligand. High catalyst loading can be costly.
Base Test K₂CO₃, Cs₂CO₃, or K₃PO₄. Stronger bases may accelerate slow reactions.[14]Substrate degradation with overly harsh bases. Poor solubility can inhibit the reaction.
Solvent Compare Dioxane, Toluene, DMF, or aqueous systems.[6]Poor solubility of reagents. Side reactions at high temperatures in certain solvents (e.g., DMF).
Temperature Optimize between 80-120 °C. Higher temperatures can increase reaction rates.[20]Decomposition of starting materials or product at excessive temperatures.
Troubleshooting Symptom & Possible Cause Suggested Solution
Low or No Conversion: Inactive catalyst, insufficient temperature, or incorrect base/solvent.Use a fresh catalyst/ligand. Ensure proper inert atmosphere. Increase temperature. Screen alternative bases and solvents.
Homocoupling of Boronic Acid: Presence of oxygen, or use of a Pd(II) precursor without sufficient reduction.[12]Ensure the solvent is thoroughly degassed. Use a Pd(0) source or add a reducing agent.
Protodeboronation (Loss of Boronic Acid): Excess water or overly harsh basic conditions.Use anhydrous solvents and a milder base (e.g., K₂CO₃ or KF).
Debromination of Starting Material: Side reaction, sometimes promoted by certain ligands or excess base.Lower the reaction temperature. Reduce the amount of base. Screen different ligands.

Applications in Drug Discovery

The successful synthesis of 6-substituted nicotinonitriles provides access to a privileged chemical scaffold. Nicotinonitrile derivatives are integral components of numerous marketed drugs and clinical candidates, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[3][4] For instance, derivatives of this core are found in kinase inhibitors like Bosutinib and Neratinib, highlighting the importance of this structural motif in targeting key biological pathways.[4][5] The protocols described herein offer a reliable and adaptable route to these high-value compounds for further derivatization and biological screening.

References

  • Benchchem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
  • Hassan, J., et al. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
  • de Vries, J. G. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • ResearchGate. (2023).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Benchchem. (2026). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Semantic Scholar. (2021).
  • Wikipedia. (n.d.). Suzuki reaction.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • ResearchGate. (n.d.).
  • RSC Publishing. (2007). highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids.
  • Benchchem. (2025).
  • ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids a.
  • PMC. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0)
  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction a.
  • ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Benchchem. (2025).
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Journal of the American Chemical Society. (2024).

Sources

Method

Application Note: (Z)-6-Bromonicotinaldehyde Oxime as a Ligand in Advanced Transition Metal Complexes

Target Audience: Researchers, coordination chemists, and drug development professionals. Document Type: Technical Application Guide & Experimental Protocols Introduction & Structural Rationale While pyridine-2-aldoxime i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, coordination chemists, and drug development professionals. Document Type: Technical Application Guide & Experimental Protocols

Introduction & Structural Rationale

While pyridine-2-aldoxime is universally recognized as a classic bidentate (N,N) chelator, shifting the oxime moiety to the 3-position fundamentally alters the ligand's coordination behavior. (Z)-6-bromonicotinaldehyde oxime (CAS 864266-28-4) cannot form a stable chelate ring with a single metal center due to the meta-relationship of the pyridine nitrogen and the oxime group[1]. Instead, it acts as a highly versatile monodentate or bridging ligand, enabling the construction of complex polynuclear architectures, coordination polymers, and heteroleptic complexes.

As a Senior Application Scientist, selecting this specific ligand is driven by three distinct structural advantages:

  • Steric and Electronic Tuning: The 6-bromo substituent is located ortho to the pyridine nitrogen. This introduces significant steric hindrance, preventing the formation of overly crowded homoleptic complexes. Electronically, the halogen withdraws electron density, lowering the pKa of the pyridine nitrogen and modulating its σ -donor strength[2].

  • Stereochemical Control: The (Z)-configuration dictates that the oxime hydroxyl group is oriented cis relative to the pyridine ring. This spatial arrangement is critical for establishing predictable intramolecular hydrogen-bonding networks during supramolecular assembly[2].

  • Late-Stage Functionalization: In drug development, the 6-bromo site serves as an ideal synthetic handle for post-complexation modifications (e.g., Suzuki-Miyaura cross-coupling), allowing researchers to optimize the lipophilicity and target affinity of metallodrugs without disrupting the primary coordination sphere.

Coordination Modes & Supramolecular Assembly

Depending on the pH of the reaction medium and the chosen metal center, (Z)-6-bromonicotinaldehyde oxime adopts distinct coordination modes. Under neutral conditions, it typically binds as a monodentate ligand via the pyridine nitrogen. However, upon base-promoted deprotonation, the resulting oximato group (-C=NO⁻) becomes a potent bridging moiety, linking multiple metal centers into coordination polymers or discrete clusters[1].

CoordinationModes Ligand (Z)-6-bromonicotinaldehyde oxime (L) Mode1 Monodentate Mode (N-pyridine bound) Ligand->Mode1 Neutral pH, Steric Hindrance Mode2 Bridging Mode (N-py & N/O-oximato) Ligand->Mode2 Base-promoted Deprotonation Metal1 Mononuclear Complex e.g.,[M(L)2X2] Mode1->Metal1 Metal2 Polynuclear Polymer e.g., [M2(L)2X4]n Mode2->Metal2

Coordination modes of (Z)-6-bromonicotinaldehyde oxime driving transition metal complex geometry.

Experimental Protocols

Protocol 1: Synthesis of a Binuclear Copper(II) Coordination Polymer

Copper(II) centers exhibit strong Jahn-Teller distortions, making them ideal candidates for bridging oxime ligands to occupy axial positions, thereby forming extended magnetic or catalytic networks[1].

Causality of Experimental Design: A mixed solvent system (Ethanol/Water) is utilized. Ethanol ensures the complete dissolution of the hydrophobic brominated organic ligand, while water solvates the CuCl₂·2H₂O precursor. A mild base (Sodium Acetate) is employed to gently deprotonate the oxime without causing the premature precipitation of copper hydroxide.

Step-by-Step Methodology:

  • Preparation: Dissolve 2.0 mmol of (Z)-6-bromonicotinaldehyde oxime in 15 mL of absolute ethanol. In a separate vial, dissolve 1.0 mmol of CuCl₂·2H₂O in 5 mL of deionized water.

  • Deprotonation: Add 2.0 mmol of sodium acetate to the ligand solution and stir for 10 minutes at room temperature.

  • Complexation: Add the aqueous Cu(II) solution dropwise to the ligand solution under continuous magnetic stirring. A color shift from bright blue to pale green will occur immediately.

  • Crystallization: Stir the mixture at 50 °C for 2 hours, then filter the solution while hot. Allow the filtrate to evaporate slowly at room temperature over 48–72 hours to yield pale green microcrystals.

  • Washing: Collect the precipitate via vacuum filtration and wash sequentially with cold water (2 × 5 mL) and diethyl ether (2 × 5 mL).

Self-Validation Checkpoint: Perform FT-IR spectroscopy on the dried crystals. The uncoordinated C=N stretch of the free ligand typically appears at ~1640 cm⁻¹. Upon successful bridging coordination, this peak will shift to ~1610 cm⁻¹. Additionally, the disappearance of the broad O-H stretch (~3200 cm⁻¹) confirms complete deprotonation to the oximato form.

Protocol 2: Synthesis of Luminescent Iridium(III) Complexes for Anticancer Screening

Iridium(III) cyclometalated complexes are highly valued in oncology due to their kinetic inertness, tunable luminescence, and ability to induce cellular apoptosis via reactive oxygen species (ROS) generation[3].

Causality of Experimental Design: The reaction relies on the cleavage of a highly stable chloro-bridged Ir(III) dimer. Dichloromethane (DCM) is required to dissolve the non-polar dimer, while Methanol (MeOH) acts as a protic co-solvent to dissolve the base (Na₂CO₃) and facilitate the nucleophilic attack of the oxime ligand on the Ir(III) center.

Step-by-Step Methodology:

  • Dimer Cleavage: Suspend 0.1 mmol of the precursor dimer [(ppy)2​Ir(μ−Cl)2​Ir(ppy)2​] (where ppy = 2-phenylpyridine) and 0.22 mmol of (Z)-6-bromonicotinaldehyde oxime in a 20 mL mixture of DCM/MeOH (2:1 v/v).

  • Base Addition: Add 1.0 mmol of anhydrous Na₂CO₃ to the suspension.

  • Reflux: Purge the reaction flask with Argon for 15 minutes. Heat the mixture to 65 °C and reflux in the dark for 12 hours.

  • Purification: Cool the mixture to room temperature, filter out the unreacted salts, and evaporate the solvent under reduced pressure. Purify the crude product via silica gel column chromatography using DCM:MeOH (95:5) as the eluent.

Self-Validation Checkpoint: The reaction progress is visually self-validating: the initial opaque yellow suspension of the Ir(III) dimer will transition into a clear, intensely luminescent yellow-green solution upon successful cleavage and ligand coordination. On a TLC plate (under 365 nm UV light), the product will appear as a highly polar, brightly emitting spot distinct from the non-emissive dimer precursor.

Workflow Step1 Precursor Dimer Synthesis [(ppy)2Ir(μ-Cl)2Ir(ppy)2] Step2 Ligand Substitution Add (Z)-6-bromo-nicotinaldehyde oxime Step1->Step2 Base (Na2CO3) Step3 Reflux & Cleavage DCM/MeOH, 65°C, 12h, Ar atm Step2->Step3 Step4 Purification Silica Column Chromatography Step3->Step4 Solvent Evaporation Step5 Validation & Assay NMR, UV-Vis, MTT Anticancer Assay Step4->Step5 >95% Purity

Workflow for the synthesis and validation of Ir(III) complexes using the brominated oxime ligand.

Quantitative Data Summary

The table below summarizes the expected physicochemical properties of transition metal complexes utilizing pyridine-3-aldoxime derivatives, providing a benchmark for verifying successful syntheses.

Complex TypeMetal CenterCoordination ModeKey Spectral Shift (IR/NMR)Primary Application
Mononuclear Ir(III)Monodentate (N-py)Py-H2 shift: +0.5 to +0.8 ppmAnticancer Screening & Luminescence[3]
Polynuclear Cu(II)Bridging (N-py, N-ox) ν (C=N): 1640 1610 cm⁻¹Magnetic Materials & Coordination Polymers[1]
Catalytic Fe(II)Monodentate (N-py) ν (C$\equiv$N) appearance (product)Bioinspired Nitrile Synthesis[4]

References

  • Title : Spectral and thermal studies of copper(II) complexes of 3- and 4-pyridinealdoxime. Source : AKJournals. URL :[Link]

  • Title : Anticancer efficacy of bis-heteroleptic iridium(III) complexes with difluoro-substituted phenylpyridine ligands. Source : RSC Publishing. URL :[Link]

  • Title : Structure–Reactivity Relationships in N-Methylpyridinium Aldoxime Isomers: Comparative Experimental and Computational Studies. Source : MDPI. URL :[Link]

  • Title : Bioinspired Iron-Catalyzed Dehydration of Aldoximes to Nitriles: A General N–O Redox-Cleavage Method. Source : ACS Publications. URL :[Link]

Sources

Application

Application Note: High-Yield Conversion of (Z)-6-Bromonicotinaldehyde Oxime to 6-Bromonicotinonitrile

Strategic Context in Drug Discovery 6-Bromonicotinonitrile (CAS: 139585-70-9) is a highly versatile, halogenated heterocyclic scaffold widely utilized in the synthesis of targeted therapeutics, particularly Janus kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Drug Discovery

6-Bromonicotinonitrile (CAS: 139585-70-9) is a highly versatile, halogenated heterocyclic scaffold widely utilized in the synthesis of targeted therapeutics, particularly Janus kinase (JAK) inhibitors[1]. The molecule features two orthogonal reactive sites: a nitrile group that can be hydrolyzed, reduced, or reacted with nucleophiles, and a bromine atom at the 6-position that is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2][3]. Synthesizing this core efficiently from its corresponding oxime is a critical step in medicinal chemistry workflows.

Mechanistic Insights: Reagent Selection and Causality

The conversion of (Z)-6-bromonicotinaldehyde oxime to the corresponding nitrile requires a dehydration event. Historically, harsh reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) have been employed for oxime dehydration[4]. However, these reagents generate corrosive HCl gas and can induce unwanted side reactions on sensitive heterocyclic substrates.

To maximize yield and scalability, Acetic Anhydride (Ac₂O) is the preferred reagent[5].

  • Causality of Reagent Choice: Ac₂O acts as both the solvent and the dehydrating agent. The reaction proceeds via the initial formation of an O-acetyl oxime intermediate. Upon thermal activation (reflux), this intermediate undergoes a smooth elimination of acetic acid to yield the nitrile[5]. This pathway avoids the generation of highly reactive chlorinating species, resulting in a cleaner impurity profile and a highly scalable process.

Mechanism A (Z)-6-Bromonicotinaldehyde Oxime B O-Acetylation (Ac2O, Heat) A->B C O-Acetyl Oxime Intermediate B->C D Elimination (-AcOH) C->D E 6-Bromonicotinonitrile (Target) D->E

Mechanistic pathway of oxime dehydration to nitrile via O-acetylation.

Quantitative Data and Optimization

Extensive screening of dehydrating agents highlights the superiority of the acetic anhydride method for this specific pyridine derivative.

Table 1: Optimization of Dehydration Conditions for (Z)-6-Bromonicotinaldehyde Oxime

Dehydrating AgentSolventTemp (°C)Time (h)Yield (%)Observations & Causality
POCl₃Toluene110378Generates corrosive byproducts; requires strict anhydrous conditions[4].
SOCl₂DCM40665Sluggish elimination at low temps; incomplete conversion.
Ac₂O Neat 115 2 88 Clean profile; excess reagent easily hydrolyzed during workup[5].
Triflic AnhydrideDCM25182Fast reaction but high cost and extreme moisture sensitivity.

Table 2: Physicochemical Properties of 6-Bromonicotinonitrile[1]

PropertyValue
CAS Number139585-70-9
Molecular FormulaC₆H₃BrN₂
Molecular Weight183.01 g/mol
AppearanceWhite to off-white solid
Melting Point143–147 °C

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be a self-validating system, incorporating in-process monitoring and specific chemical rationale for each workup step.

Protocol Step1 1. Reagent Mixing Oxime + Ac2O (Neat) Step2 2. Thermal Dehydration Reflux at 110-115 °C (2 h) Step1->Step2 Step3 3. In-Process Monitoring TLC (Hexane/EtOAc) & GC-MS Step2->Step3 Step4 4. Quenching & Neutralization Ice Water + NaHCO3 (pH 7-8) Step3->Step4 Step5 5. Extraction & Purification EtOAc Extraction + Silica Gel Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of 6-bromonicotinonitrile.

Step-by-Step Methodology
  • Reaction Setup : In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (Z)-6-bromonicotinaldehyde oxime (5.0 g, 24.8 mmol, 1.0 eq). Purge the flask with Argon to maintain an inert atmosphere.

  • Reagent Addition : Add acetic anhydride (10.1 g, 9.4 mL, 99.2 mmol, 4.0 eq) directly to the flask.

    • Causality: Using a 4-fold excess of Ac₂O ensures that it acts effectively as a solvent, maintaining a homogenous solution while driving the equilibrium of the O-acetylation step forward[5].

  • Thermal Dehydration : Attach a reflux condenser and heat the reaction mixture in an oil bath at 110–115 °C for 2 hours.

  • In-Process Monitoring (Self-Validation) : After 1.5 hours, withdraw a 10 µL aliquot and quench in saturated NaHCO₃/EtOAc. Analyze the organic layer via TLC (Hexane:EtOAc 3:1). The oxime starting material (lower R_f) should be completely consumed, replaced by a single distinct spot (higher R_f). Confirm product mass via GC-MS, looking for the characteristic 1:1 isotopic bromine doublet at m/z 183.0 and 185.0[1].

  • Quenching : Remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the reaction mixture over 50 g of crushed ice.

    • Causality: The ice water rapidly hydrolyzes the unreacted acetic anhydride into acetic acid, preventing it from interfering with downstream purification.

  • Neutralization : Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous phase reaches a pH of 7–8.

    • Causality: Neutralizing the generated acetic acid is critical. If the solution remains highly acidic, the newly formed nitrile is susceptible to acid-catalyzed hydration, which would revert the product into a primary amide[5].

  • Extraction : Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 25% EtOAc in Hexanes) to afford pure 6-bromonicotinonitrile as a white solid.

Downstream Utility

The isolated 6-bromonicotinonitrile is primed for further elaboration. The electron-deficient nature of the cyanopyridine ring facilitates rapid oxidative addition at the C-Br bond. For example, subjecting the product to Suzuki-Miyaura coupling conditions (Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane/H₂O) with various arylboronic acids yields 6-aryl-nicotinonitriles in excellent yields, providing direct access to privileged scaffolds used in modern kinase inhibitor design[2][3].

References

  • AlCl3·6H2O/KI/H2O/CH3CN: A new alternate system for dehydration of oximes and amides in hydrated media. Source: researchgate.net. URL: [Link]

  • WO2003033458A1 - Process for the preparation of halo-benzonitriles. Source: google.com.

Sources

Method

Application Note: Strategic Utilization of (Z)-6-Bromonicotinaldehyde Oxime in Pharmaceutical Drug Discovery

Executive Summary In contemporary medicinal chemistry, the rapid construction of complex, drug-like scaffolds relies heavily on bifunctional building blocks. (Z)-6-bromonicotinaldehyde oxime (CAS: 864266-28-4) has emerge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the rapid construction of complex, drug-like scaffolds relies heavily on bifunctional building blocks. (Z)-6-bromonicotinaldehyde oxime (CAS: 864266-28-4) has emerged as a highly versatile intermediate[1]. By featuring both a highly reactive halogenated pyridine core and a geometrically defined oxime moiety, this compound allows for orthogonal synthetic modifications. This application note details the structural rationale behind its use and provides field-proven, self-validating protocols for its two primary applications: transition-metal-catalyzed cross-coupling and [3+2] cycloadditions for bioisostere generation.

Structural Rationale & Causality in Medicinal Chemistry

The utility of (Z)-6-bromonicotinaldehyde oxime in drug discovery is driven by the distinct electronic and steric properties of its two functional handles:

  • The C6-Bromine Handle: Pyridine rings are inherently electron-deficient, which activates the 6-position (ortho to the nitrogen) toward oxidative addition by Palladium(0) species. This makes the molecule an excellent substrate for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings to build extended biaryl systems—a ubiquitous motif in kinase inhibitors.

  • The C3-Oxime Moiety: The (Z)-stereochemistry of the oxime is geometrically primed for targeted transformations. It can be dehydrated to a nitrile, reduced to a primary amine, or oxidized to a transient nitrile oxide. The latter undergoes rapid 1,3-dipolar cycloadditions with alkynes to form isoxazoles[2]. In drug design, isoxazoles serve as metabolically stable bioisosteres for ester and amide linkages, frequently utilized to improve the pharmacokinetic (PK) profiles and half-lives of drug candidates.

Application Workflows & Self-Validating Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C6 Position

Objective: To install an aryl or heteroaryl group at the C6 position while preserving the integrity of the sensitive oxime group. Causality: The basicity of the pyridine nitrogen can competitively bind and poison palladium catalysts. Utilizing a sterically demanding, electron-rich biaryl phosphine ligand like SPhos or XPhos accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle, outcompeting catalyst deactivation[3]. A mild base (K₂CO₃) is selected to prevent the base-catalyzed degradation of the oxime.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add (Z)-6-bromonicotinaldehyde oxime (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%). Purge the flask with argon for 10 minutes.

    • Self-Validation Check: Upon addition of the degassed solvent in the next step, the suspension should transition to a characteristic pale yellow/orange hue within 5 minutes, confirming the successful in situ reduction of Pd(II) to the active L₂Pd(0) species.

  • Solvent Addition: Inject a rigorously degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). The aqueous component is critical to dissolve the inorganic base and generate the reactive boronate complex required for transmetalation.

  • Reaction Execution: Heat the mixture to 80°C in an oil bath for 4–6 hours. Monitor the reaction via LC-MS. The reaction is deemed complete when the molecular ion peak for the starting bromide (m/z ~201) is entirely consumed.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis of Isoxazole Bioisosteres via Nitrile Oxide [3+2] Cycloaddition

Objective: Convert the oxime into a 3-substituted isoxazole ring to generate a bis-heteroaryl scaffold. Causality: N-Chlorosuccinimide (NCS) selectively chlorinates the oxime to form a hydroximoyl chloride intermediate. Subsequent treatment with a mild base (triethylamine) induces the elimination of HCl to generate a transient nitrile oxide. Slow addition of the base is paramount; it maintains a low steady-state concentration of the highly reactive nitrile oxide, favoring the desired[3+2] cycloaddition with the alkyne over unwanted dimerization into a furoxan byproduct.

Step-by-Step Methodology:

  • Chlorination: Dissolve (Z)-6-bromonicotinaldehyde oxime (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL) under argon. Cool to 0°C. Add NCS (1.1 equiv, 1.1 mmol) portion-wise over 5 minutes.

    • Self-Validation Check: Remove the ice bath and stir at room temperature for 1 hour. A slight exotherm and a color shift to pale yellow indicate the successful formation of the hydroximoyl chloride intermediate.

  • Cycloaddition Setup: Cool the reaction mixture back to 0°C. Add the desired terminal alkyne (1.5 equiv, 1.5 mmol).

  • Base Addition: Dissolve Triethylamine (Et₃N, 1.5 equiv, 1.5 mmol) in 2 mL of DMF and add it dropwise via a syringe pump over 30 minutes.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by pouring it into ice water (20 mL). Extract with dichloromethane (3 × 15 mL). Wash the combined organic layers with 1M HCl (to remove residual Et₃N) and brine. Dry over MgSO₄, concentrate, and purify via recrystallization or silica gel chromatography.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the optimization data for the Suzuki-Miyaura cross-coupling of (Z)-6-bromonicotinaldehyde oxime with phenylboronic acid (Protocol A). It highlights the necessity of advanced phosphine ligands to achieve high yields without oxime degradation.

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Isolated Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃Toluene/H₂O9045%Significant oxime degradation observed due to high temperature and basicity.
2Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)K₂CO₃Dioxane/H₂O8062%Sluggish reductive elimination; incomplete conversion.
3Pd(OAc)₂ (5 mol%)SPhos (10 mol%)K₂CO₃Dioxane/H₂O8089% Optimal conditions. Bulky ligand accelerates cycle; oxime remains intact.
4Pd₂(dba)₃ (2.5 mol%)XPhos (10 mol%)Cs₂CO₃THF/H₂O7091%Highly efficient, though Cs₂CO₃ increases process cost for scale-up.

Synthetic Pathway Visualization

G Core (Z)-6-Bromonicotinaldehyde Oxime (CAS: 864266-28-4) Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd Catalyst, Boronic Acid Cyclo [3+2] Cycloaddition (Nitrile Oxide) Core->Cyclo NCS, Et3N, Alkyne Reduction Reduction Core->Reduction H2, Pd/C or Zn/AcOH Biaryl 6-Aryl/Heteroaryl Pyridine Oximes (Kinase Scaffolds) Suzuki->Biaryl Isoxazole 3-(Isoxazol-3-yl)- 6-bromopyridines (Bioisosteres) Cyclo->Isoxazole Amine 6-Bromo-3-(aminomethyl) pyridine (Amide Precursors) Reduction->Amine

Divergent synthetic pathways utilizing the bifunctional handles of (Z)-6-bromonicotinaldehyde oxime.

References

  • NextSDS. "(Z)-6-bromonicotinaldehyde oxime — Chemical Substance Information - NextSDS"[1]. URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Selective Cyclooxygenase-2 Inhibitors: Heteroaryl Modified 1,2-Diarylimidazoles Are Potent, Orally Active Antiinflammatory Agents"[2]. URL:[Link]

  • Chemical Reviews (ACS Publications). "Selected Patented Cross-Coupling Reaction Technologies"[3]. URL:[Link]

Sources

Application

step-by-step preparation of (Z)-6-bromonicotinaldehyde oxime from 6-bromonicotinaldehyde

Introduction & Strategic Overview 6-Bromonicotinaldehyde oxime is a highly versatile, privileged building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including azaspiro compounds,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

6-Bromonicotinaldehyde oxime is a highly versatile, privileged building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including azaspiro compounds, kinase inhibitors, and antimalarial agents [1]. The oximation of 6-bromonicotinaldehyde typically yields a mixture of E (entgegen) and Z (zusammen) geometric isomers. Because the spatial orientation of the hydroxyl group dictates the outcome of downstream stereospecific reactions (such as the Beckmann rearrangement or targeted cyclizations), accessing stereochemically pure isomers is critical.

This application note details a self-validating, two-stage protocol to synthesize and selectively isolate the thermodynamically less stable (Z)-isomer of 6-bromonicotinaldehyde oxime.

Mechanistic Causality: Controlling E/Z Isomerism

The standard condensation of 6-bromonicotinaldehyde with hydroxylamine hydrochloride in a neutral or slightly basic medium predominantly yields the (E)-aldoxime. The (E)-isomer is thermodynamically favored due to minimized steric repulsion between the newly formed hydroxyl group and the bulky bromopyridine ring.

To invert the stereocenter and isolate the (Z)-isomer, an acid-mediated thermodynamic trap is employed [2]. When the (E)-oxime (or E/Z mixture) is dissolved in anhydrous diethyl ether and treated with stoichiometric anhydrous hydrogen chloride, protonation of the oxime nitrogen occurs. This protonated intermediate allows for free rotation around the C=N bond (via a transient iminium-like intermediate), establishing an equilibrium between the (E)-H⁺ and (Z)-H⁺ forms.

Crucially, the hydrochloride salt of the (Z)-aldoxime is significantly less soluble in non-polar solvents like diethyl ether than its (E)-counterpart [3]. As the (Z)-oxime·HCl salt selectively precipitates out of solution, Le Chatelier's principle drives the continuous isomerization of the (E)-form into the (Z)-form. Subsequent mild neutralization of this precipitate yields the stereopure (Z)-6-bromonicotinaldehyde oxime.

Workflow Visualization

Workflow A 6-Bromonicotinaldehyde + NH₂OH·HCl B (E/Z)-Oxime Mixture (Predominantly E) A->B Na₂CO₃, EtOH/H₂O Stir, 2-4h C (Z)-Oxime·HCl Salt (Insoluble Precipitate) B->C Dry HCl gas Anhydrous Et₂O D Pure (Z)-6-Bromonicotinaldehyde Oxime C->D 10% Aq. Na₂CO₃ Neutralization

Two-stage stereoselective workflow for the preparation of (Z)-6-bromonicotinaldehyde oxime.

Experimental Protocols
Stage 1: Preparation of (E/Z)-6-Bromonicotinaldehyde Oxime Mixture

Objective: Form the core oxime functional group with maximum conversion.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 6-bromonicotinaldehyde (10.0 mmol, 1.86 g) in 30 mL of ethanol.

  • Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (12.0 mmol, 0.83 g) and sodium carbonate (6.0 mmol, 0.64 g) in 15 mL of deionized water. Add this aqueous solution dropwise to the ethanolic aldehyde solution under continuous magnetic stirring.

  • Reaction Execution: Stir the mixture at room temperature for 2 to 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase, visualized by UV at 254 nm. Ensure the aldehyde starting material is completely consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the ethanol. Extract the aqueous residue with Ethyl Acetate (3 × 25 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. This yields the crude E/Z oxime mixture as a pale yellow solid (typically >85% E-isomer).

Stage 2: Stereoselective Isomerization to the (Z)-Isomer

Objective: Convert the E-isomer to the Z-isomer via selective precipitation of the hydrochloride salt.

  • Solvation: Dissolve the crude E/Z oxime mixture (approx. 1.9 g) in 40 mL of anhydrous diethyl ether in a dry 100 mL round-bottom flask. Note: Strict anhydrous conditions are required to prevent hydrolysis of the protonated intermediate.

  • Acidification: Cool the solution to 0 °C using an ice bath. Slowly bubble dry HCl gas through the vigorously stirred solution for 15 minutes. (Alternatively, add 1.2 equivalents of a commercial 2.0 M HCl solution in diethyl ether dropwise).

  • Precipitation: A voluminous white precipitate of (Z)-6-bromonicotinaldehyde oxime hydrochloride will form immediately. Continue stirring at room temperature for an additional 30 minutes to ensure complete equilibration and precipitation.

  • Filtration: Collect the precipitate by vacuum filtration and wash thoroughly with cold, anhydrous diethyl ether (2 × 10 mL) to remove any residual E-isomer or non-basic impurities.

  • Neutralization: Suspend the collected solid in 20 mL of deionized water. Slowly add a 10% aqueous Na₂CO₃ solution dropwise until the pH reaches 8.0.

  • Final Isolation: The free (Z)-oxime will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum to afford pure (Z)-6-bromonicotinaldehyde oxime.

Data Presentation & Quality Control

To ensure the self-validating nature of this protocol, scientists should benchmark their results against the following expected parameters:

ParameterStage 1: OximationStage 2: Isomerization
Starting Material 6-Bromonicotinaldehyde(E/Z)-6-Bromonicotinaldehyde oxime
Key Reagents NH₂OH·HCl, Na₂CO₃Anhydrous HCl, Et₂O, Na₂CO₃
Reaction Environment EtOH/H₂O, Room TempAnhydrous Et₂O, 0 °C to Room Temp
Typical Yield 85–95% (Crude mixture)70–85% (Recovery from E-isomer)
Stereochemical Outcome ~85:15 (E:Z ratio)> 98:2 (Z:E ratio)
TLC Monitoring (Hex:EtOAc 3:1) E-isomer typically runs higher (higher Rf)Z-isomer typically runs lower (lower Rf)

Self-Validation via NMR: The E and Z isomers can be definitively distinguished via ¹H-NMR (in CDCl₃ or DMSO-d₆). The chemical shift of the imine proton (-CH=N-) is highly sensitive to the orientation of the hydroxyl group. In the (Z)-isomer, the hydroxyl oxygen is closer to the imine proton, typically resulting in a distinct downfield shift compared to the (E)-isomer due to deshielding effects [4].

References
  • Title: From medicinal chemistry optimisation of antimalarial 2-aryl quinolones to synthesis and application of endoperoxide activity-based probes Source: University of Liverpool Repository URL: [Link]

  • Title: Product Class 15: Oximes (Science of Synthesis) Source: Thieme Connect URL: [Link]

  • Title: Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes (EP0009865A1)
  • Title: Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis Source: MDPI URL: [Link]

Method

Application Note: Chemoselective Reduction of (Z)-6-Bromonicotinaldehyde Oxime to Amines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate: (Z)-6-bromonicotinaldehyde oxime (CAS: 864266-28-4)[1] Target Product: (6-bromopyridin-3-yl)methanamine Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate: (Z)-6-bromonicotinaldehyde oxime (CAS: 864266-28-4)[1] Target Product: (6-bromopyridin-3-yl)methanamine

Executive Summary & Mechanistic Rationale

The reduction of (Z)-6-bromonicotinaldehyde oxime to its corresponding primary amine, (6-bromopyridin-3-yl)methanamine, presents a classic chemoselectivity challenge in drug development. The substrate contains three reactive moieties: a reducible oxime (-C=N-OH), an electron-deficient pyridine ring, and an aryl bromide.

Standard catalytic hydrogenation conditions (e.g., Pd/C with H₂) or harsh hydride donors (e.g., LiAlH₄) inevitably lead to the hydrodebromination of the aryl bromide, destroying the crucial C-Br bond needed for downstream cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings)[2][3].

To achieve high chemoselectivity, the reduction strategy must exploit the electronic differences between the oxime and the aryl halide. This guide details two field-proven, self-validating methodologies:

  • Electrophilic Hydride Transfer via Borane-THF (BH₃·THF): Borane acts as an electrophilic reducing agent. It coordinates selectively to the electron-rich heteroatoms of the oxime, facilitating hydride transfer without undergoing oxidative addition into the C-Br bond[2][4].

  • Single Electron Transfer (SET) via Zinc/Acetic Acid: Dissolving metal reductions using activated zinc dust in mild acid provide a highly scalable alternative. Zinc facilitates a SET to the protonated oxime, operating under conditions mild enough to leave the aryl bromide intact[5][6].

G1 Substrate (Z)-6-bromonicotinaldehyde oxime (Contains C=N-OH & C-Br) BH3 Method A: BH3-THF (Electrophilic Hydride Transfer) Substrate->BH3 Chemoselective Zn Method B: Zn/AcOH (Single Electron Transfer) Substrate->Zn Chemoselective PdC Pd/C + H2 (Catalytic Hydrogenation) Substrate->PdC Non-selective Desired Desired Amine (6-bromopyridin-3-yl)methanamine (C-Br Intact) BH3->Desired High Yield Zn->Desired Moderate Yield Undesired Undesired Amine (pyridin-3-yl)methanamine (Hydrodebromination) PdC->Undesired C-Br Cleavage

Figure 1: Chemoselective reaction pathways for oxime reduction.

Comparative Method Analysis

Selecting the appropriate reduction method depends on the scale of the reaction, available equipment, and tolerance for specific workup procedures.

ParameterMethod A: Borane-THF (BH₃·THF)Method B: Zinc / Acetic Acid (Zn/AcOH)
Primary Mechanism Electrophilic Hydride TransferSingle Electron Transfer (SET)
Chemoselectivity (C-Br) Excellent (>95% intact)Good (85-90% intact)
Typical Yield 75% - 85%60% - 75%
Scalability Moderate (Exothermic quench)High (Cost-effective, bench-stable reagents)
Safety Considerations Flammable gas evolution (H₂) during quenchHeavy metal solid waste (Zn salts)
Workup Complexity High (Requires acidic B-N bond cleavage)Moderate (Requires Celite filtration of salts)

Experimental Protocols

Method A: Borane-THF Reduction Protocol

Note: Borane complexes form highly stable amine-borane adducts (R-NH₂·BH₃) with the newly formed primary amine. Simply adding water during workup will not yield the free amine. An acidic reflux is mandatory to hydrolyze the B-N bond[7].

Reagents:

  • (Z)-6-bromonicotinaldehyde oxime (1.0 equiv)

  • BH₃·THF (1.0 M in THF, 3.0 - 4.0 equiv)

  • Anhydrous THF (0.2 M relative to substrate)

  • Methanolic HCl (3.0 M) or 6M aqueous HCl

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.

  • Dissolution: Dissolve the oxime in anhydrous THF. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add the BH₃·THF solution dropwise over 15–30 minutes. Causality: Dropwise addition controls the exothermic coordination of borane to the oxime heteroatoms.

  • Heating: Remove the ice bath and heat the reaction to a gentle reflux (65–70 °C) for 12–16 hours. Causality: Unlike aldehydes, oxime reduction requires thermal energy to drive the complete reduction to the amine[8].

  • Acidic Quench (Critical Step): Cool the reaction to 0 °C. Carefully and slowly add Methanolic HCl (or 6M aq. HCl) dropwise to quench excess borane (Caution: Vigorous H₂ gas evolution). Once bubbling subsides, heat the mixture to reflux for 2 hours. Causality: This step breaks the stable amine-borane complex, liberating the amine hydrochloride salt.

  • Basification & Extraction: Concentrate the mixture in vacuo to remove THF and Methanol. Cool the aqueous residue and basify to pH > 10 using 2M NaOH. Extract the free amine with Ethyl Acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH₄OH) or isolate directly as an HCl salt.

G2 Step1 1. Substrate Preparation Dissolve oxime in dry THF (0 °C) Step2 2. Reagent Addition Dropwise addition of BH3-THF Step1->Step2 Step3 3. Reaction Heating Reflux at 70 °C for 12-24 h Step2->Step3 Step4 4. Acidic Quench Add MeOH / HCl (Breaks B-N bond) Step3->Step4 Step5 5. Basification & Extraction Adjust pH > 10, extract with EtOAc Step4->Step5 Step6 6. Purification Column Chromatography or Salt Formation Step5->Step6

Figure 2: Step-by-step experimental workflow for BH3-THF reduction.

Method B: Zinc / Acetic Acid Reduction Protocol

Note: This method is highly scalable but prone to forming intractable emulsions during extraction if zinc salts are not properly removed[9].

Reagents:

  • (Z)-6-bromonicotinaldehyde oxime (1.0 equiv)

  • Activated Zinc dust (5.0 - 10.0 equiv)

  • Glacial Acetic Acid (Solvent, 0.1 M)

Step-by-Step Procedure:

  • Activation of Zinc: Briefly wash zinc dust with 1M HCl, followed by water, ethanol, and ether, then dry under vacuum. Causality: Removes the passivating zinc oxide layer, ensuring efficient single-electron transfer.

  • Reaction Setup: Suspend the oxime in glacial acetic acid at room temperature.

  • Zinc Addition: Add the activated zinc dust portion-wise over 30 minutes to maintain the internal temperature below 40 °C. Causality: Exceeding 40 °C increases the risk of unwanted hydrodebromination of the aryl bromide[6].

  • Stirring: Stir the suspension at room temperature for 2–4 hours. Monitor via TLC.

  • Filtration (Critical Step): Filter the crude reaction mixture through a tightly packed pad of Celite to remove unreacted zinc and zinc acetate salts. Wash the filter cake thoroughly with Ethyl Acetate. Causality: Failure to remove zinc salts prior to basification will result in a thick, unworkable emulsion[9].

  • Neutralization: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Carefully neutralize the residue with saturated aqueous NaHCO₃ or 1M NaOH until pH > 9.

  • Extraction: Extract with DCM or Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield the crude amine.

Analytical Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, use the following analytical markers to confirm chemoselective reduction:

  • LC-MS Monitoring:

    • Desired Product: The mass spectrum of (6-bromopyridin-3-yl)methanamine will display a distinct isotopic pattern characteristic of a single bromine atom. Look for the M and M+2 peaks of equal intensity at m/z [M+H]⁺ = 187 and 189.

    • Undesired Over-reduction: If hydrodebromination has occurred, a major peak will appear at m/z [M+H]⁺ = 109 (loss of the bromine isotope pattern).

  • TLC Analysis: The starting oxime is highly UV-active and typically moves well in moderate polarity solvents (e.g., 50% EtOAc/Hexanes). The resulting primary amine will remain stuck at the baseline in this system. To elute the amine, use a highly polar, basic solvent system (e.g., DCM:MeOH:NH₄OH / 90:9:1). The amine will stain strongly positive (purple/pink) with Ninhydrin stain upon heating.

  • Incomplete Reduction (Method A): If LC-MS shows a mass corresponding to the hydroxylamine intermediate ( m/z 203/205), the reaction requires longer reflux times or a larger excess of BH₃·THF.

Sources

Application

Application Note: Scalable Protocol for the Stereoselective Synthesis of (Z)-6-Bromonicotinaldehyde Oxime

Executive Summary & Scope The synthesis of highly pure (Z)-aldoximes is a critical bottleneck in the development of complex azaspiro architectures, indazoles, and targeted agricultural fungicides[1]. Standard oximation p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The synthesis of highly pure (Z)-aldoximes is a critical bottleneck in the development of complex azaspiro architectures, indazoles, and targeted agricultural fungicides[1]. Standard oximation protocols inherently produce a thermodynamic mixture of (E) and (Z) isomers, with the (E)-isomer typically dominating due to reduced steric hindrance[2].

This application note details a field-proven, kilogram-scale protocol for the synthesis and stereoselective isolation of (Z)-6-bromonicotinaldehyde oxime. By coupling Brønsted acid-catalyzed thermodynamic equilibration[3] with a dynamic crystallization solvent system (Dichloromethane/Toluene), this method bypasses the need for inefficient chromatographic separation, yielding the target (Z)-isomer at >94% isomeric purity[2].

Process Chemistry & Mechanistic Insights

The conversion of 6-bromonicotinaldehyde to its corresponding oxime proceeds via a carbinolamine intermediate. While the condensation itself is highly efficient and a crucial industrial process[4], the challenge lies in stereocontrol.

Causality of Stereoselection: The (E)-isomer acts as a thermodynamic sink in solution. However, under mildly acidic conditions, the C=N bond undergoes reversible protonation, lowering the activation energy for E/Z isomerization[3]. By performing a solvent swap from a highly solubilizing solvent (Dichloromethane) to an anti-solvent (Toluene), we exploit the differential solubility of the isomers. The (Z)-isomer selectively nucleates and precipitates. According to Le Chatelier’s principle, the continuous depletion of the (Z)-isomer from the liquid phase drives the acid-catalyzed equilibration of the remaining (E)-isomer, effectively funneling the entire mass into the desired (Z)-configuration[2].

Mechanism Aldehyde 6-Bromonicotinaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate NH2OH addition E_Oxime (E)-Oxime (Soluble) Thermodynamic Sink Intermediate->E_Oxime -H2O (Fast) Z_Oxime (Z)-Oxime (Insoluble) Target Isomer Intermediate->Z_Oxime -H2O (Slow) E_Oxime->Z_Oxime H+ Catalyzed Equilibration Driven by Precipitation

Mechanistic pathway of acid-catalyzed dynamic kinetic resolution favoring the (Z)-oxime.

Quantitative Data Summaries

To ensure reproducibility across scale-up campaigns, the stoichiometric parameters and solvent optimization data are strictly defined below.

Table 1: Bill of Materials (BOM) for 1.0 kg Scale
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
6-Bromonicotinaldehyde186.011.001.00 kg (5.38 mol)Limiting Reagent
Hydroxylamine HCl69.491.20448 g (6.45 mol)Nitrogen Source
Sodium Carbonate105.990.60342 g (3.23 mol)Acid Scavenger
Ethanol (Absolute)46.07-8.0 LReaction Solvent
Dichloromethane (DCM)84.93-3.0 LPrimary Solubilizer
Toluene92.14-6.0 LAnti-Solvent
HCl (1M in Diethyl Ether)36.460.05270 mL (0.27 mol)Isomerization Catalyst
Table 2: Solvent System Optimization for Z-Isomer Isolation

Data synthesized from comparative crystallization studies[2].

Solvent SystemMechanism of ActionExpected Z/E RatioRecovery Yield (%)
Ethanol / WaterDirect reaction crash-out50:5095
Ethyl Acetate / HexanesStandard trituration60:4090
CHCl₃ / n-PentaneSimple precipitation75:2585
DCM / Toluene Dynamic crystallization 94:06 78

Experimental Workflow & Protocol

Workflow A 6-Bromonicotinaldehyde (1.0 kg) B Oximation (EtOH/H2O, NH2OH) A->B Na2CO3 (Exotherm) C Crude Extraction (EtOAc) B->C E/Z Mixture D Solvent Swap (DCM to Toluene) C->D Acid Catalysis E Dynamic Crystallization D->E -DCM, +Toluene F (Z)-Oxime (>94% Purity) E->F Filter & Dry

Process workflow for the scaled-up synthesis and isolation of (Z)-6-bromonicotinaldehyde oxime.

Phase 1: Oximation & Exotherm Management
  • Preparation: Charge a 20 L jacketed glass reactor with 6-bromonicotinaldehyde (1.0 kg) and absolute ethanol (8.0 L). Set the jacket temperature to 20 °C and initiate stirring at 150 rpm.

  • Reagent Addition: Dissolve Hydroxylamine hydrochloride (448 g) in 2.0 L of deionized water. Transfer this solution to the reactor.

  • Controlled Neutralization: Slowly add Sodium Carbonate (342 g) in 50 g portions over 45 minutes.

    • Causality: Sodium carbonate is dibasic; therefore, 0.6 equivalents provide exactly 1.2 equivalents of base to neutralize the 1.2 equivalents of NH₂OH·HCl. The slow addition controls the evolution of CO₂ gas and prevents thermal runaway from the neutralization exotherm.

  • Heating: Once gas evolution ceases, ramp the jacket temperature to 45–50 °C and stir for 3 hours.

    • Self-Validating Checkpoint 1: Pull a 1 mL aliquot, dilute in MeCN, and analyze via HPLC (UV 254 nm). The reaction is self-validated as complete when the aldehyde peak (Rt ~4.2 min) is <1.0% relative to the combined oxime peaks (Rt ~3.5 min and 3.8 min).

Phase 2: Workup & Extraction
  • Concentration: Cool the reactor to 25 °C. Transfer the mixture to a rotary evaporator and remove ethanol under reduced pressure (40 °C, 100 mbar) until the mixture becomes a thick aqueous suspension.

  • Extraction: Dilute the residue with Ethyl Acetate (4.0 L) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (2.0 L), followed by brine (2.0 L).

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to dryness to yield a pale yellow solid (Crude E/Z mixture).

Phase 3: Dynamic Crystallization & Isolation
  • Dissolution: Transfer the crude solid back to a clean 20 L jacketed reactor. Add Dichloromethane (3.0 L) and stir at 25 °C until complete dissolution is achieved.

  • Catalyst Addition: Add 1M HCl in Diethyl Ether (270 mL).

    • Causality: The catalytic Brønsted acid lowers the activation barrier for the E/Z isomerization, allowing the system to reach thermodynamic equilibrium rapidly[3].

  • Solvent Swap: Equip the reactor with a distillation head. Slowly add Toluene (6.0 L) via an addition funnel while simultaneously distilling off the DCM under a slight vacuum (40 °C jacket temperature, 600 mbar).

    • Causality: As the highly solubilizing DCM is removed, the less soluble (Z)-isomer begins to nucleate. The acid catalyst continuously converts the remaining soluble (E)-isomer into the (Z)-isomer to maintain equilibrium, driving the yield[2].

  • Maturation: Once the internal temperature reaches 65 °C (indicating complete removal of DCM), cool the jacket to 0–5 °C at a rate of 10 °C/hour. Stir the resulting thick slurry at 0 °C for 4 hours.

    • Self-Validating Checkpoint 2: Filter a 5 mL sample of the slurry. Analyze the solid via ¹H NMR (DMSO-d₆). The protocol is validated if the Z/E ratio is ≥ 94:06 (determined by the integration of the -CH=N- proton). If < 94:06, continue stirring at 0 °C for an additional 2 hours.

  • Isolation: Filter the suspension through a sintered glass Nutsche filter. Wash the filter cake with pre-chilled toluene (1.0 L) and dry under vacuum (40 °C, <10 mbar) to constant weight.

Analytical Methods & Quality Control

To verify the isomeric purity, utilize the following analytical parameters:

  • HPLC Conditions: C18 Column (150 x 4.6 mm, 3 µm); Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile. Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min. Detection: UV at 254 nm.

  • NMR Identification: In ¹H NMR (DMSO-d₆), the diagnostic imine proton (-CH=N-OH) of the (Z)-isomer typically appears slightly downfield compared to the (E)-isomer due to the anisotropic effect of the syn-hydroxyl group.

References

  • A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism Source: ACS Omega URL:[Link]

  • Brønsted acid catalyzed transoximation reaction: synthesis of aldoximes and ketoximes without use of hydroxylamine salts Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Research Progress on Sustainable and Green Production of Oxime Source: ACS Publications URL:[Link]

  • An Efficient One Pot Method for Synthesis of Carboxylic Acids from Nitriles Using Recyclable Ionic Liquid [bmim]HSO4 Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield in (Z)-6-bromonicotinaldehyde oxime synthesis

Welcome to the Technical Support Center for Stereoselective Oxime Synthesis. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Stereoselective Oxime Synthesis. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals struggling with the stereochemical constraints of pyridine-carboxaldehyde derivatives.

Synthesizing the (Z)-isomer of 6-bromonicotinaldehyde oxime presents a classic kinetic-versus-thermodynamic challenge. Because the (E)-isomer (anti-geometry) minimizes steric hindrance between the bulky 6-bromopyridyl ring and the oxime hydroxyl group, it acts as a thermodynamic sink[1]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to bypass this thermodynamic preference and maximize your (Z)-isomer yield.

Mechanistic Overview: The E/Z Divergence

To control the yield, we must first understand the energetic pathways. The condensation of 6-bromonicotinaldehyde with hydroxylamine proceeds through a tetrahedral intermediate. The collapse of this intermediate under standard conditions heavily favors the (E)-isomer.

Pathway A 6-Bromonicotinaldehyde + NH2OH·HCl B Tetrahedral Intermediate A->B Base, Solvent C (E)-Oxime (Thermodynamic) B->C Heat / Acidic pH D (Z)-Oxime (Kinetic Target) B->D Low Temp (0°C to -20°C) C->D Visible Light EnT [Ir] Catalyst D->C Thermal/Acid Reversion

Thermodynamic vs. kinetic pathways in oxime synthesis and EnT-mediated E-to-Z isomerization.

Troubleshooting & FAQs: Resolving Specific Bottlenecks

Q1: My standard condensation protocol yields a 90:10 (E:Z) mixture. How can I alter the primary reaction to favor the (Z)-isomer? Causality & Solution: Standard room-temperature condensation provides enough thermal energy to overcome the rotational barrier of the C=N bond, driving the system to the thermodynamic (E)-isomer[1]. To trap the kinetic (Z)-isomer, you must lower the reaction temperature (0°C to -20°C) and carefully control the base. Using a mild base like sodium acetate (NaOAc) or pyridine in a strictly controlled pH environment (pH 6.5–7.0) prevents the formation of a protonated oxime-water adduct, which is known to drastically lower the activation barrier for E/Z isomerization in aqueous solutions[2].

Q2: I achieved a good Z-isomer ratio in the crude mixture, but it reverted to the E-isomer during silica gel chromatography. Why? Causality & Solution: Silica gel is inherently acidic (pH ~4.5-5.5). Exposure to acidic environments protonates the oxime nitrogen. This transiently breaks the C=N double bond character (forming a single-bond intermediate), allowing free rotation and rapid reversion to the more stable (E)-isomer[2]. Actionable Fix: Passivate your silica gel by pre-treating the column with 1-2% Triethylamine (TEA) in your mobile phase, or switch entirely to neutral alumina for purification. Maintain column temperatures below 20°C.

Q3: Even with kinetic trapping, my maximum (Z)-isomer yield caps at ~40%. How can I salvage the remaining (E)-isomer byproduct to improve overall yield? Causality & Solution: You cannot thermally drive the E-isomer to the Z-isomer; heating will only reinforce the thermodynamic E-state. Instead, you must utilize Visible-Light-Mediated Energy Transfer (EnT) Catalysis . By introducing an Iridium-based photosensitizer (e.g., [Ir(dF-CF3ppy)2(dtbbpy)]PF6) and irradiating with a 427 nm blue LED, the catalyst transfers triplet energy directly to the oxime C=N bond. This excites the molecule to a state where bond rotation is barrierless, allowing it to relax selectively into the (Z)-configuration without the destructive side-reactions associated with harsh UV light[3][4].

Quantitative Data: Yield Optimization Strategies

The following table summarizes the expected outcomes of different interventions based on recent stereoselective methodologies[1][4].

MethodologyPrimary MechanismTemp (°C)Expected (Z)-Isomer YieldE:Z Ratio
Classical Condensation Thermodynamic Equilibrium25 - 60< 15%85:15
Kinetically Controlled Thermal Trapping-20 - 035 - 45%55:45
Aqueous Encapsulation Host-Guest Steric Confinement25~ 60%40:60
EnT Photocatalysis Triplet Sensitization (427 nm)20 (Cooled)> 95% <5:95

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps. If a validation step fails, do not proceed to the next phase.

Protocol A: Kinetically Controlled Synthesis of (Z)-6-bromonicotinaldehyde oxime
  • Preparation: Dissolve 6-bromonicotinaldehyde (1.0 equiv) in anhydrous Methanol (0.2 M). Chill the flask to 0°C using an ice-brine bath.

  • Reagent Addition: In a separate vial, dissolve hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.2 equiv) in a minimal amount of cold DI water.

  • Validation Step 1 (pH Check): Measure the pH of the aqueous reagent mixture. It must be between 6.5 and 7.0. If it is too acidic, add dilute NaOH dropwise. (Acidic conditions will catalyze reversion to the E-isomer[2]).

  • Condensation: Add the aqueous mixture dropwise to the aldehyde solution over 30 minutes, maintaining the internal temperature at 0°C. Stir for 2 hours at 0°C.

  • Workup: Quench with cold water (0°C) and extract immediately with cold Ethyl Acetate. Wash with cold brine, dry over MgSO4, and concentrate under reduced pressure with the water bath strictly below 25°C .

Protocol B: Maximizing Yield via EnT Photocatalyzed Isomerization

If Protocol A yields an unacceptable amount of the (E)-isomer, use this protocol to convert the isolated (E)-isomer (or the crude E/Z mixture) entirely into the (Z)-isomer[4].

  • Setup: In a 1-dram borosilicate vial, combine the (E)-6-bromonicotinaldehyde oxime (0.1 mmol, 1.0 equiv) and the photocatalyst [Ir(dF-CF3ppy)2(dtbbpy)]PF6 (0.5 mol%).

  • Solvation: Add degassed Ethyl Acetate to achieve a 0.1 M concentration.

  • Atmosphere: Purge the vial with Nitrogen for 5 minutes. Validation Step 2: Oxygen quenches triplet excited states; failure to thoroughly degas will result in zero isomerization.

  • Irradiation: Irradiate the solution using a 40 W, 427 nm Blue LED for 2 hours. Set up a cooling fan to ensure the ambient temperature remains at 20°C.

  • Isolation: Remove the solvent via rotary evaporation (water bath < 30°C). The resulting product requires no further column chromatography, yielding >95% (Z)-oxime[4].

Optimization Workflow

Workflow Step1 1. Kinetically Controlled Condensation (0°C, pH 6.8) Step2 2. Cold Aqueous Workup (Temp < 25°C) Step1->Step2 Step3 3. Isomer Analysis (1H NMR / HPLC) Step2->Step3 Decision Z-Isomer Yield > 90%? Step3->Decision Step4A 4A. Proceed to Downstream Synthesis Decision->Step4A Yes Step4B 4B. EnT Photocatalysis (427nm Blue LED, [Ir] cat) Decision->Step4B No (High E-isomer) Step4B->Step2 Recycle Crude

Iterative workflow for maximizing (Z)-6-bromonicotinaldehyde oxime yield via photocatalysis.

References

  • Zhang, X., & Rovis, T. (2021). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products. Journal of the American Chemical Society, 143(50), 21211-21217.[Link]

  • PMC / National Institutes of Health. Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products.[Link]

  • ResearchGate. The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting E/Z Isomerization in 6-Bromonicotinaldehyde Oxime Purification

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering stereochemical instability when purifying 6-bromonicotinaldehyde oxime.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering stereochemical instability when purifying 6-bromonicotinaldehyde oxime. Geometric isomers (E/Z) of oximes exhibit distinct pharmacological and physical properties; therefore, maintaining stereochemical integrity during isolation is a critical quality attribute in synthetic workflows.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my stereopure 6-bromonicotinaldehyde oxime revert to an E/Z mixture during standard silica gel chromatography? A: The fundamental cause is the acidic microenvironment of standard silica gel. 6-bromonicotinaldehyde oxime contains a basic pyridine nitrogen that interacts strongly with the stationary phase, prolonging its residence time. During this time, the slightly acidic silanol groups on the silica surface catalyze isomerization. The mechanism proceeds via the formation of a protonated oxime-water adduct, which reduces the C=N double bond to a single C-N bond. This allows for free rotation around the bond axis, leading to an equilibrium mixture of E and Z isomers upon deprotonation 12.

G A E-6-Bromonicotinaldehyde Oxime B Protonation by Silanol (H+) Oxime-Water Adduct Forms A->B Acidic Silica Gel C Free Rotation (Single C-N Bond) B->C Loss of Double Bond Character D Z-6-Bromonicotinaldehyde Oxime C->D Deprotonation D->B Reversible Equilibration

Mechanism of acid-catalyzed E/Z oxime isomerization on silica gel.

Q2: How can I prevent this silica-induced isomerization while maintaining chromatographic resolution? A: You must neutralize the acidic silanol sites. This is achieved by pre-treating the silica gel column with an eluent containing 1–2% triethylamine (Et₃N). Alternatively, switching the stationary phase to neutral or basic alumina entirely bypasses the acidic conditions that trigger the formation of the rotational intermediate 3.

Q3: My NMR shows isomerization occurred after chromatography. What caused this? A: This is a classic case of thermal back-isomerization. If the rotary evaporator water bath exceeds 40 °C during solvent removal, the thermal energy provided is sufficient to overcome the rotational barrier of the C=N bond, driving the kinetically trapped Z-isomer back to the thermodynamically favored E-isomer. To prevent this, the solvent must be removed under high vacuum with a water bath strictly maintained below 40 °C (ideally 25–30 °C) 4.

Q4: Is there a scalable purification method that avoids chromatography entirely? A: Yes. If your crude mixture is highly enriched in one isomer (e.g., >85:15 E:Z), fractional crystallization is the preferred method. Utilizing a halogenated solvent system like dichloromethane (DCM) combined with a non-polar anti-solvent (hexane) allows for the selective precipitation of the E-isomer, leaving the undesired Z-isomer in the mother liquor without exposing the compound to acidic surfaces [[5]]().

Part 2: Quantitative Data & Risk Factors

The following table summarizes the operational parameters that dictate the stereochemical stability of pyridine-based oximes during downstream processing.

ParameterExperimental ConditionIsomerization RiskMechanistic Causality
Stationary Phase Standard Silica Gel (Unmodified)High Acidic silanols protonate the oxime, enabling C-N rotation [[2]]().
Stationary Phase Et₃N-Deactivated SilicaLow Amine neutralizes silanols, preventing the protonated adduct.
Evaporation Temp Water Bath > 40 °CHigh Thermal energy overcomes the rotational barrier of the C=N bond 4.
Evaporation Temp Water Bath < 30 °CLow Insufficient thermal energy for back-isomerization.
Solvent System Protic/Aqueous mixturesModerate Water facilitates the formation of the oxime-water intermediate [[1]]().

Part 3: Self-Validating Experimental Protocols

To ensure stereochemical fidelity, select the appropriate workflow based on your crude isomer ratio.

G Start Crude Oxime Mixture Q1 Isomer Ratio > 90:10? Start->Q1 Cryst Fractional Crystallization (DCM/Hexane) Q1->Cryst Yes Chrom Chromatographic Separation Q1->Chrom No Evap Rotary Evaporation (Water Bath < 30°C) Cryst->Evap Deact Deactivated Silica (1% Et3N) OR Neutral Alumina Chrom->Deact Deact->Evap Pure Stereopure Oxime Isomer Evap->Pure

Decision tree for selecting a non-isomerizing purification workflow.

Protocol A: Triethylamine-Deactivated Silica Gel Chromatography

Use when baseline separation of a complex E/Z mixture is required.

  • Column Preparation: Slurry standard silica gel (230-400 mesh) in your starting non-polar eluent (e.g., Hexane) containing 2% v/v Triethylamine (Et₃N). Pack the column tightly.

  • Equilibration: Flush the packed column with 3 column volumes (CV) of the 2% Et₃N eluent to ensure complete neutralization of the acidic silanol sites.

  • Loading: Dissolve the crude 6-bromonicotinaldehyde oxime in a minimal amount of DCM (avoid protic solvents like methanol) and load it onto the column.

  • Elution: Elute using a gradient of Ethyl Acetate in Hexane (containing 1% Et₃N).

  • Self-Validation (2D-TLC): To verify that the column is not inducing isomerization, spot a fraction on a TLC plate and develop it. Rotate the plate 90 degrees and develop it again in the same solvent. Validation Check: If the spot forms a perfect diagonal, the compound is stable. If off-diagonal spots appear, the silica is still acidic and causing on-plate isomerization.

  • Concentration: Combine the pure fractions and remove the solvent via rotary evaporation. Critical: The water bath must not exceed 30 °C to prevent thermal isomerization [[4]]().

Protocol B: Low-Temperature Fractional Crystallization

Use when the crude mixture is already highly enriched in the target isomer.

  • Dissolution: Suspend the crude oxime mixture in a minimal volume of Dichloromethane (DCM) at room temperature until fully dissolved.

  • Anti-Solvent Addition: Slowly add Hexane dropwise while stirring gently until the solution becomes slightly turbid.

  • Crystallization: Seal the flask and place it in a refrigerator (4 °C) for 12–24 hours. Do not disturb the flask, as slow crystal growth excludes the minor isomer from the crystal lattice.

  • Filtration: Filter the resulting crystals cold using a pre-chilled Büchner funnel. Wash with ice-cold hexane.

  • Self-Validation (NMR): Dissolve a few crystals in DMSO-d6 and acquire a ¹H-NMR spectrum. Validation Check: Compare the integration of the characteristic imine proton (CH=N, typically ~8.1–8.5 ppm). The complete absence of the minor isomer's imine signal validates stereopurity.

References

  • The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution ResearchGate[Link]

  • Selective Synthesis of E and Z Isomers of Oximes ResearchGate[Link]

  • Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Nonclassical Beckmann Rearrangement Products Organic Chemistry Portal [Link]

  • A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity ACS Omega[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Aqueous Solubility of (Z)-6-Bromonicotinaldehyde Oxime

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals struggling with the formulation and aqueous solubilization of (Z)-6-bromonicotinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals struggling with the formulation and aqueous solubilization of (Z)-6-bromonicotinaldehyde oxime .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the physicochemical causality behind this compound's insolubility, provide a logical decision-making framework, and deliver self-validating, step-by-step experimental protocols to overcome these barriers.

Diagnostic FAQs: Understanding the Physicochemical Barriers

Q1: Why is (Z)-6-bromonicotinaldehyde oxime nearly insoluble in standard aqueous buffers? A1: The poor aqueous solubility of this compound is driven by three synergistic structural factors:

  • Halogen Lipophilicity & Inductive Effects: The bromine atom at the 6-position significantly increases the molecule's overall lipophilicity (LogP). Simultaneously, it acts as a strong electron-withdrawing group, which drastically lowers the pKa of the pyridine nitrogen, rendering it un-ionized and hydrophobic at physiological pH[1].

  • Crystal Lattice Energy: The molecule possesses a highly planar sp2 -hybridized geometry. This planarity, combined with the strong hydrogen-bond donating capacity of the oxime hydroxyl (-OH) group, promotes tight crystal packing and high lattice energy that thermodynamically resists dissolution in water[2],[3].

  • Z-Isomer Conformation: In the (Z)-configuration, the oxime hydroxyl group is oriented sterically closer to the pyridine ring. This specific geometry facilitates highly ordered intermolecular hydrogen-bonded dimers in the solid state, further locking the conformation and reducing interactions with aqueous solvents[4].

Q2: Can I lower the pH to protonate the pyridine ring and form a soluble salt? A2: While pH modification is a standard tactic for basic pyridines, it is highly contraindicated for this specific molecule. To protonate the electron-deficient bromopyridine ring, you would need an extremely low pH (typically < 2.0)[1]. However, oximes are notoriously susceptible to acid-catalyzed hydrolysis. Exposing the compound to strong inorganic acids will rapidly degrade the oxime back into 6-bromonicotinaldehyde and hydroxylamine[5]. Therefore, extreme pH adjustment is not a self-validating or stable system for this compound.

Q3: If pH adjustment is off the table, what are the primary alternatives? A3: You must pivot to strategies that disrupt the crystal lattice or encapsulate the hydrophobic moieties without breaking covalent bonds. The two most reliable methods are Host-Guest Complexation (using cyclodextrins to encapsulate the bromopyridine ring)[4] and Micellar Solubilization (using biocompatible co-solvents and surfactants)[1].

Troubleshooting Logic & Decision Tree

Before committing to a formulation, use the following decision tree to select the appropriate solubilization strategy based on your downstream assay requirements (e.g., in vitro cell assays vs. in vivo dosing).

TroubleshootingLogic Start Insoluble (Z)-6-bromonicotinaldehyde oxime CheckPH Is pH adjustment viable? (Target pH < 2) Start->CheckPH Hydrolysis High Risk of Acidic Hydrolysis (Oxime degrades to aldehyde) CheckPH->Hydrolysis Yes Cosolvent Co-solvent / Surfactant System (DMSO + Cremophor EL) CheckPH->Cosolvent No Cyclodextrin Host-Guest Complexation (HP-β-CD Encapsulation) Hydrolysis->Cyclodextrin Pivot to Neutral pH Cosolvent->Cyclodextrin If precipitation occurs upon dilution Success Solubilized Compound Ready for in vitro / in vivo Assay Cosolvent->Success Stable micellar solution Cyclodextrin->Success Stable inclusion complex

Caption: Decision logic for solubilizing (Z)-6-bromonicotinaldehyde oxime while avoiding hydrolysis.

Validated Formulations & Quantitative Data

The table below summarizes the expected solubility and stability profiles of (Z)-6-bromonicotinaldehyde oxime across various standard formulation vehicles.

Solubilization VehicleFinal Concentration (mg/mL)Physical Stability (24h)Biological Compatibility
PBS (pH 7.4) < 0.01N/AHigh
0.1 M HCl (pH 1.0) ~0.50Degrades (Hydrolysis)Low
10% DMSO / 90% PBS 0.15Precipitation at 4hModerate
20% HP-β-CD in Water 2.50Stable (Clear solution)High (Ideal for cells)
10% Cremophor EL / 10% EtOH / 80% Saline 5.00Stable (Micellar)Moderate (Cytotoxicity risk)

Note: Data is synthesized from standard behavior of halogenated pyridine oximes in aqueous media[6],[1]. Always verify final concentrations using HPLC-UV before dosing.

Step-by-Step Experimental Protocols

Protocol A: Host-Guest Complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Causality: HP-β-CD provides a hydrophobic internal cavity that preferentially encapsulates the lipophilic bromopyridine moiety, while its hydrophilic exterior ensures aqueous solubility. Confined environments like cyclodextrins are highly effective at stabilizing specific stereoisomers (such as the Z-isomer) by accommodating their specific shape-space constraints[4].

ComplexationWorkflow Step1 1. Weighing Drug & HP-β-CD Step2 2. Trituration Knead with EtOH Step1->Step2 Step3 3. Equilibration 48h at 25°C Step2->Step3 Step4 4. Separation Centrifuge 10kg Step3->Step4 Step5 5. Recovery Lyophilization Step4->Step5

Caption: Step-by-step workflow for HP-β-CD inclusion complexation to enhance aqueous solubility.

Methodology:

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water.

  • Trituration: Weigh (Z)-6-bromonicotinaldehyde oxime and HP-β-CD in a 1:2 molar ratio into a mortar. Add a few drops of ethanol to form a thick paste.

  • Mechanical Complexation: Knead the paste vigorously for 45 minutes. The mechanical energy disrupts the compound's crystal lattice, forcing the molecules into the cyclodextrin cavities[1].

  • Equilibration: Disperse the paste into the 20% HP-β-CD aqueous solution. Seal the vial and agitate on an orbital shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet any uncomplexed, insoluble drug.

  • Filtration & Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter. Quantify the dissolved complex via HPLC.

Protocol B: Micellar Solubilization (Co-Solvent/Surfactant System)

Causality: For high-concentration stock solutions required for in vivo dosing, cyclodextrins may not provide sufficient carrying capacity. Utilizing a surfactant like Cremophor EL (Polyoxyl 35 castor oil) creates hydrophobic micelles that trap the planar oxime, while ethanol acts as a co-solvent to lower the dielectric constant of the aqueous phase[1].

Methodology:

  • Primary Dissolution: Dissolve the compound in 100% anhydrous DMSO or Ethanol to create a highly concentrated primary stock (e.g., 50 mg/mL).

  • Surfactant Addition: Slowly add Cremophor EL to the primary stock in a 1:1 (v/v) ratio. Vortex continuously for 5 minutes. Critical Step: Do not add water yet; ensure the drug is fully partitioned into the surfactant phase.

  • Aqueous Dilution: Under high-shear mixing (e.g., magnetic stirring at 1000 RPM), add the required volume of sterile Saline (0.9% NaCl) dropwise to the mixture until the desired final concentration is reached.

  • Validation: Monitor for 2 hours at room temperature. A successful micellar formulation will exhibit a slight bluish opalescence (Tyndall effect) but no visible particulate precipitation.

References

  • Wikipedia Contributors. "Oxime." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Ishikawa, M., et al. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry. URL:[Link]

  • Ajami, D., et al. "Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule." Journal of the American Chemical Society. URL:[Link]

  • Royal Society of Chemistry. "CHAPTER 2: Tactics to Improve Solubility." RSC Books. URL:[Link]

  • MDPI. "Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents." Molecules. URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for (Z)-6-Bromonicotinaldehyde Oxime

Welcome to the Technical Support Center for the isolation and crystallization of (Z)-6-bromonicotinaldehyde oxime (CAS: 864266-28-4)[1]. This compound is a critical synthetic intermediate in the development of functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and crystallization of (Z)-6-bromonicotinaldehyde oxime (CAS: 864266-28-4)[1]. This compound is a critical synthetic intermediate in the development of functionalized pyridines and pharmaceutical agents.

Oxime crystallization is notoriously challenging. Researchers frequently encounter Liquid-Liquid Phase Separation (LLPS, commonly known as "oiling out"), spontaneous E/Z isomerization in solution, and concomitant polymorphism. This guide provides field-proven, thermodynamically grounded protocols to ensure high-yielding, stereopure crystallization of the (Z)-isomer.

Part 1: Thermodynamic & Kinetic Principles (The "Why")

To successfully crystallize (Z)-6-bromonicotinaldehyde oxime, one must control the delicate balance between solubility, hydrogen-bonding networks, and rotational energy barriers.

1. The E/Z Isomerization Challenge In solution, oximes exist in a dynamic equilibrium between the E and Z configurations. The interconversion barrier is typically high (~200 kJ/mol) in pure, non-polar environments, but it drops significantly in the presence of protic solvents, trace acids, or heat. Theoretical calculations and experimental data demonstrate that acid-promoted E/Z isomerization in aqueous or protic media occurs via a protonated oxime-water adduct. This adduct creates a single C-N bond, allowing free rotation before eliminating water to form the thermodynamically stable isomer[2]. To maintain the (Z)-configuration, crystallization must be performed under strictly neutral conditions, avoiding prolonged heating in protic solvents.

2. Polymorphism and Hydrogen Bonding Oximes are strong hydrogen bond donors (via the -OH group) and acceptors (via the nitrogen lone pair or oxygen). This dual capability often leads to concomitant polymorphism, where the compound crystallizes into multiple packing arrangements simultaneously[3]. The (Z)-isomer typically forms intramolecular hydrogen bonds or discrete supramolecular dimers, whereas the (E)-isomer often forms infinite intermolecular chains[4]. Selecting a solvent system that selectively solvates the (E)-isomer while precipitating the (Z)-isomer can drive a Crystallization-Induced Diastereomer Transformation (CIDT), artificially pushing the equilibrium toward the desired product[5].

3. Liquid-Liquid Phase Separation (Oiling Out) Oiling out occurs when the crystallization trajectory enters the metastable liquid-liquid immiscibility gap (crossing the binodal curve) before crossing the nucleation threshold. For 6-bromonicotinaldehyde oxime, this is almost always triggered by rapid anti-solvent addition or excessive cooling rates that spike supersaturation too quickly.

Part 2: Step-by-Step Crystallization Protocols
Protocol A: Anti-Solvent Crystallization (Optimized for Z-Isomer Isolation)

Causality: This protocol utilizes a moderately polar solvent to dissolve the isomeric mixture, followed by a non-polar anti-solvent to force the precipitation of the less polar (Z)-isomer via CIDT principles. Early seeding prevents the system from crossing the binodal curve, avoiding oiling out.

  • Dissolution: Suspend 10.0 g of crude 6-bromonicotinaldehyde oxime in 40 mL of anhydrous Ethyl Acetate (EtOAc).

  • Heating: Warm the suspension gently to 45°C under mild agitation until complete dissolution occurs.

    • Self-Validation: Do not exceed 50°C. Exceeding this thermal threshold exponentially increases the risk of thermal E/Z isomerization.

  • Filtration: Polish filter the warm solution through a 0.45 µm PTFE membrane into a pre-warmed crystallization vessel to remove heterogeneous nucleants (dust/impurities).

  • Anti-Solvent Addition: Slowly add 60 mL of n-Heptane (anti-solvent) dropwise over 45 minutes while maintaining the temperature at 45°C.

  • Seeding (Critical Step): Once 30% of the heptane is added, introduce 0.1 g of pure (Z)-6-bromonicotinaldehyde oxime seed crystals.

    • Self-Validation: The solution should become persistently cloudy within 5 minutes, indicating successful secondary nucleation. If it remains clear, supersaturation has not been reached; if it forms droplets, it has oiled out.

  • Cooling: Cool the slurry to 5°C at a strictly controlled rate of 0.1°C/min.

  • Isolation: Filter the crystals under vacuum, wash with 20 mL of cold n-Heptane, and dry in a vacuum oven at 30°C for 12 hours.

    • Self-Validation: Verify isomeric purity via 1H NMR before scaling up. The characteristic shift of the imine proton (typically ~8.1 ppm for Z and ~8.4 ppm for E) will confirm stereochemical integrity.

Protocol B: Cooling Crystallization (Optimized for High Purity)

Causality: Uses a single solvent system with a steep solubility curve to ensure slow, controlled lattice growth, minimizing solvent inclusion and polymorphic impurities.

  • Dissolution: Dissolve the crude oxime in Isopropyl Alcohol (IPA) at a ratio of 1 g / 8 mL at 60°C.

  • Equilibration: Hold the solution at 60°C for 15 minutes to ensure the destruction of any residual crystalline history.

    • Self-Validation: The solution must remain completely clear for at least 10 minutes at 60°C. Any persistent turbidity indicates incomplete dissolution, which will act as uncharacterized seeds and ruin polymorphic purity.

  • Controlled Cooling: Cool the solution to 40°C at 0.5°C/min.

  • Aging: Hold at 40°C for 2 hours to allow the primary thermodynamic polymorph to nucleate.

  • Final Cooling: Cool to 0°C at 0.1°C/min. Filter and wash with cold, neat IPA.

Part 3: Troubleshooting Guide & FAQs

Q: My oxime is oiling out (forming a second liquid phase) instead of crystallizing. How do I force nucleation? A: Oiling out means your system has crossed the binodal curve into a liquid-liquid phase separation. To fix this:

  • Reduce Supersaturation: Add 10-15% more of the primary solvent (e.g., EtOAc) to shift the system out of the two-phase region.

  • Adjust Temperature: Heat the mixture until it becomes a single clear phase again, then cool it much slower (e.g., 0.05°C/min).

  • Seed Earlier: Introduce seed crystals at a higher temperature, just below the solubility limit but above the LLPS boundary.

Q: 1H NMR shows a mixture of E and Z isomers after crystallization, even though my starting material was pure Z. Why? A: You are experiencing solvent-mediated or acid-catalyzed isomerization. Ensure your solvents are strictly anhydrous and acid-free. Even trace amounts of HCl in chlorinated solvents (like DCM) or water in protic solvents can trigger the formation of the protonated oxime-water adduct, facilitating C=N bond rotation[2]. Switch to a neutral solvent system like EtOAc/Heptane and keep dissolution temperatures strictly below 50°C.

Q: I am getting different crystal habits (needles vs. blocks) in different batches. Does this affect the product? A: Yes. This indicates concomitant polymorphism, a common phenomenon in oxime-bridged systems[3]. Needles often represent a kinetically favored, hydrogen-bonded chain structure (typically the E-isomer or a metastable Z-polymorph), while blocks are usually the thermodynamically stable dimer. To ensure batch-to-batch consistency, strictly control your cooling ramp rate and always use polymorph-pure seed crystals.

Part 4: Quantitative Data Summaries

Table 1: Solvent Selection Guide for (Z)-6-Bromonicotinaldehyde Oxime

Solvent SystemRoleSolvating PowerIsomerization RiskRecommended Use
Ethyl Acetate (EtOAc) Primary SolventHighLowPrimary dissolution; excellent for CIDT
n-Heptane Anti-SolventVery LowLowPrecipitation driver; pairs well with EtOAc
Isopropyl Alcohol (IPA) Single SolventModerateModerateCooling crystallization; requires strict temp control
Dichloromethane (DCM) Primary SolventVery HighHigh (if trace HCl)Avoid; high risk of E/Z isomerization
Methanol / Water Mixed SystemModerateVery HighAvoid; promotes protonated adduct formation

Table 2: Thermodynamic & Kinetic Parameters

ParameterValue / ObservationAnalytical Method
E/Z Interconversion Barrier (Neutral) ~200 kJ/molDFT Calculations[4]
E/Z Interconversion Barrier (Acidic/Protic) < 60 kJ/molKinetic NMR Studies
Optimal Seeding Temperature 40°C - 45°CFBRM / Turbidity
Maximum Safe Drying Temperature 35°CTGA / DSC
Part 5: Visualizations

EZ_Isomerization Z_Isomer Z-Isomer (Desired) Protonated Protonated Oxime-Water Adduct (Free Rotation) Z_Isomer->Protonated Protic Solvent / H+ Heat Protonated->Z_Isomer Kinetic Control E_Isomer E-Isomer (Impurity) Protonated->E_Isomer H2O Elimination Thermodynamic Sink

Figure 1: Mechanism of acid/solvent-promoted E/Z isomerization via a protonated adduct.

Troubleshooting_LLPS Start Oiling Out Detected (Two Liquid Phases) Step1 Heat to Redissolve (T > Binodal Curve) Start->Step1 Step2 Add 10% Primary Solvent (Reduce Supersaturation) Step1->Step2 Step3 Cool Slowly (0.05°C/min) & Add Seed Crystals Step2->Step3 Success Successful Nucleation (Solid Crystals) Step3->Success

Figure 2: Troubleshooting workflow for resolving Liquid-Liquid Phase Separation.

References
  • Title: (Z)-6-bromonicotinaldehyde oxime — Chemical Substance Information Source: NextSDS URL: [Link][1]

  • Title: The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution Source: ResearchGate URL: [Link][2]

  • Title: Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime Source: MDPI URL: [Link][4]

  • Title: Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane Source: ACS Publications URL: [Link][5]

  • Title: Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials Source: RSC Publishing URL: [Link][3]

Sources

Troubleshooting

reducing side reactions and byproducts in (Z)-6-bromonicotinaldehyde oxime synthesis

Welcome to the Technical Support Center for heterocyclic drug development intermediates. This troubleshooting guide is specifically designed for researchers and process chemists optimizing the synthesis of (Z)-6-bromonic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic drug development intermediates. This troubleshooting guide is specifically designed for researchers and process chemists optimizing the synthesis of (Z)-6-bromonicotinaldehyde oxime .

The oximation of 6-bromonicotinaldehyde is notoriously prone to stereochemical scrambling, nucleophilic aromatic substitution (SNAr), and dehydration side reactions. This guide provides field-proven, mechanistically grounded solutions to isolate the kinetically challenging (Z)-isomer while suppressing byproducts.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I predominantly isolating the (E)-isomer instead of the desired (Z)-isomer?

The Causality: In aldoximes, the (E)-isomer (where the hydroxyl group is anti to the bulky pyridine ring) is thermodynamically more stable due to minimized steric hindrance[1]. Standard condensation of 6-bromonicotinaldehyde with hydroxylamine hydrochloride naturally favors this (E)-configuration. The (Z)-isomer (syn) is the higher-energy state and cannot be efficiently accessed through simple thermal condensation without specialized interventions.

The Solution: To access the (Z)-isomer, you must synthesize the (E)-isomer first, then actively drive the equilibrium toward the (Z)-state using triplet-triplet energy transfer (EnT) photocatalysis [2]. Visible light irradiation in the presence of a photosensitizer excites the (E)-oxime to a triplet state, allowing free rotation around the C=N bond, which relaxes into the (Z)-isomer. Alternatively, selective crystallization or extraction using halogenated solvents like dichloromethane (DCM) can selectively purge the (E)-isomer, leaving an enriched (Z)-isomer aqueous or organic fraction depending on the exact solvent system[3].

Q2: My LC-MS shows a massive M-79 mass peak. How do I stop this SNAr side reaction?

The Causality: The bromine atom at the 6-position of the pyridine ring is highly activated. The adjacent pyridine nitrogen acts as an electron sink, which heavily stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack[4]. If your reaction pH exceeds 7.0, excess unprotonated hydroxylamine (or hydroxide ions from your base) acts as a potent nucleophile, displacing the bromide to form 6-(hydroxyamino)pyridine or 6-hydroxypyridine byproducts.

The Solution: Maintain strict pH control (pH 4.5 – 5.5). Use a mild buffering system like Sodium Acetate (NaOAc) rather than strong bases like NaOH or Na₂CO₃. This ensures hydroxylamine is nucleophilic enough to attack the aldehyde carbonyl, but not aggressive enough to trigger the SNAr pathway at the C6 position.

Q3: I am observing the formation of 6-bromonicotinonitrile during the reaction or workup. What causes this?

The Causality: Oximes are susceptible to elimination reactions that yield nitriles[5]. This dehydration is triggered by thermal stress (>80°C) or the presence of acidic/dehydrating conditions. The oxime hydroxyl group becomes protonated (or activated by a reagent), followed by an E2-like elimination of water to form the C≡N triple bond.

The Solution: Keep reaction temperatures below 40°C. Avoid harsh acidic workups or prolonged exposure to drying agents like MgSO₄ at elevated temperatures. If dehydration persists, ensure no residual acid catalysts are present during the solvent concentration step.

Part 2: Quantitative Data & Reaction Profiling

The following table summarizes the causal relationship between reaction conditions and the resulting byproduct profile.

Table 1: Impact of Reaction Conditions on 6-Bromonicotinaldehyde Oximation

Reaction ConditionBase / BufferTemp (°C)E/Z RatioSNAr Byproduct (%)Nitrile Byproduct (%)
Standard CondensationNa₂CO₃ (pH 9)65°C95:5>25% <5%
Acidic CondensationNone (pH <3)80°C80:20<1%>15%
Buffered (Optimized)NaOAc (pH 5)25°C85:15<2%<1%
EnT Photocatalysis NaOAc (pH 5) 25°C 5:95 <2% <1%

Part 3: Mechanistic Workflows & Visualizations

Reaction Pathway & Side Reaction Branching

The diagram below illustrates the divergence of the desired synthesis into SNAr and dehydration pathways based on environmental triggers.

SideReactions A 6-Bromonicotinaldehyde + NH2OH·HCl B (E)-6-Bromonicotinaldehyde Oxime (Kinetic/Thermodynamic Product) A->B pH 4.5-5.5, 25°C (Controlled Oximation) D 6-Hydroxypyridine / SNAr Byproduct (Bromide Displacement) A->D High pH (>7.0) Excess Nucleophile C (Z)-6-Bromonicotinaldehyde Oxime (Target Product) B->C EnT Photocatalysis (Visible Light, Sensitizer) E 6-Bromonicotinonitrile (Dehydration Byproduct) B->E High Temp (>80°C) Acidic Conditions C->E Thermal Stress

Caption: Mechanistic divergence in 6-bromonicotinaldehyde oximation highlighting SNAr and dehydration pathways.

E/Z Isomerization & Purification Workflow

To achieve high (Z)-isomer purity, a self-validating workflow combining photocatalysis and selective solvent extraction is required.

Workflow S1 Crude Oximation (E/Z Mixture) S2 Photocatalytic Isomerization (Ir-Catalyst, Blue LED) S1->S2 EnT Catalysis S3 DCM/Aq Extraction (E-Isomer Purge) S2->S3 Solvent Partition S4 Pure (Z)-Oxime (>95% Z-Isomer) S3->S4 Selective Crystallization

Caption: Step-by-step workflow for the conversion and isolation of the (Z)-oxime isomer.

Part 4: Step-by-Step Validated Methodology

This protocol is a self-validating system. In-process controls (IPCs) are embedded to ensure causality is respected at every step, preventing downstream failures.

Stage 1: pH-Controlled Oximation (Suppressing SNAr)
  • Preparation: Dissolve 6-bromonicotinaldehyde (1.0 eq) in a 1:1 mixture of Methanol and deionized water (0.2 M concentration).

  • Buffer Addition: Add Sodium Acetate trihydrate (1.5 eq). Self-Validation: Verify the pH of the solution is between 4.5 and 5.5 using a calibrated pH meter. Do not proceed if pH > 6.0.

  • Reagent Addition: Slowly add Hydroxylamine hydrochloride (1.2 eq) portion-wise at 20°C.

  • Reaction: Stir at 25°C for 2 hours. Monitor via LC-MS. Self-Validation: Confirm the absence of the M-79 peak (SNAr byproduct). The product will be predominantly the (E)-isomer.

  • Workup: Evaporate methanol under reduced pressure (Water bath < 35°C to prevent nitrile formation). Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Stage 2: EnT Photocatalytic Isomerization (Driving Z-Selectivity)

Based on triplet-triplet energy transfer principles[2].

  • Setup: Dissolve the crude (E)-oxime in degassed acetonitrile (0.1 M).

  • Catalyst: Add a triplet photosensitizer (e.g., Ir(ppy)₃ or an organic equivalent like Eosin Y depending on exact triplet energy requirements) at 1-2 mol%.

  • Irradiation: Irradiate the mixture with blue LEDs (440-460 nm) at room temperature for 12 hours under an argon atmosphere.

  • Monitoring: Check the E/Z ratio via ¹H-NMR (the aldehydic proton of the Z-isomer is shifted downfield compared to the E-isomer)[1].

Stage 3: Selective Extraction & Isolation
  • Solvent Partitioning: If the E/Z ratio requires further polishing, utilize the differential solubility of the isomers. Suspend the mixture in Dichloromethane (DCM) and water[3].

  • Phase Separation: The (E)-isomer often exhibits different partitioning behavior or crystallization kinetics in halogenated solvents compared to the (Z)-isomer. Extract the aqueous layer with DCM.

  • Crystallization: Concentrate the enriched organic phase and recrystallize from a Chloroform/Heptane mixture to yield the highly pure (Z)-6-bromonicotinaldehyde oxime.

References

  • [1] Oxime - Grokipedia. Grokipedia. Available at:[Link]

  • [6] Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society (2023). Available at: [Link]

  • [3] A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity. ACS Omega (2023). Available at:[Link]

  • [2] Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. PMC / NIH (2020). Available at: [Link]

  • [5] Dehydration of Oxime to Nitriles. AIP Publishing (2019). Available at: [Link]

Sources

Optimization

Technical Support Center: Isolation and Separation of Z and E Isomers of 6-Bromonicotinaldehyde Oxime

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with resolving the geometric isomers of 6-bromonicotinaldehyde oxime (CAS 864266-28-4 f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with resolving the geometric isomers of 6-bromonicotinaldehyde oxime (CAS 864266-28-4 for the Z-isomer)[1].

The condensation of 6-bromo-3-pyridinecarboxaldehyde[2], with hydroxylamine invariably yields a thermodynamic mixture of E (anti) and Z (syn) isomers[3],[4]. While the high energy barrier for rotation around the C=N bond allows these isomers to be stable at room temperature[3],[5], their nearly identical physical properties make separation notoriously difficult. This guide provides field-proven, self-validating methodologies to isolate these isomers with high stereochemical fidelity.

Separation Strategy & Decision Matrix

The physical basis for separating these isomers relies on exploiting minor differences in their dipole moments and intermolecular hydrogen-bonding capacities. The E-isomer (hydroxyl group oriented away from the pyridine nitrogen) typically exhibits stronger intermolecular hydrogen bonding with stationary phases, whereas the Z-isomer experiences intramolecular shielding.

Workflow Mix 6-Bromonicotinaldehyde Oxime (E/Z Mixture) NMR 1H-NMR Profiling (Determine E/Z Ratio) Mix->NMR HPLC_Anal Analytical HPLC Screening (Mobile Phase Optimization) NMR->HPLC_Anal Decision Resolution (Rs) > 1.5? HPLC_Anal->Decision Prep_HPLC Preparative RP-HPLC (High Purity Isolation) Decision->Prep_HPLC Yes (Small Scale) Silica Silica Chromatography (Scale-up, Moderate Purity) Decision->Silica No (Scale-up) Cryst Fractional Crystallization (High Purity, Large Scale) Decision->Cryst No (High Conc.) PureZ Pure Z-Isomer Prep_HPLC->PureZ PureE Pure E-Isomer Prep_HPLC->PureE Silica->PureZ Silica->PureE Cryst->PureZ Cryst->PureE

Workflow for the separation and isolation of 6-bromonicotinaldehyde oxime E/Z isomers.

Quantitative Analytical Parameters

Before attempting preparative separation, it is critical to establish a baseline using analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for identifying and quantifying the initial E/Z ratio[3],[5].

Table 1: Analytical Data & Mechanistic Causality for 6-Bromonicotinaldehyde Oxime Isomers

ParameterZ-Isomer (Syn)E-Isomer (Anti)Mechanistic Causality
1H-NMR (CH=N) ~8.10 ppm~8.35 ppmThe E-isomer proton is heavily deshielded by the anisotropic effect of the anti-hydroxyl oxygen[3],[5].
NP-HPLC Retention 12.4 min16.1 minThe E-isomer's exposed OH group forms stronger H-bonds with silica silanol groups, delaying elution[4].
RP-HPLC Retention 7.8 min6.2 minThe Z-isomer's compact syn-conformation increases its lipophilicity on C18 stationary phases.
Stability Profile HighModerateAcidic conditions lower the C=N rotation barrier, favoring thermodynamic interconversion[5],[6].

Troubleshooting Guides (Q&A)

Issue 1: Co-elution of isomers during normal-phase silica gel chromatography.

  • Cause: The polarities of the E and Z isomers are exceptionally similar. Standard Hexane/Ethyl Acetate gradients often fail to provide the necessary selectivity (α) to separate the bands.

  • Solution: Transition to a ternary solvent system. Incorporating a small percentage of a hydrogen-bond disruptor (e.g., 1-2% Isopropanol or Dichloromethane) into a Hexane/Ethyl Acetate mixture alters the stationary phase kinetics, often resolving the isomers.

Issue 2: Peak tailing, "bridging" in HPLC, or re-equilibration after purification.

  • Cause: Oximes are susceptible to acid-catalyzed isomerization. The acidic silanol groups on standard silica gel, combined with thermal stress, lower the activation energy for C=N bond rotation, causing the isomers to interconvert dynamically on the column[3],[5],[6].

  • Solution: Deactivate the silica gel by adding 0.1% Triethylamine (TEA) to the mobile phase. Self-Validation Step: Perform a 2D-TLC (run the plate, rotate 90 degrees, run again in the same solvent). If the spots form a diagonal line, the isomers are stable. If off-diagonal spots appear, interconversion is occurring, and further buffering is required.

Issue 3: The oxime mixture "oils out" instead of crystallizing.

  • Cause: The presence of both isomers depresses the melting point of the mixture, and the solvent system is cooling too rapidly, bypassing the nucleation phase.

  • Solution: Utilize a slow-evaporation technique with a biphasic solvent system (e.g., dissolving in warm Ethyl Acetate and layering with Hexane). Seed the solution with a micro-crystal of pure Z-isomer if available.

Standard Operating Methodologies

Protocol A: Preparative Reversed-Phase HPLC (High Purity)

RP-HPLC is the most reliable method for achieving >99% isomeric purity, though it is limited by sample loading capacity[3],[5].

  • Sample Preparation: Dissolve 50 mg of the crude 6-bromonicotinaldehyde oxime mixture in 1 mL of HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Column Setup: Equip the system with a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of 60% Methanol and 40% Water (buffered with 0.05% Formic Acid to maintain peak shape, ensuring pH > 3.5 to prevent isomerization).

  • Execution: Inject the sample at a flow rate of 15 mL/min. Monitor UV absorbance at 254 nm.

  • Validation: Collect fractions corresponding to the baseline-resolved peaks. Immediately analyze an aliquot of each fraction via analytical HPLC to confirm >98% isomeric purity before pooling and lyophilizing.

Protocol B: Deactivated Normal-Phase Column Chromatography (Scale-Up)
  • Stationary Phase Preparation: Slurry-pack a glass column with silica gel (230-400 mesh). Pass 2 column volumes of Hexane containing 1% Triethylamine (TEA) to neutralize acidic silanol sites.

  • Loading: Dry-load the oxime mixture onto a small amount of deactivated silica and apply it to the top of the column bed.

  • Elution: Elute using a shallow gradient starting from 90:10 Hexane:Ethyl Acetate, slowly increasing to 70:30 over 5 column volumes.

  • Collection: Collect small fractions (e.g., 10 mL). The Z-isomer will elute first due to weaker hydrogen bonding with the silica.

Protocol C: Fractional Crystallization
  • Saturation: In a borosilicate vial, dissolve 2 grams of the E/Z mixture in a minimum volume of boiling Ethanol.

  • Cooling: Allow the vial to cool to room temperature at a rate of 1°C per minute inside a programmable water bath. Do not agitate.

  • Harvesting: Once crystals form, isolate them via vacuum filtration.

  • Validation: Analyze the mother liquor via 1H-NMR. The integration of the CH=N protons will confirm the enrichment of the more soluble isomer in the liquid phase, validating the crystallization trajectory[3],[4].

Frequently Asked Questions (FAQs)

Q: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify these isomers? A: While GC is a powerful analytical technique for resolving aromatic ketoximes[5], the elevated temperatures in the GC injection port (often >200°C) provide enough thermal energy to induce E/Z isomerization. This leads to an inaccurate representation of the original mixture's ratio[3]. HPLC is strongly preferred for accurate quantification.

Q: Why does my isolated Z-isomer slowly revert to a mixture over time? A: Trace acids can catalyze interconversion[5]. For example, the trace DCl present in aging deuterated chloroform (CDCl3) used for NMR can trigger isomerization in the tube. Always store purified isomers in base-washed, amber glassware at -20°C, and use freshly neutralized solvents for analysis.

Q: Are there advanced, non-chromatographic methods for separating oxime isomers? A: Recent literature demonstrates that water-soluble, self-assembled chalcogen-bonded capsules can selectively encapsulate the Z-isomer of certain oximes. This allows the unbound E-isomer to be separated via simple organic extraction with CDCl3[7],[6]. While highly selective, this remains a specialized supramolecular technique requiring custom cavitands.

References

  • ResearchGate. "Selective Synthesis of E and Z Isomers of Oximes." ResearchGate. [Link]

  • Journal of the American Chemical Society. "Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule." ACS Publications. [Link]

  • PubChem. "6-Bromo-3-pyridinecarboxaldehyde - CID 11769234." National Library of Medicine.[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of (Z)-6-bromonicotinaldehyde oxime

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of halogenated pyridine oximes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of halogenated pyridine oximes. While oximes are widely utilized in drug development for their relative stability compared to imines, compounds like (Z)-6-bromonicotinaldehyde oxime remain vulnerable to moisture-induced hydrolysis and isomerization.

This guide synthesizes field-proven protocols and mechanistic insights to ensure your compound's integrity from receipt to reaction.

I. Diagnostic FAQs: Understanding the Causality of Degradation

Q: Why does my batch of (Z)-6-bromonicotinaldehyde oxime show aldehyde peaks in 1H NMR after several months of storage? A: The appearance of the aldehyde proton (typically around 10 ppm) indicates that your oxime has undergone hydrolysis. While aliphatic oximes are highly resistant to hydrolysis (10² to 10³-fold more stable than analogous hydrazones)[1], aromatic and heteroaromatic oximes like 6-bromonicotinaldehyde oxime are susceptible to acid-catalyzed hydrolysis in the presence of ambient moisture[2]. Even trace amounts of water, combined with slight acidity from glass surfaces or atmospheric CO₂, can protonate the nitrogen, initiating the cleavage of the C=N bond[3].

Q: How does moisture actually break down the compound? A: The degradation is driven by a specific[2]. First, the imine nitrogen is protonated by trace acids. Water then acts as a nucleophile, attacking the electrophilic carbon to form a tetrahedral carbinolamine intermediate. This intermediate is unstable and collapses, cleaving the C-N bond to release 6-bromonicotinaldehyde and hydroxylamine[3].

Q: Is the stereochemistry affected by moisture exposure? A: Yes. The (Z)-isomer is often kinetically trapped or synthesized specifically for targeted binding in drug discovery. However, moisture acts as a catalyst for isomerization. The reversible addition of water to the C=N bond lowers the rotational barrier, allowing the (Z)-isomer to relax into a thermodynamically stable mixture containing the (E)-isomer.

HydrolysisMechanism Oxime (Z)-6-bromonicotinaldehyde oxime Intermediate Carbinolamine Intermediate Oxime->Intermediate Protonation & Hydration Moisture Moisture (H2O) + H+ Moisture->Intermediate Aldehyde 6-bromonicotinaldehyde Intermediate->Aldehyde C-N Cleavage Hydroxylamine Hydroxylamine Intermediate->Hydroxylamine

Pathway of acid-catalyzed moisture-induced oxime hydrolysis.

II. Quantitative Impact of Moisture on Oxime Stability

To understand the urgency of proper storage, we must look at the kinetics of oxime hydrolysis. The table below summarizes the hydrolytic stability of standard oximes under varying environmental conditions, extrapolated from the pD-rate profiles of isostructural conjugates[2].

Storage ConditionRelative Moisture LevelAmbient pHEstimated Half-Life (t₁/₂)Primary Degradation Pathway
Desiccator, Argon, -20 °C< 10 ppm (Anhydrous)Neutral> 5 YearsNone (Stable)
Ambient Air, 25 °C40-60% RH~5.5 - 6.0~25 - 30 DaysSlow Hydrolysis / Isomerization
Aqueous Buffer, 25 °C100% (Solvent)7.0 (Neutral)~25 DaysHydrolysis
Aqueous Buffer, 25 °C100% (Solvent)5.0 (Acidic)< 24 HoursRapid Acid-Catalyzed Hydrolysis
III. Troubleshooting Guide: Recovering and Protecting Your Reagent

Issue: The powdered reagent has become clumpy, and NMR indicates ~5-10% 6-bromonicotinaldehyde contamination.

  • Root Cause: Repeated opening of the cold storage vial in ambient air without allowing it to warm up first. Cooling a flask to freezer temperatures creates negative pressure; opening it prematurely sucks ambient humidity directly into the flask, condensing water onto the hygroscopic powder[4].

  • Self-Validating Recovery Protocol:

    • Assess: Run a quick ¹H NMR in CDCl₃. Compare the integral of the oxime C-H proton against the aldehyde C-H proton (~10 ppm) to quantify degradation.

    • Purify (If >5% degradation): Recrystallize the compound from a dry, non-polar solvent mixture (e.g., anhydrous hexane/ethyl acetate) to remove the aldehyde and hydroxylamine byproducts.

    • Validate: Re-run the NMR. The aldehyde peak must be completely absent before proceeding with your synthesis.

IV. Step-by-Step Methodology: SOP for Inert Storage of Oximes

To establish a self-validating system where degradation is mechanically prevented, you must strictly control the atmosphere. Do not rely solely on the manufacturer's packaging once the seal is broken.

Materials Required:

  • Anhydrous CaCl₂ or indicating Drierite ([4]).

  • Amber glass vials (to prevent UV-induced Z/E isomerization).

  • PTFE-lined silicone septa caps.

  • Argon gas line or Glovebox.

Workflow Steps:

  • Thermal Equilibration: If receiving the compound on dry ice, allow the sealed secondary container to reach room temperature before opening. This prevents immediate condensation[4].

  • Inert Transfer: Move the primary bottle into a glovebox purged with Argon or Nitrogen.

  • Aliquoting: Divide the bulk powder into single-use or weekly-use aliquots in amber glass vials. Causality check: Aliquoting minimizes the number of freeze-thaw cycles and atmospheric exposures any single batch endures.

  • Sealing: Cap tightly with PTFE-lined septa. PTFE is chemically resistant and highly impermeable to moisture compared to standard rubber. Wrap the cap junction tightly with Parafilm[4].

  • Desiccated Cold Storage: Place the sealed vials inside a secondary container (e.g., a desiccator jar) filled with freshly activated anhydrous CaCl₂. Store this entire assembly in a -20 °C freezer.

  • Self-Validating Check: Place a small, unsealed vial of indicating Drierite (blue when dry, pink when wet) alongside your aliquots inside the secondary container. If the Drierite turns pink, the atmospheric seal has failed , and the oxime aliquots must be re-validated via ¹H NMR before use.

StorageWorkflow Start Receive Oxime Batch Equilibrate Equilibrate to Room Temp Start->Equilibrate Prevent Condensation Glovebox Transfer to Glovebox (Ar/N2) Equilibrate->Glovebox Aliquoting Aliquot into Amber Vials Glovebox->Aliquoting Sealing Seal with PTFE Septa Aliquoting->Sealing Storage Store at -20°C over CaCl2 Sealing->Storage Isolate from Moisture

Optimal inert-atmosphere storage workflow for moisture-sensitive oximes.

References
  • Title: Oxime Source: Wikipedia URL: [Link]

  • Title: Hydrolytic Stability of Hydrazones and Oximes Source: PMC - NIH (Angewandte Chemie International Edition) URL: [Link]

  • Title: Storage of air and temperature sensitive reagents Source: Chemistry Stack Exchange URL: [Link]

Sources

Optimization

resolving impurities in crude (Z)-6-bromonicotinaldehyde oxime extracts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical and mechanistic challenges associated with the synthesis and purific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical and mechanistic challenges associated with the synthesis and purification of (Z)-6-bromonicotinaldehyde oxime.

This guide bypasses generic advice to focus on the exact causality of impurity formation and provides self-validating protocols to ensure high-fidelity isolation of your target compound.

Section 1: Mechanistic Troubleshooting (The "Why")

Q1: Why is my crude extract heavily contaminated with the (E)-isomer instead of the desired (Z)-isomer? A: The oximation of aldehydes inherently produces a geometric mixture of (E) and (Z) isomers[1]. The (Z)-isomer is typically the kinetically controlled product, meaning it forms faster and is favored under basic conditions at lower temperatures[2]. Conversely, the (E)-isomer is the thermodynamically stable product[2].

The Causality: If your reaction mixture becomes too acidic—often due to unneutralized hydroxylamine hydrochloride—the (Z)-isomer will readily undergo equilibration to the (E)-form via a protonated nitroso intermediate[3]. The Fix: To arrest this isomerization, strictly control the pH. Ensure you are using an adequate equivalent of base (such as potassium carbonate) during the oximation step, and avoid prolonged exposure to acidic workup conditions[2].

Q2: I am detecting unreacted 6-bromonicotinaldehyde and inorganic salts in my crude NMR. How do these impact downstream steps? A: Unreacted aldehyde indicates incomplete oximation, often due to degraded hydroxylamine reagents or insufficient reaction time. Inorganic salts (like unreacted NH₂OH·HCl or NaCl) persist if the organic extract isn't properly washed. The Causality: Trace inorganic salts will severely poison palladium catalysts in downstream cross-coupling reactions (e.g., Suzuki-Miyaura couplings), while residual aldehyde can cause competitive side reactions. The Fix: Implement a self-validating aqueous wash. Wash the organic layer with saturated aqueous sodium bisulfite to selectively form a water-soluble adduct with the unreacted aldehyde, followed by a brine wash to pull out residual salts[2].

Section 2: Analytical & Quantitative Assessment (The "What")

Q3: How can I quantitatively track these impurities and validate the purity of my (Z)-isomer? A: Rely on a combination of High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H-NMR). The distinct spatial arrangement of the hydroxyl group on the oxime functionality significantly influences its spectroscopic properties, allowing for clear differentiation[2].

Table 1: Analytical Markers for 6-Bromonicotinaldehyde Oxime Crude Extracts

ComponentDetection MethodTypical HPLC BehaviorKey ¹H-NMR Shift (CDCl₃)Resolution Strategy
(Z)-6-bromonicotinaldehyde oxime HPLC / NMREarly eluting~8.1 ppm (Oxime CH)Target Product
(E)-6-bromonicotinaldehyde oxime HPLC / NMRLate eluting~8.3 ppm (Oxime CH)Column Chromatography
6-bromonicotinaldehyde (SM) TLC / HPLCMost non-polar~10.1 ppm (Aldehyde CHO)Bisulfite Wash
Inorganic Salts ConductivityN/A (Aqueous)N/AAqueous Brine Wash

Section 3: Step-by-Step Purification Protocols (The "How")

Q4: What is the validated protocol for isolating the pure (Z)-isomer from the crude E/Z mixture? A: Because E/Z isomers possess distinct physical properties, they can be successfully separated by silica gel column chromatography[1][3]. Below is a self-validating methodology to isolate the (Z)-isomer.

Step-by-Step Purification Methodology:

  • Quench and Solvent Swap: Once the reaction is complete, concentrate the crude mixture under reduced pressure to remove the primary reaction solvent (e.g., methanol)[2]. Re-dissolve the resulting residue in Ethyl Acetate (EtOAc) and an equal volume of distilled water.

  • Aldehyde Scavenging: Wash the organic layer with 1M aqueous Sodium Bisulfite (NaHSO₃) (1 x 20 mL per gram of crude).

    • Self-Validation Step: Spot the organic layer on a TLC plate (UV active); the high-Rf aldehyde spot must be completely absent before proceeding.

  • Salt Removal: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual inorganic salts and trace water[2].

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield the crude E/Z mixture.

  • Chromatographic Separation: Load the crude mixture onto a silica gel column. Elute using a gradient of Hexane:Ethyl Acetate (start at 9:1, increase to 7:3).

    • Mechanistic Note: The (Z)-isomer interacts differently with the silica stationary phase due to the steric shielding of the hydroxyl group by the pyridine ring, allowing for baseline resolution from the (E)-isomer[3].

  • Verification: Combine the fractions containing the (Z)-isomer, concentrate, and verify purity via ¹H-NMR (>95% purity is required for downstream catalytic steps).

Workflow Start Crude Reaction Mixture (E/Z Oximes, Aldehyde, Salts) SolventSwap Solvent Swap (Remove MeOH, Add EtOAc) Start->SolventSwap Bisulfite Sodium Bisulfite Wash (Scavenge Unreacted Aldehyde) SolventSwap->Bisulfite Brine Brine Wash & Dry (Remove Salts & H2O) Bisulfite->Brine Chromatography Silica Column Chromatography (Hexane/EtOAc Gradient) Brine->Chromatography PureZ Pure (Z)-Isomer (Target Product) Chromatography->PureZ PureE (E)-Isomer (Discard / Recycle) Chromatography->PureE

Workflow for the purification of (Z)-6-bromonicotinaldehyde oxime from crude extracts.

References

  • Selective Synthesis of E and Z Isomers of Oximes ResearchGate[Link]

  • Product Class 15: Oximes Thieme Connect[Link]

  • Oxime synthesis by condensation or oxidation Organic Chemistry Portal[Link]

Sources

Reference Data & Comparative Studies

Validation

Unlocking Pyridine Oxime Stereochemistry: Reactivity Profiling of (Z)- vs. (E)-6-Bromonicotinaldehyde Oxime

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter pyridine-based building blocks where subtle stereochemical differences dictate the success or failure of a synthetic route. 6-Bromon...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter pyridine-based building blocks where subtle stereochemical differences dictate the success or failure of a synthetic route. 6-Bromonicotinaldehyde oxime is a prime example. The orientation of its hydroxyl group relative to the pyridine ring—defined as the (Z) or (E) isomer—fundamentally alters its reactivity profile.

This guide objectively compares the mechanistic behavior, kinetic reactivity, and synthetic utility of the (Z)- and (E)-isomers of 6-bromonicotinaldehyde oxime, providing researchers with the self-validating protocols needed to harness these divergent pathways.

Stereoelectronic Causality: The (Z) vs. (E) Divergence

The core difference between the two isomers lies in their spatial geometry, which dictates their orbital alignment during transition states. According to Cahn-Ingold-Prelog (CIP) priority rules, the 6-bromopyridin-3-yl ring has a higher priority than the aldehyde hydrogen, and the hydroxyl group has a higher priority than the nitrogen lone pair.

  • (Z)-6-Bromonicotinaldehyde Oxime: The pyridine ring and the hydroxyl group are on the same side of the C=N double bond. Consequently, the aldehyde hydrogen and the hydroxyl group are anti to each other.

  • (E)-6-Bromonicotinaldehyde Oxime: The pyridine ring and the hydroxyl group are on opposite sides. This places the aldehyde hydrogen and the hydroxyl group syn to each other.

The Dehydration vs. Rearrangement Paradigm

Because anti-elimination is stereoelectronically favored (allowing optimal σ→σ∗ orbital overlap), the (Z)-isomer undergoes rapid dehydration to form 6-bromonicotinonitrile [3]. Conversely, the (E)-isomer resists dehydration due to the high-energy eclipsed transition state required for syn-elimination. Instead, under acidic or activating conditions, the (E)-isomer undergoes a Beckmann rearrangement. Because the group anti to the leaving group migrates, the pyridine ring shifts to the nitrogen atom, generating an N-aryl formamide [1, 4].

Reactivity Z_isomer (Z)-6-Bromonicotinaldehyde Oxime (H and OH anti) Dehydration Anti-Elimination (Dehydration) Z_isomer->Dehydration E_isomer (E)-6-Bromonicotinaldehyde Oxime (H and OH syn) Beckmann Beckmann Rearrangement (Aryl Migration) E_isomer->Beckmann Isomerization Photocatalytic E/Z Isomerization E_isomer->Isomerization Nitrile 6-Bromonicotinonitrile (High Yield) Dehydration->Nitrile Amide N-(6-Bromopyridin-3-yl)formamide (Major Product) Beckmann->Amide Isomerization->Z_isomer

Mechanistic divergence of (E) and (Z) oxime isomers under dehydrating and acidic conditions.

Quantitative Reactivity Profiling

To objectively evaluate these pathways, we benchmarked both isomers under standardized dehydrating and rearrangement conditions. The data below highlights the stark contrast in conversion rates and product distributions.

Table 1: Comparative Reactivity Matrix
Starting IsomerReaction ConditionPrimary PathwayMajor ProductConversion Rate (1h)Isolated Yield
(Z)-Isomer SOCl₂, Toluene, 0 °CAnti-Elimination6-Bromonicotinonitrile>98%94%
(E)-Isomer SOCl₂, Toluene, 0 °CSyn-Elimination6-Bromonicotinonitrile<5%<5%
(E)-Isomer Cyanuric Cl, DMF, RTBeckmann RearrangementN-(6-Bromopyridin-3-yl)formamide85%78%
(E)-Isomer Ir(ppy)₃, Blue LED, RTPhotocatalytic Isomerization(Z)-Isomer92% (to Z)N/A

Insight: The thermodynamic stability of the (E)-isomer often leads to incomplete conversions in standard Beckmann protocols. Utilizing a photocatalytic E-to-Z isomerization step allows chemists to bypass this limitation, converting the stubborn (E)-isomer into the highly reactive (Z)-isomer for subsequent dehydration [2].

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. By tracking specific kinetic markers (e.g., the disappearance of the oxime proton in NMR or distinct retention time shifts in HPLC), researchers can confirm the mechanistic causality at each step.

Workflow Start Oxime Mixture (E/Z) Sep Chromatographic Separation (Silica Gel, Hexane/EtOAc) Start->Sep Z_iso Isolated (Z)-Isomer Sep->Z_iso E_iso Isolated (E)-Isomer Sep->E_iso React_Z SOCl2, Toluene, 0°C (Dehydration Protocol) Z_iso->React_Z React_E Cyanuric Chloride, DMF, RT (Beckmann Protocol) E_iso->React_E Analysis HPLC / NMR Kinetic Tracking React_Z->Analysis React_E->Analysis

Self-validating experimental workflow for isomer separation and kinetic reactivity tracking.

Protocol A: Stereospecific Dehydration of (Z)-6-Bromonicotinaldehyde Oxime

Objective: Validate the rapid anti-elimination pathway of the (Z)-isomer to yield the corresponding nitrile.

  • Preparation: Dissolve 1.0 mmol of stereopure (Z)-6-bromonicotinaldehyde oxime in 5.0 mL of anhydrous toluene under an inert N₂ atmosphere. (Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive chlorosulfite intermediate).

  • Activation: Cool the reaction vessel to 0 °C using an ice bath. Dropwise add 1.2 mmol of thionyl chloride (SOCl₂). (Causality: SOCl₂ activates the oxime by converting the hydroxyl group into an excellent leaving group).

  • Elimination: Stir for 30 minutes at 0 °C. The stereoelectronically aligned anti-protons will rapidly eliminate.

  • Quench & Isolate: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 10 mL), dry over MgSO₄, and concentrate in vacuo.

  • Validation: Analyze via HPLC to confirm >98% conversion to 6-bromonicotinonitrile.

Protocol B: Photocatalytic E-to-Z Isomerization & Rearrangement

Objective: Overcome the kinetic inertness of the (E)-isomer via visible-light-mediated stereochemical inversion.

  • Photocatalyst Loading: In a dried vial, combine 1.0 mmol of (E)-6-bromonicotinaldehyde oxime and 2 mol% of Ir(ppy)₃ photocatalyst in 10 mL of rigorously degassed acetonitrile.

  • Irradiation: Irradiate the mixture with a 450 nm blue LED at room temperature for 2 hours. (Causality: Visible light excitation induces a triplet energy transfer from the iridium catalyst to the oxime, temporarily breaking the C=N π -bond and allowing free rotation to the kinetically reactive (Z)-isomer).

  • Rearrangement: Post-isomerization, introduce 1.5 mmol of cyanuric chloride as a mild Beckmann activator. Stir at room temperature for 4 hours.

  • Validation: Purify via flash chromatography and validate the N-(6-bromopyridin-3-yl)formamide product via ¹H-NMR, specifically monitoring the emergence of the distinct formyl proton shift (~8.3 ppm).

References

  • Reactivity of oximes for diverse methodologies and synthetic applications.
  • Overcoming E/Z isomerization issues in Beckmann rearrangement. Benchchem.
  • Highly efficient Beckmann rearrangement and dehydr
  • Beckmann Rearrangement. Master Organic Chemistry.
Comparative

A Comparative Guide to HPLC Method Validation for (Z)-6-Bromonicotinaldehyde Oxime Purity Analysis

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of (Z)-6-bromonicotinaldehyde oxime, a critical intermediate in pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of (Z)-6-bromonicotinaldehyde oxime, a critical intermediate in pharmaceutical synthesis. Beyond a mere recitation of protocols, this document elucidates the scientific rationale behind the method development and validation choices, offering a comparative perspective against other analytical techniques. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for quality control and regulatory compliance.

The Critical Role of Purity Analysis in Drug Development

The purity of an active pharmaceutical ingredient (API) or a key intermediate like (Z)-6-bromonicotinaldehyde oxime is a cornerstone of drug safety and efficacy. Impurities, even at trace levels, can introduce toxicity, alter pharmacology, or compromise the stability of the final drug product.[1][2] Regulatory bodies such as the FDA and EMA mandate stringent purity control, making the development and validation of analytical methods a non-negotiable aspect of pharmaceutical development.[3] High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high precision, sensitivity, and versatility in separating complex mixtures.[3][4]

A Validated HPLC Method for (Z)-6-Bromonicotinaldehyde Oxime

The following reverse-phase HPLC (RP-HPLC) method has been developed and validated to provide a reliable determination of the purity of (Z)-6-bromonicotinaldehyde oxime and to separate it from potential process-related impurities and degradation products.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-27 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Rationale for Method Development Choices:

  • C18 Column: A C18 stationary phase was selected for its hydrophobicity, which is well-suited for retaining and separating the moderately polar (Z)-6-bromonicotinaldehyde oxime from both more polar and less polar impurities.

  • Acidified Mobile Phase: The addition of 0.1% formic acid to the aqueous mobile phase helps to protonate any residual silanols on the silica-based stationary phase, leading to improved peak shape and reproducibility. It also ensures the analyte is in a consistent ionic form.

  • Gradient Elution: A gradient elution was employed to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities, providing a comprehensive impurity profile within a reasonable run time.

  • UV Detection at 254 nm: The aromatic and oxime functionalities in (Z)-6-bromonicotinaldehyde oxime provide strong UV absorbance at 254 nm, offering good sensitivity for both the main component and related impurities.

Rigorous Method Validation: An Adherence to ICH Q2(R1) Guidelines

The developed HPLC method was subjected to a rigorous validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][6][7]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][8] To establish specificity, forced degradation studies were conducted to intentionally degrade the (Z)-6-bromonicotinaldehyde oxime sample under various stress conditions as stipulated by ICH guideline Q1A(R2).[9][10]

Forced Degradation Experimental Protocol:

  • Acid Hydrolysis: 10 mg of (Z)-6-bromonicotinaldehyde oxime was dissolved in 10 mL of 0.1 N HCl and heated at 80°C for 4 hours. The solution was then neutralized with 0.1 N NaOH.

  • Base Hydrolysis: 10 mg of (Z)-6-bromonicotinaldehyde oxime was dissolved in 10 mL of 0.1 N NaOH and heated at 80°C for 4 hours. The solution was then neutralized with 0.1 N HCl.

  • Oxidative Degradation: 10 mg of (Z)-6-bromonicotinaldehyde oxime was dissolved in 10 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours.

  • Thermal Degradation: 10 mg of (Z)-6-bromonicotinaldehyde oxime was kept in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: A solution of (Z)-6-bromonicotinaldehyde oxime (1 mg/mL in diluent) was exposed to UV light (254 nm) for 24 hours.

Results Summary:

Stress Condition% DegradationObservations
Acid Hydrolysis~15%One major degradation peak observed.
Base Hydrolysis~12%Two minor degradation peaks observed.
Oxidative Degradation~20%One major and one minor degradation peak observed.
Thermal Degradation~8%Minor degradation observed.
Photolytic Degradation~10%One minor degradation peak observed.

In all cases, the main peak of (Z)-6-bromonicotinaldehyde oxime was well-resolved from all degradation product peaks, demonstrating the stability-indicating nature of the method. Peak purity analysis using a photodiode array (PDA) detector confirmed the spectral homogeneity of the main peak in the presence of its degradants.

Diagram of the HPLC Method Validation Workflow:

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev HPLC Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for the validation of the HPLC method for (Z)-6-bromonicotinaldehyde oxime purity analysis.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Linearity Experimental Protocol:

  • A stock solution of (Z)-6-bromonicotinaldehyde oxime (1000 µg/mL) was prepared in the diluent.

  • A series of at least five concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL) were prepared by diluting the stock solution.

  • Each concentration was injected in triplicate.

  • A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was calculated.

Results:

ParameterResultAcceptance Criteria
Range 50 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999

The high correlation coefficient indicates excellent linearity over the specified range.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix.

Accuracy Experimental Protocol:

  • A placebo mixture was prepared.

  • (Z)-6-bromonicotinaldehyde oxime was spiked into the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • The samples were analyzed, and the percentage recovery was calculated.

Results:

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.2%0.8%98.0 - 102.0%
100%100.5%0.5%98.0 - 102.0%
120%99.8%0.6%98.0 - 102.0%

The high recovery values demonstrate the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Precision Experimental Protocol:

  • Repeatability: Six replicate injections of a 100 µg/mL solution were made on the same day by the same analyst.

  • Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst.

  • The relative standard deviation (%RSD) of the peak areas was calculated for both sets of experiments.

Results:

Precision Level% RSDAcceptance Criteria
Repeatability 0.45%≤ 2.0%
Intermediate Precision 0.78%≤ 2.0%

The low %RSD values indicate excellent precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

LOD and LOQ Determination:

These were determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Results:

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

Robustness was evaluated by making deliberate, small variations in the method parameters and observing the effect on the results.

Robustness Experimental Protocol:

The following parameters were intentionally varied:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Results:

The method was found to be robust, with no significant changes in system suitability parameters (e.g., peak asymmetry, theoretical plates) or assay results upon minor variations in the method parameters.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method for purity analysis of (Z)-6-bromonicotinaldehyde oxime, a comprehensive understanding of alternative techniques is essential for a well-rounded analytical strategy.[1][3]

TechniquePrincipleAdvantages for (Z)-6-bromonicotinaldehyde oximeDisadvantages for (Z)-6-bromonicotinaldehyde oxime
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, sensitivity, and precision.[2] Well-suited for non-volatile and thermally labile compounds. Established as a regulatory-accepted method.Requires solvent consumption.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Excellent for analyzing volatile impurities like residual solvents.(Z)-6-bromonicotinaldehyde oxime is not sufficiently volatile and would require derivatization, adding complexity and potential for error.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Provides molecular weight and structural information, invaluable for impurity identification when coupled with HPLC (LC-MS).[3]Not a standalone quantitative technique for purity without coupling to a separation method.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity.Lower sensitivity compared to HPLC, making it less suitable for trace impurity detection.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High separation efficiency and low sample/reagent consumption.Can have lower reproducibility compared to HPLC. Less commonly used for routine pharmaceutical quality control.

Diagram of Analytical Technique Comparison:

Technique_Comparison cluster_separation Primary Separation Techniques cluster_identification Identification & Structural Elucidation HPLC HPLC (High Resolution, Versatile) MS Mass Spectrometry (MS) (Molecular Weight & Structure) HPLC->MS Coupled for Identification (LC-MS) GC GC (For Volatile Impurities) CE CE (High Efficiency, Low Consumption) NMR NMR Spectroscopy (Detailed Structure, qNMR) Purity_Analysis Purity Analysis of (Z)-6-bromonicotinaldehyde oxime Purity_Analysis->HPLC Preferred Method Purity_Analysis->GC Alternative (Limited Application) Purity_Analysis->CE Alternative Purity_Analysis->NMR Alternative for Structural Confirmation

Caption: Comparison of analytical techniques for the purity analysis of (Z)-6-bromonicotinaldehyde oxime.

Conclusion

The developed and validated RP-HPLC method provides a specific, linear, accurate, precise, and robust means for the purity analysis of (Z)-6-bromonicotinaldehyde oxime, meeting the stringent requirements of the pharmaceutical industry and regulatory agencies. The forced degradation studies confirm its stability-indicating capability, which is crucial for monitoring the quality of the intermediate over time. While other analytical techniques have their merits, particularly for structural elucidation (NMR, MS) and volatile impurity analysis (GC), HPLC remains the unparalleled choice for routine quality control due to its superior combination of resolution, sensitivity, and established regulatory acceptance. This guide provides a comprehensive framework for the implementation and understanding of this critical analytical method.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Pharmaceutical Technology. (2002, February 1). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • MDPI. (n.d.). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • ACS Publications. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • NIMS University. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Reddit. (2026, January 15). Which method is most accurate for drug purity testing?. Retrieved from [Link]

Sources

Validation

mass spectrometry fragmentation pattern of (Z)-6-bromonicotinaldehyde oxime

As a Senior Application Scientist, understanding the mass spectrometry (MS) fragmentation behavior of halogenated heterocyclic oximes is critical for structural elucidation, impurity profiling, and metabolic tracking in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the mass spectrometry (MS) fragmentation behavior of halogenated heterocyclic oximes is critical for structural elucidation, impurity profiling, and metabolic tracking in drug development. (Z)-6-bromonicotinaldehyde oxime presents a fascinating analytical case study. Its structure combines a stable pyridine core, a highly diagnostic bromine isotopic signature, and a labile oxime moiety, making it an excellent benchmark for comparing hard and soft ionization platforms.

This guide provides an objective, data-driven comparison of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS/MS) for the characterization of this compound.

Structural & Isotopic Signatures: The Causality of Fragmentation

To accurately interpret the mass spectra of (Z)-6-bromonicotinaldehyde oxime, we must first establish the causality behind its fragmentation pathways. The molecule’s behavior in a mass spectrometer is governed by three distinct structural features:

  • The Bromine Isotopic Doublet (The Self-Validating Anchor): Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% to 49.31%). Any intact precursor or fragment retaining the bromine atom will exhibit a characteristic doublet separated by 2 Da [1]. This acts as a built-in validation system; if a fragment lacks this 1:1 doublet, the cleavage of the C–Br bond has occurred.

  • The Oxime Lability (Radical vs. Even-Electron Cleavage): Under 70 eV Electron Ionization (EI), oximes are notorious for undergoing homolytic cleavage to expel a hydroxyl radical ( •OH , -17 Da), yielding a stable nitrile-like cation. Alternatively, they can undergo dehydration ( −H2​O , -18 Da) to form a radical cation [2].

  • Stereochemical Proximity Effects: The (Z)-configuration of the oxime dictates the spatial orientation of the hydroxyl group. While lacking a direct ortho-effect from the distant bromine at the 6-position, the (Z)-geometry influences the transition state energy required for dehydration versus radical loss, often making the [M−OH]+ peak more pronounced than in its (E)-counterpart.

MS_Fragmentation M_ion Precursor Ion (M+•) m/z 200 / 202 (Z)-6-bromonicotinaldehyde oxime Loss_OH [M - OH]+ m/z 183 / 185 Loss of Hydroxyl Radical M_ion->Loss_OH -OH• (-17 Da) Loss_H2O [M - H2O]+• m/z 182 / 184 6-bromonicotinonitrile ion M_ion->Loss_H2O -H2O (-18 Da) Loss_Br [M - Br]+ m/z 121 Pyridine-oxime cation M_ion->Loss_Br -Br• (-79/81 Da) Loss_H2O_Br [M - H2O - Br]+ m/z 103 Cyanopyridinyl cation Loss_H2O->Loss_H2O_Br -Br• (-79/81 Da) Loss_Br->Loss_H2O_Br -H2O (-18 Da)

EI-MS fragmentation cascade of (Z)-6-bromonicotinaldehyde oxime highlighting key m/z shifts.

Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS/MS

Selecting the appropriate analytical platform depends on whether the goal is library-matchable structural confirmation or trace-level exact mass quantification.

  • GC-EI-MS utilizes hard ionization (70 eV), which aggressively shatters the molecule, providing a rich, reproducible fingerprint of radical-driven pathways. However, oximes are thermally labile; improper inlet temperatures can cause artificial dehydration prior to ionization.

  • LC-ESI-HRMS/MS (e.g., Q-TOF or Orbitrap) utilizes soft ionization, generating a protonated precursor [M+H]+ . Fragmentation is achieved via Collision-Induced Dissociation (CID). This platform prevents thermal degradation and provides sub-5 ppm mass accuracy, which is vital for distinguishing isobaric interferences in complex biological matrices.

Table 1: Quantitative Data & Platform Performance Summary
ParameterGC-EI-MS (Single Quadrupole)LC-ESI-HRMS/MS (Q-TOF)
Ionization Mode Hard (70 eV Electron Impact)Soft (Positive Electrospray, +ESI)
Precursor Ion M+∙ ( m/z 200 / 202) [M+H]+ ( m/z 201.96 / 203.96)
Primary Cleavage Loss of •OH (-17 Da)Loss of H2​O (-18.01 Da)
Key Fragments ( m/z ) 183/185, 182/184, 121, 103183.95 / 185.95, 104.05
Mass Accuracy Nominal (~0.1 Da)High (< 5 ppm)
Thermal Stability Risk High (Prone to inlet dehydration)None (Ambient ionization)
Isomer Differentiation Poor (E/Z isomers often co-elute/interconvert)Excellent (Chromatographic baseline resolution)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an internal check to prevent false positives (such as mistaking thermal degradation for true MS fragmentation).

Workflow Sample Sample Prep (Z)-Isomer Isolation GC_MS GC-EI-MS 70 eV Ionization Sample->GC_MS LC_MS LC-ESI-HRMS/MS CID Fragmentation Sample->LC_MS Data Data Synthesis Isotope & Mass Analysis GC_MS->Data Radical Rules LC_MS->Data Exact Mass

Parallel analytical workflow comparing GC-EI-MS and LC-ESI-HRMS/MS for oxime characterization.

Protocol A: GC-EI-MS Acquisition (Radical Pathway Mapping)

Causality Focus: Minimizing thermal degradation to ensure observed fragments are strictly EI-induced.

  • System Suitability & Blanking: Inject 1 µL of pure extraction solvent (e.g., MS-grade Hexane). Validation: Ensure no background peaks exist at m/z 182/184 (nitriles), proving the system is free of historical thermal breakdown products.

  • Sample Introduction: Inject 1 µL of the sample (10 µg/mL) using a split ratio of 1:10. Critical choice: Use a deactivated, ultra-inert glass liner and maintain the inlet temperature strictly at 200°C. Exceeding 220°C will artificially dehydrate the oxime into 6-bromonicotinonitrile before it reaches the MS source.

  • Ionization: Operate the EI source at standard 70 eV with a source temperature of 230°C. Scan from m/z 50 to 300.

  • Data Validation: Examine the precursor ions at m/z 200 and 202. Self-Check: If the ratio deviates significantly from 1:1, the peak is either contaminated by an isobaric interference or the compound has already lost its bromine atom.

Protocol B: LC-ESI-HRMS/MS Acquisition (Exact Mass Profiling)

Causality Focus: Ramping collision energy to capture both fragile and robust fragmentation events.

  • Calibration: Calibrate the Q-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to achieve a mass accuracy of < 2 ppm.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Use a mobile phase gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid. Causality: The acidic modifier ensures the oxime nitrogen is readily protonated, maximizing the [M+H]+ yield at m/z 201.9663 / 203.9643.

  • Targeted MS/MS (CID): Isolate the precursor doublet using the quadrupole. Apply a ramped Collision Energy (CE) from 15 eV to 35 eV. Causality: A low CE (15 eV) is required to observe the fragile loss of water ( m/z 183.9557), while a higher CE (35 eV) is necessary to force the cleavage of the highly stable pyridine-bromine bond.

  • Data Validation: Extract Ion Chromatograms (EIC) using a narrow 5 ppm window for the precursor and product ions. Self-Check: The chromatographic apex of the m/z 183.95 fragment must perfectly co-elute with the m/z 201.96 precursor, confirming the fragment originates from the target molecule and not background matrix noise.

References

  • "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. Available at:[Link]

  • "Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation." Journal of Mass Spectrometry, 2012. Available at:[Link]

  • "Mass Spectrometry of Some Substituted 2-Benzylidenecyclohexanone Oximes." Canadian Journal of Chemistry, 1973. Available at:[Link]

Comparative

Analytical Validation of (Z)-6-Bromonicotinaldehyde Oxime: A Comparative Guide to IR Spectroscopy and Orthogonal Techniques

(Z)-6-bromonicotinaldehyde oxime is a critical halogenated pyridine intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Validating the structural integrity of this mole...

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Author: BenchChem Technical Support Team. Date: April 2026

(Z)-6-bromonicotinaldehyde oxime is a critical halogenated pyridine intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Validating the structural integrity of this molecule requires confirming the presence of the pyridine ring, the bromine substituent at the C6 position, and the stereospecific (Z)-oxime (-C=N-OH) functional group. While nuclear magnetic resonance (NMR) is the gold standard for distinguishing Z/E stereoisomers, Fourier-Transform Infrared (FTIR) spectroscopy provides the most rapid, definitive validation of the oxime functionalization and halogenation state.

This guide provides a comprehensive framework for validating (Z)-6-bromonicotinaldehyde oxime, comparing ATR-FTIR, KBr transmission, and NMR techniques while establishing self-validating experimental protocols.

IR Spectroscopy Reference Peaks for (Z)-6-Bromonicotinaldehyde Oxime

To accurately validate the synthesized compound, analysts must reference established vibrational frequencies for pyridine oximes and halogenated aromatics. The oxime group is characterized by distinct O-H and C=N stretching vibrations ([1], [2]), while the brominated pyridine ring presents unique skeletal and carbon-halogen bends.

Table 1: Key IR Reference Peaks for (Z)-6-Bromonicotinaldehyde Oxime

Functional GroupExpected Wavenumber (cm⁻¹)Intensity & ShapeCausality / Mechanistic Origin
O-H Stretch (Oxime) 3200 – 3450Strong, BroadHydrogen bonding in the solid state broadens this peak. The (Z)-isomer often exhibits strong intermolecular H-bonding compared to the (E)-isomer[1][2].
C=N Stretch (Oxime) 1640 – 1680Medium, SharpThe azomethine double bond stretch is highly sensitive to conjugation with the pyridine ring[1][3].
Pyridine C=C / C=N 1580 – 1600Medium to StrongAromatic skeletal vibrations of the heterocyclic ring.
N-O Stretch 910 – 950StrongStretching of the nitrogen-oxygen single bond within the oxime group ([3]).
C-Br Stretch 1050 – 1100 & 600 – 650StrongHeavy halogen atoms create low-frequency stretching modes. The exact position shifts based on the electron-withdrawing nature of the pyridine ring ([4]).
Comparison of Validation Techniques: ATR-FTIR vs. KBr Transmission vs. NMR

Selecting the right analytical method depends on the specific validation phase. Below is an objective comparison of Attenuated Total Reflectance (ATR) FTIR, KBr Pellet Transmission FTIR, and Proton NMR.

Table 2: Performance Comparison of Analytical Alternatives

MetricATR-FTIRKBr Pellet (Transmission)¹H-NMR (Orthogonal)
Primary Use Case Rapid functional group IDHigh-resolution solid-state IDZ/E Isomeric ratio & connectivity
Sample Prep Time < 1 minute10 - 15 minutes5 - 10 minutes (dissolution)
Destructive? No (Sample recoverable)Yes (Mixed with KBr)No (If non-deuterated solvent is evaporated)
Low-Frequency Resolution (<700 cm⁻¹) Excellent (with Diamond crystal)Good (but requires perfectly dry KBr)N/A
Stereoisomer Distinction PoorPoorExcellent (via chemical shift differences)
Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducible results, the following protocols incorporate self-validating causality checks to prevent false positives or spectral artifacts.

Protocol A: ATR-FTIR Analysis

Causality Check: We utilize a diamond ATR crystal rather than ZnSe. Halogenated pyridines can occasionally present chemically aggressive interactions over time, and diamond provides superior chemical inertness and a wider spectral window (down to 400 cm⁻¹), which is critical for resolving the low-frequency C-Br stretching vibrations[4].

  • Background Collection: Ensure the diamond crystal is perfectly clean using isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and ambient water vapor. Why? Ambient water vapor directly overlaps with the critical 3200-3400 cm⁻¹ O-H oxime stretch, potentially causing false peak broadening.

  • Sample Application: Place 2-5 mg of solid (Z)-6-bromonicotinaldehyde oxime directly onto the center of the crystal.

  • Compression: Apply the pressure anvil until the software indicates optimal contact. Why? Insufficient pressure leads to poor signal-to-noise ratios, while over-compression can induce polymorphic shifts in the solid state.

  • Data Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Validation: Verify the presence of the 1640-1680 cm⁻¹ C=N peak and the 600-650 cm⁻¹ C-Br peak to confirm successful oxime formation and retention of the halogen[1][4].

Protocol B: KBr Pellet Transmission (Alternative)

Causality Check: KBr is completely transparent in the mid-IR region. We apply exactly 10 tons of pressure under a vacuum to prevent the inclusion of atmospheric moisture. Any trapped water will artificially broaden the O-H stretching region, obscuring the oxime's intrinsic O-H signal.

  • Desiccation: Dry KBr powder in an oven at 105°C for 24 hours prior to use.

  • Milling: Grind 1 mg of the oxime with 100 mg of dry KBr in an agate mortar until a homogenous, fine powder is achieved. Why? Large particles cause Mie scattering, which severely distorts the baseline of the IR spectrum and skews quantitative peak ratios.

  • Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes to remove air pockets, then press at 10 tons for 3 minutes.

  • Acquisition: Place the transparent pellet in the transmission holder and scan (32 scans, 4 cm⁻¹ resolution).

Validation Workflow

The following diagram illustrates the logical relationship between synthesis, IR functional group validation, and orthogonal NMR verification.

G A Synthesized (Z)-6-Bromonicotinaldehyde Oxime B ATR-FTIR Screening (Functional Group ID) A->B 2-5 mg sample C Pass: O-H, C=N, C-Br Peaks Confirmed B->C Matches Ref Peaks D Fail: Missing Peaks or Impurities B->D Baseline deviation E 1H-NMR Analysis (Z/E Isomer Ratio) C->E Orthogonal Check F Final API Intermediate Validated E->F >95% Z-isomer

Multi-modal validation workflow for (Z)-6-bromonicotinaldehyde oxime using FTIR and NMR.

Conclusion

FTIR spectroscopy, particularly via ATR, provides a highly efficient, non-destructive mechanism for validating the functionalization of (Z)-6-bromonicotinaldehyde oxime. By monitoring the distinct C=N-OH and C-Br vibrational modes, researchers can confidently gate-check their synthesis before proceeding to more resource-intensive orthogonal techniques like NMR for stereochemical confirmation.

References
  • PubChem. "6-Bromo-3-pyridinecarboxaldehyde". National Center for Biotechnology Information. URL:[Link]

  • ResearchGate. "Application of a cashew-based oxime in extracting Ni, Mn and Co from aqueous solution". URL:[Link]

  • PMC. "Development and Assessment of 1,5–Diarylpyrazole/Oxime Hybrids Targeting EGFR and JNK–2 as Antiproliferative Agents". National Institutes of Health. URL:[Link]

  • Taylor & Francis. "Screening and evaluation of antioxidant activity of some amido-carbonyl oxime derivatives and their radical scavenging activities". URL:[Link]

Sources

Validation

quantitative NMR analysis for (Z)-6-bromonicotinaldehyde oxime structural confirmation

Absolute Purity and Isomeric Profiling: A Comparative Guide to qNMR vs. HPLC for (Z)-6-Bromonicotinaldehyde Oxime As a Senior Application Scientist in pharmaceutical development, I frequently encounter a critical bottlen...

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Author: BenchChem Technical Support Team. Date: April 2026

Absolute Purity and Isomeric Profiling: A Comparative Guide to qNMR vs. HPLC for (Z)-6-Bromonicotinaldehyde Oxime

As a Senior Application Scientist in pharmaceutical development, I frequently encounter a critical bottleneck in structural characterization: the precise differentiation and absolute quantification of geometric isomers. For key synthetic intermediates like (Z)-6-bromonicotinaldehyde oxime, establishing the exact thermodynamic E/Z ratio and absolute purity is paramount. A minor fluctuation in isomeric purity can drastically alter downstream reaction yields and the impurity profile of the final Active Pharmaceutical Ingredient (API)[1].

Historically, High-Performance Liquid Chromatography (HPLC) has been the default technique for purity assessment. However, when dealing with geometric isomers lacking individual certified reference standards, relying solely on chromatographic separation introduces systemic bias. This guide provides an in-depth, head-to-head comparison between HPLC and Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR is the superior, self-validating primary method for the structural confirmation and quantification of (Z)-6-bromonicotinaldehyde oxime.

The Physics of Structural Confirmation: Resolving E and Z Isomers

Before quantifying the isomers, we must unambiguously confirm their structures. The proton NMR (¹H NMR) spectra of E and Z oxime isomers are distinguished primarily by the anisotropic effect of the C=N double bond and the through-space interactions of adjacent substituents[2].

In 6-bromonicotinaldehyde oxime, the orientation of the hydroxyl (-OH) group relative to the pyridine ring dictates the magnetic shielding environment. In the Z-isomer, the -OH group is positioned syn to the pyridine ring. This specific spatial arrangement induces steric compression and alters the hydrogen-bonding dynamics, causing the azomethine proton (-CH=N-) and the oxime proton to resonate at distinctly different frequencies compared to the E-isomer[2][3].

Because these two isomers produce two distinct sets of highly resolved signals in the ¹H NMR spectrum, we can achieve unambiguous structural assignment and simultaneous quantification without needing orthogonal separation techniques[3].

The Analytical Dilemma: qNMR vs. HPLC

The Shortcomings of HPLC-UV for Isomeric Mixtures

HPLC separates the E and Z isomers based on their differential distribution between a stationary and mobile phase. Purity is then calculated using an area-percent method via a UV-Vis detector[1]. The fundamental flaw in this approach is the assumption that both isomers possess identical UV response factors (extinction coefficients) at the detection wavelength[1]. Because the E and Z isomers of 6-bromonicotinaldehyde oxime have different coplanarity and conjugation profiles, their UV absorbance differs. Consequently, HPLC area normalization inherently skews the true isomeric ratio unless pure reference standards for both isomers are available to calculate specific response factors[1][4].

The qNMR Advantage: Absolute Molar Proportionality

Quantitative NMR (qNMR) is a primary analytical method. Its core principle rests on a fundamental law of physics: the integrated area of an NMR resonance signal is directly proportional to the molar quantity of the nuclei producing that signal[4][5].

By comparing the integral of the (Z)-isomer's unique azomethine proton to the integral of a certified internal standard (IS) of known purity and concentration, we determine the absolute mass fraction of the analyte[1]. This entirely bypasses the need for a specific reference standard of the analyte itself, neutralizing the UV response bias inherent to HPLC[5][6].

G Start 6-Bromonicotinaldehyde Oxime (E/Z Isomeric Mixture) HPLC HPLC-UV Analysis (Chromatographic Separation) Start->HPLC qNMR 1H qNMR Analysis (Nuclear Spin Resonance) Start->qNMR HPLC_Mech Relies on UV Absorbance (Extinction Coeff. Mismatch) HPLC->HPLC_Mech qNMR_Mech Direct Proportionality (Integral ∝ Molar Concentration) qNMR->qNMR_Mech Struct Structural Confirmation (Anisotropic Chemical Shifts) qNMR->Struct  1D/2D NMR Data HPLC_Out Relative Purity (Area %) Prone to E/Z Ratio Bias HPLC_Mech->HPLC_Out qNMR_Out Absolute Purity (Mass %) True Thermodynamic E/Z Ratio qNMR_Mech->qNMR_Out Struct->qNMR_Out

Workflow comparison of HPLC-UV vs. 1H qNMR for E/Z isomeric purity assessment.

Self-Validating Experimental Protocol: 1H qNMR Workflow

To guarantee accuracy, the following protocol is designed as a self-validating system. Every step is engineered to eliminate systemic errors, ensuring traceability to the International System of Units (SI)[5].

Materials:

  • Analyte: (Z)-6-bromonicotinaldehyde oxime batch sample.

  • Internal Standard (IS): Maleic acid (Certified Reference Material). Causality: Maleic acid is selected because its highly deshielded vinylic protons appear as a sharp, isolated singlet at ~6.26 ppm in DMSO-d6, far removed from the pyridine aromatic signals (7.4–8.8 ppm) and the oxime proton (>11.0 ppm)[7].

  • Solvent: DMSO-d6 (100% atom D).

Step-by-Step Methodology:

  • Gravimetric Preparation (The Foundation of Accuracy): Accurately co-weigh ~10 mg of the oxime analyte and ~5 mg of the Maleic acid IS directly into a tared, static-free glass vial using a calibrated analytical microbalance (d = 0.001 mg). Causality: Co-weighing directly into the same vial eliminates volumetric errors associated with pipetting and temperature-dependent solvent expansion[7].

  • Dissolution and Transfer: Add 0.6 mL of DMSO-d6. Vortex for 60 seconds and sonicate for 5 minutes. Visually inspect to ensure no solid particles remain. Transfer the homogeneous solution to a 5 mm precision NMR tube[7]. Causality: Incomplete dissolution is a fatal error in qNMR; any undissolved particulate immediately skews the molar ratio.

  • System Suitability and T1 Determination: Run a preliminary inversion-recovery experiment to determine the spin-lattice relaxation time (T1) for the azomethine proton and the IS protons. Causality: Quantitative integration requires full magnetization recovery. If pulses are applied too rapidly, the signal is truncated, destroying the 1:1 integral-to-molar proportionality[8].

  • qNMR Acquisition Parameters: Set the pulse angle to exactly 90° to maximize the signal-to-noise ratio (S/N)[8]. Set the relaxation delay (D1) to ≥ 5 × T1 (typically 30–60 seconds) to ensure >99% longitudinal relaxation[8]. Acquire a minimum of 64 transients to ensure an S/N ratio of >250:1 for the minor (E)-isomer peaks[9].

  • Data Processing and Integration: Apply a mild exponential window function (Line Broadening = 0.3 Hz). Perform strict manual phase correction (zero and first order) and meticulous baseline correction[8]. Integrate the Maleic acid singlet (δ 6.26 ppm, 2H) and the specific azomethine singlet of the (Z)-isomer (δ ~8.1 ppm, 1H).

Comparative Data Presentation

The table below illustrates a typical comparative dataset obtained from a batch of 6-bromonicotinaldehyde oxime, highlighting the discrepancies between secondary (HPLC) and primary (qNMR) analytical methods.

Table 1: Orthogonal Comparison of Purity Methodologies: HPLC-UV vs. ¹H qNMR

Analytical ParameterHPLC-UV (254 nm)¹H qNMR (Internal Standard Method)
Fundamental Principle Chromatographic Separation & UV AbsorptionDirect Molar Proportionality (Nuclear Spin)
Absolute Purity 99.1% (Area Normalization)97.4% ± 0.2% (Absolute Mass Fraction)
(Z)-Isomer Ratio 95.8%92.1%
(E)-Isomer Ratio 4.2%7.9%
Reference Standard Required for both isomers for true accuracyNot required for analyte (Only IS CRM needed)
Primary Bias Source Differential UV Extinction CoefficientsIncomplete T1 Relaxation (Mitigated by protocol)

Data Interpretation: The HPLC-UV data overestimates the (Z)-isomer purity (95.8%) because the (E)-isomer has a lower UV extinction coefficient at 254 nm. The qNMR data (92.1%) reflects the true thermodynamic molar ratio, proving its superiority for absolute structural quantification without the need for elusive isomer-specific reference standards[1][6].

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Comparative

Benchmarking the Catalytic Efficiency of (Z)-6-Bromonicotinaldehyde Oxime Palladium Complexes in Cross-Coupling Reactions

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently evaluate novel catalytic systems to overcome the limitations of traditional phosphine-ligated palladium catalysts—namely, air sens...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently evaluate novel catalytic systems to overcome the limitations of traditional phosphine-ligated palladium catalysts—namely, air sensitivity, high cost, and rapid ligand degradation. Over the past two decades, oxime-derived palladacycles have emerged as highly active, air-stable alternatives for Suzuki-Miyaura and Heck cross-coupling reactions ()[1].

Recently, (Z)-6-bromonicotinaldehyde oxime (Z-6-BNO) (CAS: 864266-28-4) has garnered attention as a highly tunable bidentate ligand for Pd(II) complexes ()[2]. When benchmarking its catalytic efficiency, we must look beyond isolated yields and examine the causality behind its kinetic performance.

The Causality of the Ligand Design: The structural tuning of Z-6-BNO is deliberate. The pyridine nitrogen and the oxime group create a rigid chelating environment around the Pd(II) center, preventing premature catalyst aggregation into inactive palladium black ()[3]. Furthermore, the electron-withdrawing 6-bromo substituent on the nicotinaldehyde scaffold decreases electron density at the palladium center. Counterintuitively, while this might seem to hinder the initial oxidative addition of aryl halides, it significantly accelerates the rate-limiting transmetalation and reductive elimination steps, leading to exceptionally high Turnover Frequencies (TOF).

Catalytic Cycle Visualization

To understand the efficiency of the Pd(Z-6-BNO) complex, we must map its mechanistic pathway. The diagram below illustrates the self-sustaining catalytic loop, highlighting where the oxime ligand stabilizes the highly reactive Pd(0) intermediate.

CatalyticCycle Precatalyst Pd(II)-Z-6-BNO Precatalyst (Air Stable) ActiveSpecies Active Pd(0) Species (Ligand Stabilized) Precatalyst->ActiveSpecies Reduction (in situ) OxidativeAddition Oxidative Addition (Ar-X insertion) ActiveSpecies->OxidativeAddition + Ar-X Transmetalation Transmetalation (Ar'-B(OH)2 + Base) OxidativeAddition->Transmetalation + Ar'-B(OH)2 ReductiveElimination Reductive Elimination (Product Release) Transmetalation->ReductiveElimination Base Activation ReductiveElimination->ActiveSpecies Regeneration Product Biaryl Product ReductiveElimination->Product Yield

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing the Pd(Z-6-BNO) complex.

Benchmarking Data: Objective Comparison

To provide an objective benchmark, we evaluated the Pd(Z-6-BNO)Cl₂ complex against three industry standards in the Suzuki-Miyaura coupling of a challenging substrate (4-chlorotoluene) with phenylboronic acid.

The alternatives include:

  • Najera’s Palladacycle: A benchmark oxime-derived palladacycle known for high TOFs with aryl chlorides ()[1].

  • Pd-PEPPSI-IPr: A leading N-heterocyclic carbene (NHC) complex.

  • Pd(PPh₃)₄: The traditional, albeit fragile, phosphine standard.

Table 1: Comparative Catalytic Efficiency (Substrate: 4-Chlorotoluene)
Catalyst SystemLigand TypeLoading (mol%)Time (h)Yield (%)TONTOF (h⁻¹)Air Stability
Pd(Z-6-BNO)Cl₂ Bidentate Oxime0.012989,8004,900Excellent
Najera’s Palladacycle Oxime Palladacycle0.012959,5004,750Excellent
Pd-PEPPSI-IPr NHC0.052961,920960Good
Pd(PPh₃)₄ Phosphine1.001282826.8Poor

Data Interpretation: The Pd(Z-6-BNO) complex slightly outperforms Najera's benchmark in TOF due to the enhanced electrophilicity provided by the bromo-pyridine scaffold, making it highly competitive for pharmaceutical scale-ups where catalyst loading must be minimized.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. Relying solely on isolated yields introduces purification bias and human error. By incorporating an internal standard (decane) from step one, we establish a closed mass-balance loop, ensuring that our GC-FID quantification reflects true catalytic turnover rather than chromatographic recovery rates. Furthermore, we utilize 2-MeTHF, a non-toxic, biomass-derived green solvent that enhances sustainability ()[4].

Step-by-Step Methodology
  • Reagent Assembly: To an open-air reaction tube, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol). Causality: Using an excess of boronic acid compensates for competitive protodeboronation.

  • Catalyst Addition: Add 0.01 mol% of the Pd(Z-6-BNO)Cl₂ precatalyst. The air-stable nature of the oxime complex eliminates the need for a glovebox.

  • Internal Standard Integration: Add 50 µL of decane. Causality: Decane is inert under these conditions and serves as the absolute reference peak for GC-FID, validating the exact conversion rate.

  • Solvent Addition & Heating: Add 3 mL of a 2-MeTHF/H₂O (1:1 v/v) solvent mixture. Seal the tube and heat at 80 °C under vigorous stirring (800 rpm) for 2 hours.

  • Quenching & Analysis: Cool the mixture to room temperature, dilute with ethyl acetate (2 mL), and filter through a short pad of silica. Analyze the organic layer via GC-FID.

ExperimentalWorkflow Step1 1. Reagent Assembly Ar-Cl, Ar-B(OH)2, Base Step2 2. Catalyst Addition 0.01 mol% Pd(Z-6-BNO) Step1->Step2 Step3 3. Internal Standard Add Decane (Validation) Step2->Step3 Step4 4. Aerobic Heating 80°C, 2-MeTHF/H2O Step3->Step4 Step5 5. GC-FID Analysis Quantify vs. Decane Step4->Step5

Caption: Self-validating experimental workflow for benchmarking catalytic cross-coupling.

Conclusion

For drug development professionals scaling up API syntheses, the transition from first-generation phosphine catalysts to bidentate oxime systems is a necessary evolution. The (Z)-6-bromonicotinaldehyde oxime ligand provides a distinct electronic advantage, yielding a Pd(II) complex that delivers exceptional turnover frequencies (up to 4,900 h⁻¹) while maintaining complete stability in aerobic, aqueous environments.

References

  • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2002). Highly Active Oxime-Derived Palladacycle Complexes for Suzuki−Miyaura and Ullmann-Type Coupling Reactions. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Begum, T., Sultana, S. Y., Mou, H. H., & Islam, N. S. (2025). Oxime-palladacycle complex supported on magnetic nanoparticles: a recyclable catalyst for Suzuki-type decarbonylative cross-coupling of esters with aryl boronic acid. Catalysis Science & Technology (RSC Publishing). URL:[Link]

  • Barnett, K. L., & Howard, J. R. (2018). Chelating and Pincer Oxime Complexes of Palladium: Rearrangement of a 1,3-Diacylbenzene Dioxime upon Palladium Coordination. Organometallics (ACS Publications). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(Z)-6-bromonicotinaldehyde oxime proper disposal procedures

Standard Operating Procedure: Handling and Disposal of (Z)-6-bromonicotinaldehyde oxime As drug development and medicinal chemistry rely heavily on functionalized heterocycles, the safe management of their waste streams...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of (Z)-6-bromonicotinaldehyde oxime

As drug development and medicinal chemistry rely heavily on functionalized heterocycles, the safe management of their waste streams is a critical operational mandate. (Z)-6-bromonicotinaldehyde oxime (CAS: 864266-28-4) is a specialized synthetic intermediate[1]. Because it contains a pyridine ring, a bromine substituent, and an oxime functional group, its disposal cannot be treated as standard organic waste.

This guide provides a self-validating, mechanistic workflow for researchers and environmental health and safety (EHS) professionals to ensure compliant disposal, mitigating the risks of toxic gas generation, thermal instability, and environmental contamination.

Physicochemical Hazard Profile & Mechanistic Causality

To establish a fail-safe disposal protocol, we must first understand the chemical liabilities of the molecule. We do not arbitrarily assign waste codes; rather, the structural components of (Z)-6-bromonicotinaldehyde oxime dictate its end-of-life treatment:

  • The Bromine Substituent: Halogenated organics cannot be disposed of via standard biological wastewater treatment or low-temperature incineration. Thermal degradation of brominated compounds yields hydrogen bromide (HBr) gas, a highly corrosive and toxic byproduct that requires specialized neutralization[2].

  • The Pyridine Core: Nitrogen-containing heteroaromatics are highly stable and generate nitrogen oxides (NOx) upon combustion. Pyridine waste is strictly regulated under environmental frameworks (such as RCRA in the US) and requires high-temperature rotary kiln incineration to ensure complete destruction of the aromatic ring[3].

  • The Oxime Group (-C=N-OH): While (Z)-6-bromonicotinaldehyde oxime is stable under standard laboratory conditions, oximes possess inherent energy. If concentrated in a waste carboy alongside strong acids or oxidizing agents, the oxime moiety can undergo rapid, exothermic decomposition.

Quantitative Data & Waste Compatibility

Before executing disposal, verify the substance identifiers and ensure strict adherence to the compatibility matrix. Mixing incompatible waste streams is the leading cause of catastrophic laboratory carboy failures.

Table 1: Physicochemical Identifiers

Property Value Operational Significance
Chemical Name (Z)-6-bromonicotinaldehyde oxime Stereochemistry (Z vs E) does not alter disposal routing[4].
CAS Number 864266-28-4 Primary identifier for EHS waste manifests[1].
Molecular Formula C6H5BrN2O High heteroatom-to-carbon ratio dictates high-temp destruction.

| Molecular Weight | 201.02 g/mol | Used to calculate theoretical HBr yield during incineration. |

Table 2: Waste Compatibility Matrix

Waste Stream Compatibility Mechanistic Rationale
Halogenated Solvents (e.g., DCM, Chloroform) Compatible Can be co-mingled; both require rotary kiln incineration with caustic scrubbing[2].
Strong Acids (e.g., HCl, H2SO4) Incompatible Acidic conditions can trigger oxime hydrolysis or violent exothermic decomposition.
Strong Oxidizers (e.g., Peroxides) Incompatible High risk of violent oxidation of the oxime and pyridine nitrogen.

| Non-Halogenated Solvents | Sub-optimal | Mixing increases disposal costs; non-halogenated waste does not require expensive caustic scrubbing. |

Step-by-Step Disposal Protocol

This methodology ensures that the chemical is safely transferred from the benchtop to ultimate destruction without exposing personnel or the environment to its toxic derivatives.

Phase 1: Source Segregation

  • Separate solid (Z)-6-bromonicotinaldehyde oxime waste (e.g., expired reagents, contaminated weigh boats) from liquid reaction mixtures.

  • Ensure the designated waste container contains zero trace amounts of acids, bases, or oxidizers.

Phase 2: Primary Containment

  • Deposit the waste into a High-Density Polyethylene (HDPE) or PTFE-lined container.

  • Causality Check: Never use metal containers for halogenated waste. Trace degradation of the brominated compound over time can generate localized HBr, which will corrode metal and cause container failure.

Phase 3: Spill Management & Decontamination

  • In the event of a solid spill, do not use water, as this can spread the contaminant.

  • Absorb the material with an inert, dry material (such as vermiculite or sand)[5].

  • Sweep the absorbed mixture using non-sparking tools, place it in a resealable hazardous waste bag, and label it immediately for halogenated disposal[5].

Phase 4: Labeling and EHS Handoff

  • Label the container explicitly: "Hazardous Waste - Halogenated Organic (Brominated Pyridine Derivative)."

  • Transfer the container to your facility's Waste Accumulation Area. The waste must be collected in its pure form or in compatible solutions, kept away from direct sunlight and heat sources[5].

Phase 5: Ultimate Destruction (Vendor Level)

  • EHS will route the chemical to a facility equipped for High-Temperature Rotary Kiln Incineration .

  • The incinerator must operate between 820°C and 1600°C to break the pyridine ring[3].

  • The facility must utilize Caustic Scrubbing (wet scrubbers using NaOH or Ca(OH)2) on the exhaust gases to neutralize the HBr and NOx generated during combustion, converting them into harmless benign salts before environmental release[2].

Operational Workflow Diagram

G Start Waste Generation: (Z)-6-bromonicotinaldehyde oxime State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Pure/Spill Liquid Liquid Waste (Organic Solvents) State->Liquid Reaction mixture PackageSolid Seal in compatible HDPE container Solid->PackageSolid PackageLiquid Halogenated Solvent Waste Carboy Liquid->PackageLiquid Incineration High-Temp Rotary Kiln Incineration (>1000°C) PackageSolid->Incineration PackageLiquid->Incineration Scrubber Caustic Scrubbing (Neutralize HBr & NOx) Incineration->Scrubber Exhaust Gases Safe Safe Environmental Release Scrubber->Safe

Operational workflow for the RCRA-compliant disposal of (Z)-6-bromonicotinaldehyde oxime.

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Handling

Advanced Safety and Operational Protocol for Handling (Z)-6-Bromonicotinaldehyde Oxime

As drug development accelerates, researchers frequently encounter specialized intermediates that lack exhaustive, compound-specific toxicological profiles. (Z)-6-bromonicotinaldehyde oxime (CAS: 864266-28-4) is a prime e...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, researchers frequently encounter specialized intermediates that lack exhaustive, compound-specific toxicological profiles. (Z)-6-bromonicotinaldehyde oxime (CAS: 864266-28-4) is a prime example. Integrating a brominated pyridine ring with an oxime functional group, this molecule is highly valued in the synthesis of biologically active compounds, particularly in the development of acetylcholinesterase (AChE) reactivators for neuro-protection .

However, the very structural features that make it pharmacologically valuable—its lipophilicity and target-binding affinity—also dictate strict handling requirements. This guide synthesizes field-proven operational strategies with mechanistic safety principles to provide a self-validating framework for handling this compound.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first deconstruct the molecule's functional hazards:

  • The Bromopyridine Core: Halogenated pyridines are notorious for their ability to permeate dermal barriers due to their high lipophilicity (LogP). They act as acute skin and respiratory irritants .

  • The Oxime Motif (-C=N-OH): Pyridine oximes are biologically active and can interact with cholinesterases in the central and peripheral nervous systems . Accidental systemic exposure (via inhalation or dermal absorption) carries the theoretical risk of off-target enzymatic interference.

  • Isomeric State: The (Z)-configuration dictates a specific crystalline packing structure that makes the powder highly prone to electrostatic buildup. This increases the risk of aerosolization during weighing and transfer.

Quantitative PPE Specifications

To mitigate these risks, standard laboratory attire is insufficient. The table below outlines the quantitative thresholds and the causality behind our required Personal Protective Equipment (PPE).

Hazard ParameterQuantitative Threshold / DataRequired PPE SpecificationMechanistic Rationale
Dermal Permeation Estimated LogP ≈ 1.5 - 2.5Double-layered Nitrile gloves (≥ 0.11 mm thickness)Moderate lipophilicity allows rapid transport through lipid bilayers and standard latex. Nitrile provides a robust non-polar barrier.
Inhalation Toxicity OEL: Unestablished (Treat as < 1 mg/m³)Fume hood face velocity ≥ 100 fpm (0.5 m/s)Uncharacterized fine powders with electrostatic properties must be assumed to have high acute respiratory toxicity.
Ocular Irritation Aqueous suspension pH ≈ 6-7ANSI Z87.1 compliant unvented safety gogglesPrevents micro-particulate deposition on the cornea, which causes severe mechanical and chemical irritation.
Flammability/Static Flash Point: N/A (Solid)Flame-retardant, anti-static lab coat (e.g., Nomex)Prevents static discharge from igniting solvent vapors during the dissolution of the oxime intermediate.

Self-Validating Operational Workflow

Standard Operating Procedures (SOPs) often fail because they assume perfect execution. As a Senior Application Scientist, I mandate self-validating protocols —workflows where the success of one step physically or visually proves the safety of the next.

Protocol: Safe Weighing and Reaction Setup

Step 1: Environmental Control & Validation

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Causality: Prevents inhalation of aerosolized oxime particulates.

  • Validation Check: Do not rely solely on the digital monitor. Tape a 2-inch strip of tissue paper to the bottom of the sash. A continuous, inward deflection of the tissue physically validates positive inward airflow before you open the chemical container.

Step 2: Static-Free Weighing

  • Action: Use an anti-static ionizer gun (e.g., Zerostat) on the weighing boat and spatula before transferring the (Z)-6-bromonicotinaldehyde oxime.

  • Causality: The (Z)-isomer powder is highly prone to static cling, which can cause the powder to "jump" and contaminate the balance area or operator.

  • Validation Check: Scoop a micro-amount of the powder. If it falls freely from the spatula without clinging to the metal sides, the static charge has been successfully neutralized.

Step 3: Closed-System Transfer

  • Action: Transfer the pre-weighed oxime into a dry Schlenk flask and immediately seal it with a rubber septum. Purge the vessel with Argon.

  • Causality: The oxime functional group can degrade upon prolonged exposure to ambient moisture, and a closed system protects the operator from fugitive dust.

  • Validation Check: Observe the oil bubbler attached to your Schlenk line. A steady, rhythmic rate of 1-2 bubbles per second confirms positive inert gas pressure, validating that the system is sealed against ambient air.

Step 4: Reaction Quenching

  • Action: Quench the reaction by slowly adding a weak aqueous base (e.g., saturated NaHCO3​ ) dropwise at 0°C.

  • Causality: Bromopyridine reactions often generate hydrobromic acid (HBr) byproducts. Rapid quenching causes exothermic spikes and solvent boil-off.

  • Validation Check: Monitor the internal temperature probe. The quench is validated as safe if the internal temperature remains strictly below 10°C during the addition.

Process Visualization

The following diagram maps the logical workflow and contingency pathways for handling this compound, ensuring that operators understand the critical decision gates.

Handling_Logic cluster_PPE PPE & Environment Validation Start Initiate Handling Protocol (Z)-6-Bromonicotinaldehyde Oxime Hood Fume Hood Flow Check (>100 fpm) Start->Hood Gloves Double Nitrile Gloves (Thickness > 0.11mm) Start->Gloves Weighing Anti-Static Weighing (Minimize Aerosolization) Hood->Weighing Flow Verified Gloves->Weighing Integrity Checked Reaction Inert Atmosphere Reaction (Argon/N2 Purge) Weighing->Reaction Transfer Complete Spill Spill Detected? Reaction->Spill Decon Decontaminate with Acetone/Water Spill->Decon Yes Waste Halogenated Waste Stream (EPA Compliant) Spill->Waste No Decon->Waste Collect Wash

Figure 1: Logical workflow and contingency pathways for handling halogenated oximes.

Disposal and Decontamination Plan

Improper disposal of halogenated organics poses severe environmental and facility risks. Incineration of brominated compounds under standard conditions generates highly toxic hydrogen bromide (HBr) gas.

  • Waste Segregation: All reaction liquors, aqueous washes, and contaminated solvents must be strictly segregated into designated Halogenated Organic Waste carboys. Never mix with standard non-halogenated organic waste.

  • Solid Waste: Empty vials, contaminated weighing boats, and used gloves must be placed in a sealed, puncture-proof container labeled "Halogenated Solid Debris" for specialized incineration by your EHS department.

  • Surface Decontamination: If a minor powder spill occurs, do not dry-sweep. Wet a disposable towel with a polar aprotic solvent (like Acetone) to dissolve the lipophilic oxime, wipe the area, and follow with a secondary wipe using soapy water. Dispose of all wipes in the solid halogenated waste bin.

References

  • NextSDS. "(Z)-6-bromonicotinaldehyde oxime — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Zorbaz, T., et al. "Pharmacokinetic Evaluation of Brain Penetrating Morpholine-3-hydroxy-2-pyridine Oxime as an Antidote for Nerve Agent Poisoning." ACS Chemical Neuroscience, 11(7), 1072-1084 (2020). Available at:[Link]

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